molecular formula C9H8N2O B1384483 3-Aminoquinolin-7-OL CAS No. 122855-38-3

3-Aminoquinolin-7-OL

Cat. No.: B1384483
CAS No.: 122855-38-3
M. Wt: 160.17 g/mol
InChI Key: BVKSFMYHFUNMLM-UHFFFAOYSA-N
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Description

3-Aminoquinolin-7-ol is a quinoline derivative intended for research and experimental purposes exclusively. This product is not for diagnostic, therapeutic, or any human or veterinary use. Quinolines are a significant class of heterocyclic compounds in medicinal chemistry, known for a broad spectrum of pharmacological activities. Research indicates that quinoline-based compounds are valuable scaffolds in drug discovery due to their antibacterial, antifungal, antimalarial, and anticancer properties . Specifically, aminoquinoline analogs have been investigated for their antitumor mechanisms, which include inducing lysosomal-mediated cell death and interfering with the autophagic flux in cancer cells . Furthermore, hydroxy- and amino-substituted quinolines are frequently employed as ligands in metallochemistry for synthesizing complexes with potential antiproliferative activities, some of which have shown enhanced cytotoxicity against human tumor cell lines compared to standard chemotherapeutic agents . The 3-amino-7-ol substitution pattern on the quinoline ring presents a multifunctional structure that can be utilized in various synthetic pathways. It is commonly used in the synthesis of more complex molecules, serving as a key building block in developing kinase inhibitors or as a ligand for metal-based anticancer agents . Researchers can leverage this compound to explore new chemical entities in fields such as anticancer drug development, protease inhibition, and bioinorganic chemistry. For any questions regarding the specific application of this compound in your research, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKSFMYHFUNMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728232
Record name 3-Aminoquinolin-7(1H)-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122855-38-3
Record name 3-Amino-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122855-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoquinolin-7(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Aminoquinolin-7-OL chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminoquinolin-7-OL: Structure, Properties, and Potential Applications

Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related structural analogs and established principles of organic and medicinal chemistry. All predicted data and proposed methodologies should be considered theoretical and require experimental verification.

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its rigid, aromatic structure serves as a versatile framework for the development of therapeutic agents across diverse fields, including oncology, infectious diseases, and neuropharmacology. Modifications to the quinoline core through the introduction of various functional groups can profoundly influence its physicochemical properties and biological targets.

This technical guide provides a comprehensive overview of this compound, a specific, under-explored derivative of the quinoline family. By examining its structure, predicted properties, plausible synthetic routes, and potential applications based on the well-documented pharmacology of its analogs, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of this intriguing molecule and highlight its potential as a valuable building block in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle consisting of a pyridine ring fused to a benzene ring. It is functionalized with an electron-donating amino group (-NH₂) at the 3-position and an electron-donating hydroxyl group (-OH) at the 7-position. The presence of these two polar functional groups on the quinoline scaffold is expected to significantly influence its solubility, hydrogen bonding capacity, and electronic properties compared to the parent quinoline molecule.

Chemical Identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈N₂O[2]

  • Molecular Weight: 160.17 g/mol [2]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds such as 3-aminoquinoline and 7-hydroxyquinoline and should be confirmed experimentally.[3][4]

PropertyPredicted ValueSource/Basis
pKa (most acidic) ~9.8 (phenolic hydroxyl)Analogy to 7-hydroxyquinoline[4]
pKa (most basic) ~4.9 (pyridinium nitrogen)Analogy to 3-aminoquinoline[3]
XLogP3-AA ~1.3Computational prediction
Hydrogen Bond Donors 2Computed[2]
Hydrogen Bond Acceptors 3Computed[2]
Rotatable Bonds 0Computed[2]

Part 2: Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not documented in readily available literature, a plausible multi-step synthetic pathway can be designed by combining established methodologies for quinoline synthesis and functional group manipulation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the target molecule at its key functional groups. The final step could be the deprotection of the hydroxyl group, such as the cleavage of a more stable methyl ether. The introduction of the amino group could be achieved via reduction of a nitro group, which is a common strategy for installing amines onto aromatic rings. The quinoline core itself can be constructed via classic named reactions like the Skraup or Friedländer synthesis.

G Target This compound Intermediate1 3-Amino-7-methoxyquinoline Target->Intermediate1 Demethylation (e.g., BBr₃) Intermediate2 7-Methoxy-3-nitroquinoline Intermediate1->Intermediate2 Reduction (e.g., SnCl₂/HCl) Intermediate3 7-Methoxyquinoline Intermediate2->Intermediate3 Nitration (e.g., HNO₃/H₂SO₄) Start m-Anisidine + Glycerol Intermediate3->Start Skraup Synthesis

Fig. 1: Proposed retrosynthetic pathway for this compound.
Experimental Protocol: Proposed Forward Synthesis

This protocol outlines a potential, unoptimized workflow for synthesizing this compound based on the retrosynthetic analysis.

Step 1: Synthesis of 7-Methoxyquinoline

  • Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of m-anisidine, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heating: Heat the mixture cautiously. The Skraup reaction is highly exothermic and requires careful temperature control.

  • Workup: Once the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) until the product precipitates.

  • Purification: Filter the crude product, wash with water, and purify by steam distillation or column chromatography to yield 7-methoxyquinoline.

Step 2: Nitration to 7-Methoxy-3-nitroquinoline

  • Reaction Setup: Dissolve 7-methoxyquinoline in concentrated sulfuric acid at 0 °C.

  • Nitration: Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Workup: After stirring, pour the reaction mixture onto crushed ice to precipitate the nitro-product.

  • Purification: Filter the solid, wash thoroughly with water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 7-methoxy-3-nitroquinoline.

Step 3: Reduction to 3-Amino-7-methoxyquinoline

  • Reaction Setup: Suspend 7-methoxy-3-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

  • Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂), in portions and heat the mixture under reflux.[5]

  • Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a strong base to precipitate the amine.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Purify the crude amine by column chromatography.

Step 4: Demethylation to this compound

  • Reaction Setup: Dissolve 3-amino-7-methoxyquinoline in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C or lower.

  • Cleavage: Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise.[5]

  • Workup: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully by adding methanol, followed by water.

  • Purification: Adjust the pH to neutral or slightly basic to precipitate the final product. Filter the solid, wash with cold water, and purify by recrystallization to yield this compound.

Part 3: Predicted Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons. Protons on the pyridine ring (positions 2 and 4) will likely appear as singlets or sharp doublets, while protons on the benzene ring (positions 5, 6, and 8) will exhibit more complex splitting patterns (doublets and triplets). The electron-donating effects of the -NH₂ and -OH groups will cause upfield shifts (lower ppm) for adjacent protons compared to unsubstituted quinoline. Broad singlets for the -OH and -NH₂ protons would also be expected, with chemical shifts that are dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. Carbons bonded to the nitrogen and oxygen atoms (C3, C7, and C8a) will show characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands confirming the presence of the key functional groups. Expected peaks include:

    • A broad O-H stretch from the phenolic group (~3200-3600 cm⁻¹).

    • Two N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).

    • Aromatic C-H stretches (~3000-3100 cm⁻¹).

    • C=N and C=C stretching vibrations from the aromatic rings (~1500-1650 cm⁻¹).

    • A C-O stretching band (~1200-1280 cm⁻¹).[7]

  • Mass Spectrometry: Electron-Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of 160.17 g/mol . Fragmentation patterns would likely involve the loss of small neutral molecules like CO and HCN, which is characteristic of heterocyclic aromatic compounds.[8]

Part 4: Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for developing novel molecules with therapeutic or diagnostic applications. The pharmacology of related quinoline derivatives provides a strong basis for speculating on its utility.

Scaffold for Anticancer Agents

Many quinoline derivatives are known to exhibit potent anticancer activity, often by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been studied as anticancer agents.[5] It is plausible that this compound could serve as a starting point for developing inhibitors of protein kinases, such as Receptor Tyrosine Kinases (RTKs), which are often dysregulated in cancer. The amino and hydroxyl groups provide convenient handles for synthetic modification to optimize binding affinity and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling (e.g., RAS/MAPK) RTK->Pathway Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Potential Inhibitor (this compound Derivative) Inhibitor->RTK Blocks ATP Binding Site Response Cell Proliferation & Survival Pathway->Response Activates

Fig. 2: Potential mechanism of action for a this compound-based kinase inhibitor.
Antibacterial and Antimicrobial Agents

The quinoline core is central to the fluoroquinolone class of antibiotics.[9] Furthermore, 8-hydroxyquinoline and its derivatives are well-known for their antibacterial activity, which is often attributed to their ability to chelate metal ions essential for bacterial enzymes.[10] While this compound is an isomer, its structure still possesses the potential for metal chelation and could be explored as a platform for novel antibacterial agents, potentially overcoming existing resistance mechanisms.

Fluorescent Probes and Bioimaging

Quinolines containing electron-donating groups, such as amines, often exhibit strong fluorescence.[1] The presence of both an amino and a hydroxyl group in this compound suggests it may possess interesting photophysical properties, including the potential for intramolecular charge transfer (ICT) fluorescence. This makes it a candidate for development into fluorescent probes for sensing specific analytes or for live-cell imaging, particularly for targeting specific organelles like the Golgi apparatus, as has been shown with other 7-aminoquinoline derivatives.[1]

Conclusion

This compound represents an under-explored yet promising molecule within the pharmacologically significant quinoline family. While direct experimental data remains scarce, a thorough analysis based on the established chemistry and biology of its structural analogs allows for a robust predictive profile. Its structure, featuring key amino and hydroxyl functional groups, provides versatile opportunities for synthetic elaboration. Plausible synthetic routes can be designed, enabling its production and subsequent experimental validation of its predicted properties. The rich history of quinoline derivatives in medicine suggests that this compound is a valuable scaffold with significant potential for the development of novel anticancer agents, antimicrobial compounds, and fluorescent probes for biological research. Further investigation into this compound is warranted to unlock its full potential in drug discovery and chemical biology.

References

A Technical Guide to the Spectroscopic Profile of 3-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

3-Aminoquinolin-7-ol is a heterocyclic aromatic compound built upon a quinoline core. The key structural features that will govern its spectroscopic behavior are:

  • The Quinoline Ring System: A bicyclic aromatic system that gives rise to characteristic signals in NMR and specific vibrations in IR spectroscopy.

  • The Amino Group (-NH₂): A primary amine at the 3-position which will have distinct protons in ¹H NMR and characteristic stretching and bending vibrations in IR.

  • The Hydroxyl Group (-OH): A phenolic hydroxyl group at the 7-position, which will also present a characteristic proton signal in ¹H NMR and a prominent stretching band in the IR spectrum.

These functional groups will influence the electronic environment of the entire molecule, leading to a unique spectroscopic fingerprint.

Caption: Molecular structure and key features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information. The following predictions are based on data for 3-aminoquinoline and the known effects of hydroxyl substitution on the quinoline ring system.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The exact chemical shifts will be solvent-dependent, particularly for the -NH₂ and -OH protons. DMSO-d₆ is a common solvent choice for such compounds as it allows for the observation of exchangeable protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-2~8.5 - 8.7Singlet (s)Downfield shift due to the adjacent nitrogen.
H-4~7.8 - 8.0Singlet (s)Electron-donating effect of the amino group at C-3 will cause an upfield shift compared to unsubstituted quinoline.
H-5~7.5 - 7.7Doublet (d)
H-6~6.8 - 7.0Doublet of doublets (dd)The hydroxyl group at C-7 will have a significant shielding effect on this proton.
H-8~7.0 - 7.2Doublet (d)Shielding effect from the hydroxyl group at C-7.
-NH₂~5.0 - 6.0Broad singlet (br s)Chemical shift is highly dependent on solvent and concentration.
-OH~9.0 - 10.0Broad singlet (br s)Phenolic proton, chemical shift is solvent and concentration-dependent.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~145 - 148
C-3~120 - 125Shielded by the attached amino group.
C-4~130 - 135
C-4a~128 - 132
C-5~122 - 126
C-6~110 - 115Shielded by the adjacent hydroxyl group.
C-7~155 - 160Deshielded due to the attached oxygen atom.
C-8~105 - 110Shielded by the adjacent hydroxyl group.
C-8a~140 - 145
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field strength spectrometer.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

    • A typical spectral width would be -2 to 12 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A wider spectral width is required (e.g., 0 to 200 ppm).

    • Longer acquisition times or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 h1_nmr ¹H NMR Acquisition (400+ MHz) dissolve->h1_nmr Transfer to NMR tube c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr process Fourier Transform Phase & Baseline Correction h1_nmr->process c13_nmr->process analyze Peak Integration Chemical Shift & Coupling Analysis process->analyze

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupDescription of VibrationExpected Appearance
3500 - 3300N-H (Amine)Symmetric & Asymmetric StretchTwo sharp bands for a primary amine.
3600 - 3200O-H (Phenol)H-bonded StretchBroad, strong band.[2]
3100 - 3000C-H (Aromatic)StretchMedium to weak, sharp bands.
1650 - 1500C=C & C=N (Aromatic)Ring StretchingMultiple sharp bands of varying intensity.
1300 - 1200C-O (Phenol)StretchStrong band.[2]
~1620N-HBending (Scissoring)Medium intensity band.
Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal.[1]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.[1]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

For this compound (C₉H₈N₂O), the exact mass is 160.0637 Da.

  • Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 161.0715.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of polar, non-volatile molecule, and would likely produce a prominent [M+H]⁺ peak. Electron Ionization (EI) would likely lead to more extensive fragmentation.

  • Fragmentation Pattern: Under EI or tandem MS (MS/MS) conditions, characteristic fragmentation would be expected. Plausible fragmentation pathways include the loss of small neutral molecules such as CO, HCN, or radicals like •NH₂.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak and any other adducts (e.g., [M+Na]⁺). For structural confirmation, tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting product ions.

G compound This compound (M, m/z 160.06) protonated [M+H]⁺ m/z 161.07 compound->protonated ESI frag1 Loss of CO [M+H-CO]⁺ m/z 133.08 protonated->frag1 CID frag2 Loss of HCN [M+H-HCN]⁺ m/z 134.06 protonated->frag2 CID

Caption: Predicted ESI-MS analysis and potential fragmentation pathways.

Conclusion

While direct experimental spectroscopic data for this compound remains to be published, this guide provides a comprehensive and scientifically grounded prediction of its NMR, IR, and Mass spectra. The insights are derived from the fundamental principles of spectroscopy and by drawing parallels with the well-characterized parent compound, 3-aminoquinoline. The provided protocols represent standard, robust methodologies for the acquisition of high-quality data. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to anticipate the spectroscopic features of this compound, which is essential for its successful synthesis, purification, and characterization in their research endeavors.

References

An In-depth Technical Guide to the Predicted Biological Mechanisms of 3-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminoquinolin-7-ol is a fascinating, yet largely uncharacterized, molecule within the esteemed quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. While direct experimental data on this compound is sparse, its structural similarity to a plethora of biologically active compounds allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This technical guide synthesizes current knowledge of related aminoquinolines and isoquinolines to predict the most probable biological targets and signaling pathways for this compound. We will delve into its potential as an anticancer agent through the modulation of critical signaling cascades such as Receptor Tyrosine Kinase (RTK) pathways and as an inhibitor of key enzymes like Poly (ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, field-proven experimental protocols to empirically validate these predictions.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This compound, with its amino and hydroxyl substitutions, presents a unique electronic and steric profile that suggests a high potential for interaction with various biological macromolecules.

This guide will proceed from the foundational premise that the biological activity of this compound can be inferred from its more extensively studied structural analogs. We will explore three primary, and potentially overlapping, mechanisms of action:

  • Modulation of Receptor Tyrosine Kinase (RTK) Signaling Cascades: A common mechanism for quinoline-based anticancer agents.

  • Inhibition of Poly (ADP-ribose) Polymerase (PARP) and Exploitation of Synthetic Lethality: A highly promising avenue in modern cancer therapeutics.

  • Inhibition of other critical enzymes such as Topoisomerases.

For each predicted mechanism, we will provide a detailed overview of the signaling pathway, the rationale for implicating this compound, and a comprehensive experimental protocol for validation.

Predicted Mechanism I: Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cellular processes, including growth, differentiation, metabolism, and motility.[2] The binding of a ligand, typically a growth factor, to the extracellular domain of an RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[3] These phosphorylated tyrosines serve as docking sites for a host of intracellular signaling proteins, leading to the activation of downstream pathways critical for cell function and survival.[4]

The Ras-MAPK and PI3K/Akt/mTOR Pathways: Central Nodes in Cell Proliferation and Survival

Two of the most crucial signaling cascades activated by RTKs are the Ras-MAPK and the PI3K/Akt/mTOR pathways.

  • The Ras-MAPK Pathway: This pathway, also known as the Ras-Raf-MEK-ERK pathway, is a chain of proteins that relays a signal from an RTK to the DNA in the nucleus, ultimately leading to the transcription of genes involved in cell proliferation.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[7][8]

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[9][10][11] Upon activation by an RTK, Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt.[12] Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and inhibit apoptosis.[13]

Diagram: Predicted Inhibition of RTK Signaling by this compound

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway Ligand Ligand RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK:ext binds Grb2/SOS Grb2/SOS RTK:int->Grb2/SOS PI3K PI3K RTK:int->PI3K recruits & activates Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., Myc, Fos) ERK->Transcription_Factors_MAPK Proliferation_Survival_MAPK Cell Proliferation & Survival Transcription_Factors_MAPK->Proliferation_Survival_MAPK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival_PI3K Cell Growth & Survival mTOR->Cell_Growth_Survival_PI3K Compound This compound (Predicted) Compound->RTK:int inhibits Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Kinase - Substrate - ATP - this compound - Detection Reagents Start->Reagent_Prep Dispense_Compound Dispense this compound and controls into 384-well plate Reagent_Prep->Dispense_Compound Add_Kinase Add Kinase Solution Dispense_Compound->Add_Kinase Incubate_1 Incubate (15 min, RT) (Compound-Enzyme Binding) Add_Kinase->Incubate_1 Initiate_Reaction Add Substrate/ATP Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate (60 min, RT) (Kinase Reaction) Initiate_Reaction->Incubate_2 Stop_Reaction Add Detection Reagents Incubate_2->Stop_Reaction Incubate_3 Incubate (60 min, RT) (Signal Development) Stop_Reaction->Incubate_3 Read_Plate Read TR-FRET Signal Incubate_3->Read_Plate Data_Analysis Calculate IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End Synthetic_Lethality cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell BRCA-mutated Cancer Cell (HR Deficient) SSB_Normal Single-Strand Break (SSB) PARPi_Normal PARP Inhibitor DSB_Normal Double-Strand Break (DSB) SSB_Normal->DSB_Normal leads to (during replication) PARP_Blocked_Normal PARP Blocked PARPi_Normal->PARP_Blocked_Normal blocks HR_Repair_Normal Homologous Recombination (HR) Repair DSB_Normal->HR_Repair_Normal Cell_Survival_Normal Cell Survival HR_Repair_Normal->Cell_Survival_Normal SSB_Cancer Single-Strand Break (SSB) PARPi_Cancer PARP Inhibitor DSB_Cancer Double-Strand Break (DSB) SSB_Cancer->DSB_Cancer leads to (during replication) PARP_Blocked_Cancer PARP Blocked PARPi_Cancer->PARP_Blocked_Cancer blocks HR_Repair_Cancer Homologous Recombination (HR) Repair Defective DSB_Cancer->HR_Repair_Cancer Cell_Death_Cancer Cell Death (Apoptosis) HR_Repair_Cancer->Cell_Death_Cancer

References

Literature review on 3-Aminoquinolin-7-OL and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminoquinolin-7-OL and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this extensive family, this compound presents a particularly intriguing core, featuring two key functional groups—an amino group at the 3-position and a hydroxyl group at the 7-position—that serve as versatile handles for synthetic modification. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, chemical properties, structure-activity relationships (SAR), and significant biological activities of this compound derivatives. We delve into their notable potential as anticancer agents, particularly as kinase inhibitors, alongside their applications in antimicrobial and neuroprotective research. This document synthesizes field-proven insights with detailed experimental protocols and mechanistic pathways to serve as an authoritative resource for advancing the therapeutic development of this promising class of molecules.

Introduction: The Quinoline Scaffold in Drug Discovery

The isoquinoline and quinoline motifs are bicyclic aromatic heterocycles that form the structural basis for numerous natural products and synthetic therapeutic agents.[1] Their rigid structure and ability to be functionalized at multiple positions have allowed for the development of drugs across diverse medical fields, including oncology, neurology, and infectious diseases.[1] this compound, while a less-explored member of this family, embodies the potential of the quinoline core. Its amino and hydroxyl groups are pivotal for establishing hydrogen bonds and other key interactions with biological targets, making it an ideal starting point for generating libraries of derivatives with tailored pharmacological profiles. This guide aims to illuminate the synthetic pathways to this core and its analogues, explore their vast biological activities, and provide practical methodologies for their study.

Synthesis and Chemical Properties

The generation of this compound and its derivatives relies on multi-step synthetic strategies that first construct the heterocyclic core, followed by the precise installation of the required functional groups.

Synthesis of the this compound Core

A common and plausible synthetic approach involves building a functionalized quinoline ring and then introducing the amino and hydroxyl moieties. This is often achieved by using a precursor with a more stable or easily handled group, like a methoxy group, which is later converted to the final hydroxyl group.[1][3]

A generalized synthetic workflow can be conceptualized as follows:

  • Core Ring Formation: Construction of a 7-methoxyquinoline core. Cyclization reactions like the Pomeranz–Fritsch–Bobbitt synthesis are often employed, though yields can be sensitive to catalyst choice and reaction conditions.[3]

  • Introduction of the Amino Group (C3-Amination): Direct amination at the 3-position of the quinoline ring can be challenging. A more robust method involves creating a 3-haloisoquinoline precursor. This halo-derivative can then undergo a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is highly effective for forming C-N bonds with excellent yield and functional group tolerance.[3]

  • Deprotection to Yield the Final Product: The 7-methoxy group is cleaved to unveil the 7-hydroxyl group. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃).[1]

G cluster_0 Core Synthesis cluster_1 Functionalization Precursors Substituted Benzaldehyde & Aminoacetaldehyde Acetal Cyclization Pomeranz–Fritsch Cyclization Precursors->Cyclization Core 7-Methoxy-3-Haloquinoline Cyclization->Core Amination Buchwald-Hartwig Amination (Pd-catalyzed) Core->Amination Deprotection Demethylation (e.g., BBr3) Amination->Deprotection Product This compound Deprotection->Product

Proposed synthetic workflow for this compound.
Physicochemical Properties

While experimental data for the parent this compound is limited, its properties can be reliably predicted based on its structure and analogous compounds. These predictions are crucial for anticipating its behavior in biological systems.[1]

PropertyPredicted ValueRationale
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
pKa (most acidic) ~9.5Attributed to the phenolic hydroxyl group.[1]
pKa (most basic) ~4.5Attributed to the aromatic amino group.[1]
LogP ~1.5Indicates moderate lipophilicity.[1]
Hydrogen Bond Donors 2From the -OH and -NH₂ groups.[1]
Hydrogen Bond Acceptors 3From the two nitrogen atoms and the oxygen atom.[1]

Biological Activities and Therapeutic Potential

Quinoline derivatives have demonstrated a vast range of pharmacological activities.[2] Derivatives of the this compound scaffold are particularly prominent in oncology, often functioning as potent inhibitors of protein kinases that are critical for cancer cell signaling.

Anticancer Activity: Kinase Inhibition

Kinases are a class of enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The quinoline scaffold has proven to be an effective framework for designing kinase inhibitors.[4] Recent research highlights the promise of quinoline-based compounds in targeting key kinases involved in cancer signaling pathways.[4]

Mechanism of Action: Many 3-aminoquinoline derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby halting the signaling cascade that drives tumor progression. Receptor Tyrosine Kinases (RTKs), Src family kinases, and PI3K are common targets.[5][6][7]

RTK_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds ADP ADP + Pi RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Blocked Inhibition of Signaling RTK->Blocked Inhibitor 3-Aminoquinoline Derivative Inhibitor->RTK Blocks ATP binding site ATP ATP ATP->RTK Binds to active site Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Generic RTK signaling pathway and its inhibition.

Derivatives of 3-aminoquinoline have shown potent activity as Src kinase inhibitors.[5] Furthermore, related quinazolinone structures have been successfully developed as inhibitors of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival in many cancers.[8][9]

Anticancer Activity of Selected Quinoline/Isoquinoline Derivatives:

Compound ClassCancer Cell LinesReported Activity (IC₅₀)Reference
3-Aminoquinolin-1(2H)-one derivativesVariousPotent inhibitory activity noted[1]
1-Alkyl-4-oxoquinoline-3-carboxylic acidsGram-positive/negative bacteriaMore active than oxolinic acid[10]
7-Amino-pteridinone derivativesA549, PC-3, HCT116, MCF-7L₇ showed IC₅₀ values of 0.16-0.70 µM[11]
Quinazolinone derivativesMGC-803 (Gastric Cancer)C19 showed IC₅₀ of 0.595 µM against USP7[12]
Antimicrobial and Antiparasitic Activity

The quinoline core is famous for its role in antimalarial drugs like chloroquine. This legacy continues with modern derivatives showing a broad spectrum of activity.

  • Antibacterial: Halogenated 8-hydroxyquinoline derivatives have long been used in veterinary medicine.[13] Newer amino acid derivatives of quinolines are being explored as potential antibacterial agents against both Gram-positive and Gram-negative strains, including resistant ones.[14]

  • Antiparasitic: Quinoline-based compounds have shown activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Researchers have worked on attaching motifs like benzamidine to the quinol scaffold to enhance selective uptake by the parasite, thereby increasing selectivity and reducing host toxicity.[15]

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the potency and selectivity of this compound derivatives.

  • Substitutions at C7: For 8-hydroxyquinolines, substituents at the C7 position have been shown to significantly influence inhibitory activity against matrix metalloproteinases (MMPs).[16] This suggests that the region around the 7-OH group of this compound is a key area for modification.

  • Substitutions on the Amino Group: The 3-amino group is a prime site for derivatization. Acylation or sulfonylation can introduce new interaction points with the target protein. For instance, the synthesis of benzenesulphonamide derivatives of 3-aminoquinoline has been explored to generate new antitrypanosomal agents.[17]

  • Ring Modifications: The planarity of the quinoline ring system can influence interactions with biological targets. Substitutions at positions that alter this planarity, such as bulky groups at position 8, have been shown to reduce certain drug-drug interactions, for example, with theophylline metabolism.[18]

Pharmacokinetics and Drug Development

While a compound may show excellent potency in vitro, its success as a drug depends on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolism: The quinoline ring can be metabolized by cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for designing derivatives with improved stability and reduced potential for drug-drug interactions.[18]

  • Brain Exposure: For neurological targets, the ability of a compound to cross the blood-brain barrier is essential. Studies on 3-hydroxyquinolin-2(1H)-one derivatives as D-amino acid oxidase (DAAO) inhibitors have carefully examined brain exposure to correlate it with target engagement in the central nervous system.[19][20]

  • Oral Bioavailability: Achieving good oral bioavailability is a major goal in drug design. Optimization of quinazolinone derivatives as PI3Kδ inhibitors has led to compounds with excellent pharmacokinetic properties, making them suitable candidates for oral administration in treating inflammatory diseases.[9]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for key synthetic and biological evaluation methods.

Protocol: Buchwald-Hartwig Amination for C3-Amination

This protocol describes a general procedure for the palladium-catalyzed amination of a 3-haloisoquinoline precursor with an amine source.

Materials:

  • 3-Halo-7-methoxyisoquinoline (1.0 eq)

  • Amine source (e.g., Benzophenone imine as an ammonia surrogate, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., BINAP or Xantphos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 eq)

  • Anhydrous Toluene

  • Schlenk tube or sealed microwave vial

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-halo-7-methoxyisoquinoline, amine source, base, palladium catalyst, and ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-7-methoxyisoquinoline.[3]

Protocol: MTT Assay for Cytotoxicity Evaluation

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[21][22]

Conclusion and Future Directions

This compound and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The core scaffold is synthetically accessible and offers multiple points for chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated success of quinoline-based compounds, particularly as kinase inhibitors in oncology, provides a strong rationale for the continued exploration of this chemical space.[4]

Future efforts should focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or other biological targets to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines or pathogens.

  • Advanced Drug Delivery: Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of promising quinoline derivatives.[15]

  • Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing anticancer or antimicrobial agents.[23]

By leveraging advanced synthetic strategies, detailed structure-activity relationship studies, and robust biological evaluations, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

In-depth Technical Guide to the Quantum Yield and Photophysical Properties of 3-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Authored Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Aminoquinolin-7-ol is a heterocyclic aromatic compound featuring a quinoline core substituted with an electron-donating amino group (-NH₂) and a phenolic hydroxyl group (-OH). This unique substitution pattern positions it as a molecule of significant interest for applications in fluorescence sensing, materials science, and pharmaceutical development. The interplay between the amino and hydroxyl groups, and their interaction with the quinoline π-system, dictates its photophysical behavior, including its absorption and emission characteristics, quantum yield, and sensitivity to environmental factors such as solvent polarity and pH. This guide provides a comprehensive technical overview of the core photophysical properties of this compound, details rigorous experimental protocols for their characterization, and discusses the underlying principles that govern its fluorescent behavior. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related amino- and hydroxy-quinoline derivatives to provide a robust predictive framework and a methodological blueprint for its investigation.

Introduction to the Photophysics of Substituted Quinolines

The quinoline scaffold is a fundamental motif in a wide range of fluorescent probes and biologically active molecules.[1] Its aromatic, bicyclic structure provides a rigid framework with a delocalized π-electron system, which is conducive to strong absorption and emission of light. The introduction of functional groups, particularly electron-donating groups like amino (-NH₂) and hydroxyl (-OH), can dramatically modulate the electronic structure and, consequently, the photophysical properties of the quinoline core.[2]

These substituents can lead to:

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density can shift from the donor groups (-NH₂ or -OH) to the more electron-accepting quinoline ring. This ICT character in the excited state is a primary determinant of the molecule's fluorescence properties.[3]

  • Environmental Sensitivity: Molecules with significant ICT character often exhibit strong solvatochromism, where the emission wavelength shifts in response to solvent polarity.[3][4] They can also be sensitive to pH, as protonation or deprotonation of the amino or hydroxyl groups alters their electron-donating strength and the overall electronic distribution.[5][6][7]

For this compound, the presence of both an amino and a hydroxyl group suggests a complex and potentially highly tunable photophysical profile, making it a compelling target for detailed characterization.

Core Photophysical Properties and Their Underlying Principles

The interaction of a fluorophore like this compound with light is governed by a set of fundamental properties. Understanding these properties is crucial for predicting its behavior and designing applications.

Absorption and Emission Spectra
  • Absorption (UV-Vis): The absorption spectrum reveals the wavelengths of light a molecule can absorb to transition from its ground electronic state (S₀) to an excited state (S₁). For aminoquinoline derivatives, absorption typically occurs in the UV to near-visible range (300-400 nm), corresponding to π→π* transitions within the aromatic system.[8]

  • Emission (Fluorescence): After excitation, the molecule relaxes non-radiatively to the lowest vibrational level of the S₁ state before returning to the ground state by emitting a photon. This emitted light is the fluorescence. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum.

  • Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. A large Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios. It is also indicative of a significant change in geometry or electronic distribution between the ground and excited states, a common feature of ICT fluorophores.[3]

Fluorescence Quantum Yield (Φ_F)

The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φ_F = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. In practice, other non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, reducing the quantum yield. The quantum yield is highly sensitive to the molecular structure and its environment. For instance, the formation of rigid complexes with metal ions can restrict intramolecular vibrations and inhibit non-radiative decay, leading to a significant enhancement in fluorescence quantum yield.[2]

Experimental Characterization: A Methodological Guide

Accurate characterization of this compound requires precise spectroscopic measurements. This section outlines the standard protocols.

Determining Absorption and Emission Spectra

Instrumentation:

  • UV-Vis Spectrophotometer: For recording absorption spectra.

  • Spectrofluorometer: For recording excitation and emission spectra.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute working solution (typically 1-10 µM). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

  • Absorption Spectrum: Scan the working solution in the spectrophotometer over a relevant wavelength range (e.g., 250-500 nm) using a 1 cm path length quartz cuvette. Record the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum: Transfer the solution to a fluorescence cuvette. Set the spectrofluorometer's excitation wavelength to λ_abs. Scan the emission monochromator to record the fluorescence spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).

  • Excitation Spectrum: Set the emission monochromator to λ_em. Scan the excitation monochromator over a range similar to the absorption scan. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.

Relative Quantum Yield Determination (Comparative Method)

The most common method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts 's' and 'r' denote the sample and reference standard, respectively.

Choosing a Reference Standard: The reference standard should absorb and emit in a similar spectral region as the sample. For a compound like this compound, which is expected to absorb around 350 nm, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_r = 0.54) is a common and excellent choice.

Detailed Experimental Protocol:

  • Prepare Solutions: Prepare a series of five optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) for both the this compound sample and the Quinine Sulfate reference standard in their respective solvents.

  • Measure Absorbance: Record the absorbance of all ten solutions at a single, fixed excitation wavelength (e.g., 350 nm).

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength (350 nm) and identical instrument settings (e.g., slit widths).

  • Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear. The slope of each line is proportional to I/A.

  • Calculate Quantum Yield: Use the slopes from the plots (Slope_s and Slope_r) in the quantum yield equation:

    Φ_s = Φ_r * (Slope_s / Slope_r) * (n_s² / n_r²)

Workflow for Relative Quantum Yield Measurement

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation prep_sample Prepare 5 dilute solutions of this compound abs Record Absorbance (A) at excitation λ (e.g., 350 nm) for all 10 solutions prep_sample->abs prep_ref Prepare 5 dilute solutions of Quinine Sulfate (Reference) prep_ref->abs fluo Record Emission Spectra and calculate Integrated Fluorescence Intensity (I) abs->fluo Same excitation λ and settings plot Plot Integrated Intensity (I) vs. Absorbance (A) for both Sample and Reference fluo->plot slope Determine the slope (m) of each linear plot (m_s and m_r) plot->slope calc Calculate Quantum Yield (Φ_s) using the comparative formula slope->calc

Caption: Workflow for determining relative fluorescence quantum yield.

Environmental Effects on Photophysical Properties

The true utility of a fluorophore often lies in its responsiveness to its environment.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the color (absorption or emission wavelength) of a substance when it is dissolved in different solvents. For molecules exhibiting ICT, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state. This leads to a lowering of the excited state energy and results in a bathochromic (red) shift in the emission spectrum.[4]

Experimental Investigation:

  • Record the absorption and emission spectra of this compound in a range of solvents with varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Water).

  • Summarize the data (λ_abs, λ_em, Stokes Shift, Φ_F) in a table.

  • A significant red-shift in λ_em with increasing solvent polarity would confirm the ICT nature of the excited state.

Table 1: Hypothetical Solvatochromic Data for this compound

SolventPolarity Index (E_T(30))λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Toluene33.935041041520.25
Chloroform39.135242548900.38
Acetonitrile45.635545061420.55
Ethanol51.935847071000.42
Water63.136051088400.15

Note: This data is illustrative and must be determined experimentally.

pH Dependence: Probing Acidic and Basic Sites

This compound has three key sites that can be protonated or deprotonated: the quinoline nitrogen (basic), the amino group (basic), and the hydroxyl group (acidic). Changes in pH will alter the protonation state of these groups, leading to dramatic changes in absorption and fluorescence.[5][7][9]

  • Acidic pH: The quinoline nitrogen and the amino group are likely to be protonated. Protonation of the quinoline nitrogen often enhances fluorescence.[7]

  • Neutral pH: The molecule exists in its neutral form.

  • Basic pH: The phenolic hydroxyl group will be deprotonated to a phenolate anion (-O⁻). This increases the electron-donating ability of the substituent, which typically causes a large red-shift in both absorption and emission spectra.

Diagram of pH-Dependent Species of this compound

G cluster_acid Acidic pH cluster_neutral Neutral pH cluster_base Basic pH node_acid Cationic Species (Protonated Ring N and/or Amino Group) node_neutral Neutral Species (this compound) node_acid->node_neutral + OH⁻ - H₂O node_neutral->node_acid + H⁺ node_base Anionic Species (Deprotonated -OH Group) node_neutral->node_base + OH⁻ - H₂O node_base->node_neutral + H⁺

Caption: Equilibrium between different protonated states of the molecule.

Conclusion and Future Directions

This compound possesses the structural hallmarks of a highly versatile fluorophore. Its photophysical properties are predicted to be strongly influenced by intramolecular charge transfer, leading to significant sensitivity to solvent polarity and pH. The experimental protocols outlined in this guide provide a clear and robust framework for the complete characterization of its quantum yield and other key photophysical parameters.

Future research should focus on the experimental validation of these properties. A thorough investigation of its solvatochromic and pH-dependent behavior will be critical for unlocking its potential as a targeted fluorescent probe for sensing micro-environmental changes in biological systems or as a building block for advanced functional materials.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-Aminoquinolin-7-ol is limited in publicly available scientific literature. This guide has been compiled by leveraging data from its structural isomer, 3-Aminoisoquinolin-7-ol, and established principles of organic chemistry and pharmacology. All predicted data and proposed methodologies should be experimentally verified.

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline core with an amino group at the 3-position and a hydroxyl group at the 7-position. The quinoline scaffold is a significant motif in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The presence of both a basic amino group and an acidic hydroxyl group suggests that the physicochemical properties of this compound, particularly its solubility and stability, will be highly dependent on the pH of its environment. This guide provides a comprehensive overview of the predicted solubility and stability of this compound in various solvents and outlines detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The chemical structure of this compound, with its fused aromatic rings and polar functional groups, governs its behavior in different solvent systems.

PropertyPredicted ValueRationale
Molecular Formula C₉H₈N₂OBased on its chemical structure.
Molecular Weight 160.17 g/mol Calculated from the molecular formula.
pKa (most acidic) ~9.5Attributed to the phenolic hydroxyl group.[1]
pKa (most basic) ~4.5Attributed to the amino group.[1]
LogP ~1.5Estimated based on the structure and properties of analogous compounds.[1]
Hydrogen Bond Donors 2From the amino and hydroxyl groups.[1]
Hydrogen Bond Acceptors 3From the nitrogen in the quinoline ring, and the oxygen and nitrogen of the functional groups.[1]

Solubility Profile

The solubility of this compound is expected to be a critical factor in its handling, formulation, and biological activity. Based on its structure and data from its isomer, 3-Aminoisoquinolin-7-ol, the following solubility profile can be predicted.[2]

Solvent/Solvent SystemPredicted SolubilityMechanistic Rationale
Neutral Aqueous (e.g., Water, PBS pH 7.4) LowThe relatively large, nonpolar quinoline ring system limits solubility in neutral aqueous solutions.[2]
Acidic Aqueous (e.g., HCl, pH < 4) Moderate to HighThe basic amino group (pKa ~4.5) will be protonated to form a more soluble salt.[1][2]
Basic Aqueous (e.g., NaOH, pH > 8) Moderate to HighThe acidic hydroxyl group (pKa ~9.5) will be deprotonated to form a more soluble salt.[1][2]
Polar Aprotic (e.g., DMSO, DMF) SolubleThese solvents can effectively solvate the molecule through dipole-dipole interactions.[2]
Lower Alcohols (e.g., Ethanol, Methanol) SolubleThe ability to form hydrogen bonds with the amino and hydroxyl groups facilitates dissolution.[2]
Nonpolar Organic (e.g., Hexane, Toluene) Very LowThe polar functional groups make it insoluble in nonpolar solvents.[2]
Experimental Protocol for Solubility Determination

A robust determination of solubility is essential. The following protocol outlines a standard procedure for generating a comprehensive solubility profile.

1. Materials and Equipment:

  • This compound

  • A range of solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, DMF, ethanol, methanol, hexane, toluene)

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable quantitative analytical method

  • pH meter

2. Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 2-5 mg) into several vials.

  • Solvent Addition: Add a known volume of each solvent to the vials to create a slurry.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated HPLC-UV method.

  • pH Measurement: For aqueous solutions, measure the pH of the saturated solution.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent shake Shake at Controlled Temperature (24-48 hours) add_solvent->shake centrifuge Centrifuge shake->centrifuge analyze Analyze Supernatant (HPLC-UV) centrifuge->analyze measure_ph Measure pH (Aqueous) centrifuge->measure_ph G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (HCl, Heat) analyze_hplc Analyze by Stability-Indicating HPLC-UV/MS acid->analyze_hplc base Base Hydrolysis (NaOH, Heat) base->analyze_hplc oxidation Oxidation (H₂O₂) oxidation->analyze_hplc thermal Thermal Degradation (Heat) thermal->analyze_hplc photo Photostability (Light) photo->analyze_hplc start This compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo

References

An In-depth Technical Guide to 3-Aminoquinolin-7-OL: From Postulated Discovery to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Aminoquinolin-7-OL, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct historical accounts of its initial synthesis, this document constructs a plausible history of its discovery within the broader context of quinoline chemistry. We will explore the foundational synthetic methodologies that likely enabled its first preparation, detailing the mechanistic underpinnings of these classic reactions. Furthermore, this guide will present modern, optimized synthetic protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery, drawing parallels with structurally related bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich chemistry and potential of substituted quinolines.

A Postulated History: The Dawn of Quinoline Chemistry and the Emergence of this compound

The history of this compound is not explicitly documented in a singular, seminal publication. Instead, its discovery can be understood as a logical progression of the advancements in quinoline synthesis that began in the 19th century. The quinoline scaffold itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] A significant breakthrough in its synthesis came in 1880 with Zdenko Hans Skraup's development of the Skraup synthesis, a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] This, along with other foundational methods like the Doebner-von Miller[4][5][6] and Friedländer syntheses,[7][8][9][10][11] opened the door for the creation of a vast array of substituted quinolines.

Given that 3-aminophenol was a readily available starting material, it is highly probable that the first synthesis of 7-hydroxyquinoline was achieved via one of these early methods. The subsequent introduction of an amino group at the 3-position would have been a logical step for medicinal chemists exploring the structure-activity relationships of this versatile scaffold. While the exact date and discoverer of this compound remain elusive, its conceptualization and eventual synthesis are undoubtedly rooted in this vibrant period of heterocyclic chemistry.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of a disubstituted quinoline such as this compound requires careful consideration of the directing effects of the substituents and the choice of the appropriate synthetic route. Below, we explore plausible classical syntheses that could have led to its formation.

The Skraup and Doebner-von Miller Approach: Building the Quinoline Core

The Skraup and the closely related Doebner-von Miller reactions are powerful methods for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds (or their precursors).[2][3][4][5][6] A logical starting material for the synthesis of a 7-hydroxyquinoline derivative is 3-aminophenol.

In a Skraup-type synthesis, 3-aminophenol would be reacted with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization, dehydration, and oxidation yield the quinoline ring system.

Experimental Protocol: A Representative Skraup Synthesis of 7-Hydroxyquinoline [12]

  • Materials: 3-Aminophenol, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (as a moderator).

  • Procedure:

    • In a large, appropriately sized round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix 3-aminophenol, glycerol, and nitrobenzene.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

    • Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.

    • Gently heat the mixture in an oil bath. Once the reaction initiates, it will become strongly exothermic. Maintain the temperature of the oil bath at approximately 140-150°C for several hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform a steam distillation to isolate the crude 7-hydroxyquinoline.

    • Separate the organic layer from the distillate and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Further purification can be achieved by recrystallization or column chromatography.

The Doebner-von Miller reaction offers a more versatile approach where a pre-formed α,β-unsaturated aldehyde or ketone is reacted with the aniline.[4][5][6]

Diagram: The Skraup Synthesis of 7-Hydroxyquinoline

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 3-Aminophenol 3-Aminophenol Michael_Adduct Michael Adduct 3-Aminophenol->Michael_Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline 1,2-Dihydro-7-hydroxyquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O 7-Hydroxyquinoline 7-Hydroxyquinoline Dihydroquinoline->7-Hydroxyquinoline Oxidation

Caption: Plausible reaction pathway for the Skraup synthesis of 7-hydroxyquinoline.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis provides a more convergent route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9][10][11] To synthesize this compound via this method, one would theoretically need a 2,4-diaminobenzaldehyde or a related derivative, which may not be readily available. A more practical approach would be to first synthesize a 3-nitro-7-hydroxyquinoline and then reduce the nitro group.

Experimental Protocol: A Representative Friedländer Synthesis [11]

  • Materials: A 2-aminoaryl ketone/aldehyde, a carbonyl compound with an α-methylene group, and an acid or base catalyst.

  • Procedure:

    • Dissolve the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol, DMF).

    • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Diagram: The Friedländer Synthesis of a Substituted Quinoline

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde or Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct + α-Methylene Compound Methylene_Compound α-Methylene Carbonyl Compound Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone -H₂O Quinoline Substituted Quinoline Enone->Quinoline Intramolecular Cyclization & -H₂O

Caption: Generalized mechanism of the Friedländer quinoline synthesis.

Modern Synthetic Routes and Optimization

While the classical methods provide a historical context, modern organic synthesis offers more efficient and versatile routes to this compound. A plausible contemporary approach would involve a multi-step synthesis starting from a commercially available substituted aniline or quinoline.

A likely strategy would be the synthesis of 7-methoxyquinoline, followed by nitration at the 3-position and subsequent reduction of the nitro group to an amine. The final step would be the demethylation of the methoxy group to yield the desired 7-hydroxy functionality.

Proposed Modern Synthetic Workflow for this compound

  • Synthesis of 7-Methoxyquinoline: This can be achieved via a Skraup or Doebner-von Miller reaction using 3-methoxyaniline as the starting material.

  • Nitration of 7-Methoxyquinoline: The directing effects of the methoxy group and the quinoline nitrogen would need to be carefully considered to achieve selective nitration at the 3-position.

  • Reduction of 3-Nitro-7-methoxyquinoline: The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

  • Demethylation of 3-Amino-7-methoxyquinoline: The final step involves the cleavage of the methyl ether to yield the free hydroxyl group. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used for this transformation.

Diagram: Proposed Modern Synthetic Pathway

Modern_Synthesis 3-Methoxyaniline 3-Methoxyaniline 7-Methoxyquinoline 7-Methoxyquinoline 3-Methoxyaniline->7-Methoxyquinoline Skraup or Doebner- von Miller Reaction 3-Nitro-7-methoxyquinoline 3-Nitro-7-methoxyquinoline 7-Methoxyquinoline->3-Nitro-7-methoxyquinoline Nitration 3-Amino-7-methoxyquinoline 3-Amino-7-methoxyquinoline 3-Nitro-7-methoxyquinoline->3-Amino-7-methoxyquinoline Reduction This compound This compound 3-Amino-7-methoxyquinoline->this compound Demethylation

Caption: A plausible multi-step modern synthetic route to this compound.

Physicochemical and Spectroscopic Profile (Predicted)

Due to the scarcity of experimental data for this compound, the following properties are predicted based on the known characteristics of closely related amino- and hydroxy-substituted quinolines.

PropertyPredicted ValueRationale
Molecular Formula C₉H₈N₂OBased on the chemical structure.
Molecular Weight 160.17 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureMost substituted quinolines are solids.
pKa (most acidic) ~9-10Attributed to the phenolic hydroxyl group.
pKa (most basic) ~4-5Attributed to the quinoline nitrogen.
LogP ~1.5 - 2.0Estimated based on the presence of polar amino and hydroxyl groups.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups. A broad singlet corresponding to the amino protons and a singlet for the hydroxyl proton (which may exchange with D₂O) are also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The chemical shifts will be characteristic of an aromatic heterocyclic system with electron-donating substituents.

  • IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic quinoline ring (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[13][14][15] The presence of both an amino and a hydroxyl group on the this compound core suggests several potential avenues for drug discovery.

  • Antimalarial Agents: 4-Aminoquinolines, such as chloroquine, are cornerstone antimalarial drugs.[13][14][15][16] While this compound is a 3-amino derivative, its structural similarity warrants investigation for antiplasmodial activity. The amino group is often crucial for accumulating in the acidic food vacuole of the parasite, a key aspect of the mechanism of action of many quinoline antimalarials.[17]

  • Anticancer Agents: Numerous substituted quinolines have been investigated as potential anticancer agents, targeting various cellular pathways. The specific substitution pattern of this compound could be explored for its potential to inhibit protein kinases, topoisomerases, or other targets relevant to cancer progression.

  • Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial and antifungal compounds. The amino and hydroxyl groups of this compound could be functionalized to develop new antimicrobial agents.

Conclusion

While the specific historical discovery of this compound is not well-documented, its existence is a testament to the power and versatility of classical quinoline syntheses. By understanding these foundational reactions, we can infer a plausible pathway to its first creation. Modern synthetic chemistry provides more refined and efficient methods for its preparation, opening the door to a thorough investigation of its properties and potential applications. As a member of the pharmacologically significant quinoline family, this compound represents an intriguing scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.

References

3-Aminoquinolin-7-OL CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminoquinolin-7-ol: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related analogs and established principles of organic chemistry and pharmacology. All predicted data and proposed methodologies should be experimentally verified.

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities. Its derivatives have found applications as antimalarial, anticancer, antibacterial, and antifungal agents. The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on this compound, a specific, lesser-explored isomer, providing a comprehensive overview of its chemical identity, proposed synthesis, predicted properties, and potential applications in drug discovery and development.

Part 1: Core Chemical Identifiers

A precise understanding of a molecule's identity is paramount for any research endeavor. This section provides the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 122855-38-3[1]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
IUPAC Name This compoundInferred from structure
Canonical SMILES C1=CC2=C(C=C(C=N2)N)C=C1OInferred from structure

Part 2: Proposed Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the disconnection of the amino and hydroxyl groups, leading back to a suitably substituted quinoline precursor. One potential pathway starts from a protected 7-hydroxyquinoline, which can be nitrated and subsequently reduced to introduce the amino group at the 3-position.

Retrosynthesis of this compound target This compound intermediate1 3-Nitro-7-(benzyloxy)quinoline target->intermediate1 Reduction of nitro group intermediate2 7-(Benzyloxy)quinoline intermediate1->intermediate2 Nitration starting_material 7-Hydroxyquinoline intermediate2->starting_material Benzylation of hydroxyl group Synthetic Workflow for this compound start 7-Hydroxyquinoline step1 Protection (BnBr, K2CO3) start->step1 intermediate1 7-(Benzyloxy)quinoline step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 3-Nitro-7-(benzyloxy)quinoline step2->intermediate2 step3 Reduction (SnCl2, HCl or H2, Pd/C) intermediate2->step3 intermediate3 3-Amino-7-(benzyloxy)quinoline step3->intermediate3 step4 Deprotection (H2, Pd/C) intermediate3->step4 end This compound step4->end Potential Anticancer Mechanism compound This compound (or derivative) rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) rtk->downstream Activation proliferation Tumor Cell Proliferation, Survival, and Angiogenesis downstream->proliferation Promotion inhibition->proliferation Inhibition

References

A Theoretical and Computational Modeling Guide for 3-Aminoquinolin-7-OL: A Framework for In Silico Characterization and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 3-Aminoquinolin-7-OL is a functionalized quinoline derivative whose potential remains largely unexplored. This technical guide establishes a comprehensive computational framework for the in silico characterization of this compound, moving from fundamental quantum chemical properties to predictive biological modeling. By detailing the causality behind methodological choices, this document serves as a strategic workflow for researchers aiming to elucidate the molecule's physicochemical profile and evaluate its potential as a drug candidate. We present self-validating protocols for Density Functional Theory (DFT) calculations, Time-Dependent DFT (TD-DFT) for spectroscopic analysis, and a complete molecular docking and dynamics workflow to probe its interactions within a biological context, specifically targeting protein kinases. This guide is intended to accelerate the research and development cycle for this compound and similarly understudied small molecules.[1][2]

Introduction: The Rationale for a Computational-First Approach

The journey of a small molecule from a chemical curiosity to a therapeutic agent is traditionally marked by extensive, costly, and time-consuming experimental synthesis and screening.[3] Computational biomodeling offers a paradigm shift, enabling a "fail fast, fail cheap" approach by predicting molecular properties and biological activities before a single flask is heated.[4] This in silico front-loading allows researchers to prioritize candidates with the highest probability of success, significantly de-risking the drug discovery pipeline.[3][4]

1.1 The Quinoline Scaffold: A Privileged Structure Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This versatility stems from the scaffold's unique electronic properties and its ability to be functionalized at multiple positions, allowing for fine-tuning of its steric and electronic profile to achieve specific interactions with biological targets.

1.2 this compound: A Molecule of Untapped Potential this compound (C₉H₈N₂O) combines the quinoline core with two key functional groups: an amino group at the 3-position and a hydroxyl group at the 7-position. These groups are significant as they can act as hydrogen bond donors and acceptors, features critical for molecular recognition and binding to protein active sites. Despite its promising structure, specific theoretical or experimental data on this compound is sparse. This guide, therefore, presents a robust, validated workflow to predict its characteristics from first principles.

Foundational Quantum Chemical Analysis

To understand the intrinsic properties of this compound, we begin with quantum mechanics, specifically Density Functional Theory (DFT). DFT provides a favorable balance between computational cost and accuracy for molecules of this size, allowing us to calculate its electronic structure, stability, and reactivity.[2][5]

2.1 Protocol: Geometry Optimization and Vibrational Frequency Analysis

Causality: An accurate, low-energy 3D conformation of the molecule is the bedrock for all subsequent calculations. Geometry optimization seeks the minimum energy structure on the potential energy surface. A subsequent frequency calculation is a critical validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Step-by-Step Methodology:

  • Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Preparation: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Calculation Specification:

    • Method: Select the B3LYP hybrid functional. B3LYP is widely used and provides reliable results for organic molecules.[5]

    • Basis Set: Choose the Pople-style basis set, 6-311++G(d,p). The ++ indicates diffuse functions on all atoms, essential for accurately describing systems with lone pairs (like the N and O atoms), and the (d,p) specifies polarization functions, which allow for non-spherical electron density distribution.

    • Keywords: Use Opt (for optimization) and Freq (for frequency calculation).

    • Solvation Model: To simulate a more biologically relevant environment, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent should be included.

  • Execution & Validation: Run the calculation. Upon completion, verify that the optimization converged and check the output file for vibrational frequencies. Confirm that there are zero imaginary frequencies.

2.2 Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic behavior. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability; a larger gap implies higher stability and lower reactivity.[1] The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution, identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, which are crucial for predicting non-covalent interactions like hydrogen bonding.[5]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are likely sites for nucleophilic attack.

  • MEP: Red regions (negative potential) indicate electron-rich areas (e.g., around the nitrogen and oxygen atoms), which are favorable for interacting with positive charges or hydrogen bond donors. Blue regions (positive potential) indicate electron-poor areas (e.g., around the hydroxyl and amino hydrogens), which are favorable for interacting with negative charges or hydrogen bond acceptors.

Data Presentation: Predicted Quantum Chemical Descriptors

Descriptor Predicted Value (a.u.) Significance
Energy of HOMO (Calculated Value) Electron-donating ability
Energy of LUMO (Calculated Value) Electron-accepting ability
HOMO-LUMO Gap (ΔE) (Calculated Value) Chemical stability & reactivity
Dipole Moment (Calculated Value) Molecular polarity
Chemical Hardness (η) (Calculated Value) Resistance to charge transfer

| Electronegativity (χ) | (Calculated Value) | Electron-attracting power |

Note: Values are generated upon completion of the DFT calculation. Chemical hardness can be estimated as (E_LUMO - E_HOMO)/2.[1]

2.3 Protocol: Simulation of Electronic Spectra via TD-DFT

Causality: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. It allows for the prediction of the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.[1][6] This theoretical spectrum can be directly compared with experimental data to validate the computational model.

Step-by-Step Methodology:

  • Use Optimized Geometry: Start with the validated, B3LYP-optimized geometry of this compound.

  • Input File Preparation: Create a new input file.

  • Calculation Specification:

    • Method: Specify a functional suitable for excited states, such as CAM-B3LYP, which performs well for charge-transfer excitations.[6]

    • Basis Set: Use the same 6-311++G(d,p) basis set for consistency.

    • Keyword: Use the TD keyword (e.g., TD(NStates=10) to calculate the first 10 excited states).

    • Solvent Model: Include the same PCM (water) model used in the optimization.

  • Execution & Analysis: Run the calculation. The output will list the excitation energies (in eV or nm) and oscillator strengths for each transition. The transitions with the highest oscillator strengths correspond to the major peaks in the UV-Vis spectrum.

Predictive Modeling in a Biological Context

Given the prevalence of quinoline derivatives as kinase inhibitors, a logical next step is to investigate the potential of this compound to interact with a protein kinase active site.[7] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to another.[4][8]

3.1 Protocol: Molecular Docking against a Protein Kinase Target

Causality: This workflow simulates the binding process of this compound (the ligand) into the active site of a target protein. The goal is to identify plausible binding poses and estimate the strength of the interaction via a scoring function (binding energy). A lower binding energy suggests a more favorable interaction.[8][9] We will use Epidermal Growth Factor Receptor (EGFR) kinase as a representative target, a well-known target in oncology.

Step-by-Step Methodology:

  • Target Preparation:

    • Download the crystal structure of EGFR kinase from the Protein Data Bank (PDB), for example, PDB ID: 2GS2.

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera, Discovery Studio), prepare the protein by removing water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign rotatable bonds and merge non-polar hydrogens.

  • Grid Box Generation:

    • Define the search space for the docking calculation. This is typically a 3D box centered on the active site, identified from the position of the co-crystallized inhibitor in the original PDB file. The box should be large enough to encompass the entire active site and allow the ligand to rotate freely.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina. Vina will generate multiple binding poses (typically 9-10) and rank them based on their calculated binding affinity in kcal/mol.

  • Results Analysis:

    • Visualize the top-ranked poses within the protein's active site.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and key amino acid residues. For kinases, interaction with the "hinge region" is often critical for inhibitory activity.[9]

Data Presentation: Predicted Docking Results against EGFR (PDB: 2GS2)

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
1 (Calculated Value) Met793 Hydrogen Bond (Hinge)
Leu718 Hydrophobic
Lys745 π-cation
2 (Calculated Value) Cys797 Hydrophobic

| | | Thr790 | Hydrogen Bond |

3.2 Mandatory Visualization: Diagrams

G cluster_0 Part 1: Quantum Chemistry cluster_1 Part 2: Molecular Docking cluster_2 Part 3: Advanced Validation mol_build 1. Build 3D Structure of this compound dft_opt 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->dft_opt Initial Coords freq_val 3. Frequency Calculation (Validation) dft_opt->freq_val Optimized Geom. qm_props 4. Calculate Properties (HOMO, LUMO, MEP) freq_val->qm_props Validated Geom. td_dft 5. TD-DFT for UV-Vis (CAM-B3LYP) freq_val->td_dft Validated Geom. prep_lig 7. Prepare Ligand (From Validated Geom.) freq_val->prep_lig Provides Ligand Structure prep_prot 6. Prepare Target Protein (e.g., EGFR from PDB) run_dock 8. Run Docking Simulation (e.g., AutoDock Vina) analyze_dock 9. Analyze Binding Pose & Interactions mol_dyn 10. Molecular Dynamics (System Stability) analyze_dock->mol_dyn

Caption: Overall computational workflow for characterizing this compound.

3.3 Post-Docking Validation: The Role of Molecular Dynamics (MD)

Causality: Molecular docking is a largely static prediction. Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time (nanoseconds to microseconds), validating the stability of the predicted binding pose and interactions in a simulated physiological environment (water, ions, temperature).[4] A stable binding pose in an MD simulation, characterized by low root-mean-square deviation (RMSD), lends higher confidence to the docking result.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-pillar computational strategy to characterize the physicochemical and potential biological properties of the understudied molecule, this compound. By systematically applying DFT, TD-DFT, molecular docking, and MD simulations, researchers can generate a rich dataset to guide further experimental work.[10] The in silico prediction of electronic properties, spectra, and binding affinity to a relevant cancer target like EGFR provides a strong, data-driven rationale for its synthesis and subsequent in vitro validation. This computational-first approach not only accelerates the pace of discovery but also embodies a more resource-efficient model for modern drug development.[3][11]

References

Methodological & Application

Application Note: 3-Aminoquinolin-7-OL as a Versatile Fluorescent Probe for pH and Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: The quinoline scaffold is a cornerstone in the design of fluorescent probes due to its compact size, high quantum yield in certain derivatives, and rich photophysical properties that are exquisitely sensitive to the molecular environment.[1] While isomers like 8-hydroxyquinoline are well-documented, 3-Aminoquinolin-7-OL remains a largely unexplored molecule. This application note serves as a technical guide, leveraging established principles from analogous amino- and hydroxy-quinoline derivatives to forecast the properties and outline detailed protocols for the use of this compound. We will explore its potential as a dual-action probe for sensing both pH and specific metal ions, providing researchers with a robust framework for its validation and application.

Molecular Profile and Photophysical Principles

This compound is a bifunctional molecule featuring an electron-donating amino group (-NH₂) at the 3-position and a proton-donating/chelating hydroxyl group (-OH) at the 7-position. This specific arrangement suggests a strong potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon where electron density shifts from the donor (amino group) to the acceptor (the quinoline ring system).[2] This ICT character is the foundation of its sensing capabilities, as perturbations to either the amino or hydroxyl group by pH changes or metal ion coordination will significantly alter the electronic structure of the excited state and, consequently, its fluorescence emission.[2][3]

The hydroxyl group, in particular, can participate in Excited-State Intramolecular Proton Transfer (ESIPT), a process that often leads to a large Stokes shift and dual emission, although this can be inhibited by metal chelation.[4][5][6] The interplay between ICT and potential ESIPT makes this compound a compelling candidate for developing highly sensitive fluorescent probes.

Predicted Physicochemical Properties: Quantitative experimental data for this compound is scarce. The following properties are predicted based on its structure and data from its constituent isomers, 3-aminoquinoline and 3-hydroxyquinoline.[7][8][9] Experimental validation is essential.

PropertyPredicted ValueRationale & Significance
Molecular Formula C₉H₈N₂ODefines the elemental composition.
Molecular Weight 160.17 g/mol Important for preparing solutions of known molarity.
pKa (most acidic) ~9.5Associated with the phenolic hydroxyl group. Deprotonation at basic pH will alter spectral properties.
pKa (most basic) ~4.5Associated with the protonation of the quinoline nitrogen or amino group. Protonation at acidic pH will cause significant spectral shifts.
LogP ~1.5Indicates moderate hydrophobicity, suggesting good solubility in organic solvents like DMSO and alcohols, and potential for cell permeability.
Hydrogen Bond Donors 2The -OH and -NH₂ groups can donate hydrogen bonds, influencing solvent interactions.
Hydrogen Bond Acceptors 3The quinoline nitrogen, hydroxyl oxygen, and amino nitrogen can accept hydrogen bonds.

Core Mechanism: Environmentally Sensitive Fluorescence

The primary mechanism governing the utility of this compound as a probe is the modulation of its ICT excited state by external stimuli.

  • pH Sensing: At low pH, the quinoline nitrogen and potentially the exocyclic amino group become protonated. This increases the electron-accepting character of the quinoline ring, typically leading to a blue-shift (hypsochromic shift) in the absorption and emission spectra.[10] Conversely, at high pH, the hydroxyl group is deprotonated to its phenolate form, a much stronger electron donor, which enhances the ICT process and causes a red-shift (bathochromic shift) in the emission.[11]

  • Metal Ion Sensing: The nitrogen of the quinoline ring and the adjacent hydroxyl group can act as a bidentate chelation site for metal ions.[12] Upon binding a metal ion, a rigid five- or six-membered ring is formed. This chelation has two major effects:

    • Inhibition of Non-Radiative Decay: The rigid structure reduces energy loss through vibrational modes, leading to a significant increase in fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[6]

    • Modulation of PET/ICT: The metal ion alters the electron density of the fluorophore, directly impacting the ICT process and often preventing Photoinduced Electron Transfer (PET) quenching, resulting in a "turn-on" fluorescence response.[13]

CHEF_Mechanism Probe This compound Excited_State Excited State (S1) Probe->Excited_State Excitation (hν_ex) Complex Probe + Metal Ion → Complex Ground_State Ground State (S0) Excited_State->Ground_State Weak Fluorescence (hν_em) NonRadiative Non-Radiative Decay (Vibrational Relaxation, ESIPT Quenching) Excited_State->NonRadiative Dominant Pathway Excited_Complex Excited Complex (S1) Complex->Excited_Complex Excitation (hν_ex) Ground_Complex Ground Complex (S0) Excited_Complex->Ground_Complex Strong Fluorescence (hν_em') Radiative Radiative Decay Excited_Complex->Radiative Dominant Pathway (Rigid Structure)

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Application & Protocols

Application 1: Ratiometric pH Sensing

The distinct fluorescence profiles of the protonated, neutral, and deprotonated forms of this compound make it a promising candidate for ratiometric pH sensing. This approach is superior to intensity-based measurements as it is less susceptible to variations in probe concentration, photobleaching, or instrumental parameters.[14]

Protocol 1: Characterization of pH-Dependent Spectral Response

Objective: To determine the pKa values and optimal excitation/emission wavelengths for ratiometric pH measurement.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Britton-Robinson buffer solutions (pH 2 to 12)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Causality: DMSO is used to solubilize the moderately hydrophobic probe before dilution into aqueous buffers.

  • Working Solution Preparation: For each pH value, prepare a 3 mL sample in a quartz cuvette by adding 30 µL of the 1 mM stock solution to 2.97 mL of the corresponding Britton-Robinson buffer. This yields a final probe concentration of 10 µM. Mix thoroughly.

  • Absorption Spectra: Record the absorption spectrum for each sample from 250 nm to 500 nm to identify the isosbestic point(s) and pH-dependent λ_max shifts.

  • Emission Spectra:

    • Excite the samples at the isosbestic point determined in the previous step. Causality: Excitation at the isosbestic point ensures that changes in fluorescence intensity are due to differences in the emission properties of the different protonation states, not due to changes in absorbance.

    • Record the emission spectra from 400 nm to 700 nm for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity at the two most responsive emission maxima as a function of pH.

    • Calculate the ratio of intensities (I_λ1 / I_λ2) and plot this ratio against pH.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value(s).

Application 2: "Turn-On" Sensing of Trivalent Metal Ions

Based on the behavior of analogous hydroxyquinoline probes, this compound is predicted to be a selective "turn-on" sensor for certain trivalent metal ions like Al³⁺ or Fe³⁺.[12][13][15]

Metal_Sensing_Workflow start Start: Prepare Probe and Ion Solutions selectivity Selectivity Screening: Add various metal ions to probe solution start->selectivity measure_fl Measure Fluorescence Intensity selectivity->measure_fl plot_selectivity Plot Relative Fluorescence vs. Metal Ion measure_fl->plot_selectivity identify_target Identify Target Ion(s) (e.g., Al³⁺ shows large enhancement) plot_selectivity->identify_target titration Quantitative Titration: Add increasing amounts of target ion to probe identify_target->titration Positive Result measure_fl2 Measure Fluorescence at each concentration titration->measure_fl2 plot_titration Plot Fluorescence vs. [Target Ion] measure_fl2->plot_titration calculate_lod Calculate Limit of Detection (LOD) and Binding Constant (Ka) plot_titration->calculate_lod end End: Characterized Sensor calculate_lod->end

Caption: Experimental workflow for metal ion probe validation.

Protocol 2: Screening for Metal Ion Selectivity and Titration

Objective: To assess the selectivity of this compound for various metal ions and to quantify its response to a target ion.

Materials:

  • 10 µM working solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO).

  • 1 mM stock solutions of various metal salts (e.g., Al³⁺, Fe³⁺, Zn²⁺, Cu²⁺, Pb²⁺, Hg²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.

  • Spectrofluorometer and quartz cuvettes.

Procedure:

Part A: Selectivity Screening

  • To separate cuvettes containing 3 mL of the probe working solution, add 30 µL of each 1 mM metal salt stock solution (final metal concentration: 10 µM, or 1 equivalent).

  • Include a blank sample containing only the probe solution.

  • Incubate the solutions for 10 minutes at room temperature.

  • Measure the fluorescence emission spectrum for each sample (determine optimal Ex/Em wavelengths from a preliminary scan).

  • Compare the fluorescence intensity of each sample to the blank to determine selectivity.

Part B: Quantitative Titration (for the selected ion, e.g., Al³⁺)

  • Prepare a series of cuvettes with 3 mL of the 10 µM probe working solution.

  • Add increasing volumes of the 1 mM Al³⁺ stock solution to achieve final concentrations ranging from 0 to 50 µM (0 to 5 equivalents).

  • Incubate and measure the fluorescence intensity at the emission maximum for each concentration.

  • Plot the fluorescence intensity as a function of Al³⁺ concentration.

  • Use the titration data to calculate the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand) and determine the limit of detection (LOD) based on the signal-to-noise ratio (3σ/slope).

Practical Considerations & Troubleshooting

  • Solvatochromism: Aminoquinolines often exhibit solvatochromism, where their absorption and emission spectra shift depending on solvent polarity.[2][3][16][17] Characterize the probe in your specific solvent system. For biological applications, buffers containing a small percentage of a co-solvent like DMSO or ethanol are common.

  • Stability: Aminophenol structures can be susceptible to oxidation, which may lead to a change in solution color and loss of fluorescence. Prepare stock solutions fresh and store them protected from light at 4°C (short-term) or -20°C (long-term). Degassing solvents can also improve stability.

  • Interference: When sensing metal ions, be aware of potential interference from other ions that may also bind, albeit weaker, or from strong chelating agents (e.g., EDTA) present in the sample matrix. For pH sensing, high ionic strength can slightly alter pKa values.

  • Self-Validation: A key sign of a well-behaved probe is the presence of clear isosbestic points in absorption spectra during pH titration or iso-emissive points in fluorescence spectra during ion titration.[1] This indicates a clean conversion between two distinct species (e.g., protonated/deprotonated or free/bound).

Conclusion

While this compound is an under-investigated fluorophore, its molecular structure strongly suggests significant potential as a dual-purpose fluorescent probe. The principles of intramolecular charge transfer, chelation-enhanced fluorescence, and pH-dependent protonation provide a solid theoretical basis for its application in sensing. The protocols detailed in this note offer a comprehensive roadmap for researchers to experimentally validate its photophysical properties and unlock its utility in chemical sensing, biological imaging, and drug development contexts.

References

Application Note: A Protocol for the Characterization and Use of 3-Aminoquinolin-7-OL for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Aminoquinolin-7-OL as a potential fluorescent probe for live cell imaging. Recognizing that this molecule is not yet widely characterized for this application, this guide is structured as a validation and optimization protocol. It details a systematic approach to determine the compound's spectral properties, optimal staining concentrations, and potential cytotoxicity, culminating in a robust protocol for live cell imaging. The methodologies are grounded in established principles of fluorescence microscopy and are designed to ensure scientific rigor and reproducibility.

Introduction and Scientific Principle

The quinoline scaffold is a core component of many fluorescent probes due to its unique photophysical properties.[1] this compound, an amino-substituted quinoline derivative, holds potential as a novel fluorescent probe for live cell imaging.[2] However, a review of current literature reveals a lack of established protocols for this specific application. This document aims to bridge that gap by providing a foundational framework for its characterization and use.

The successful application of any novel fluorescent probe in live cell imaging hinges on a delicate balance between achieving a strong signal and maintaining cell health.[3] Key considerations include:

  • Cell Permeability: The probe must be able to cross the plasma membrane of living cells to reach its intracellular target or to distribute within the cytoplasm.

  • Signal-to-Noise Ratio: The probe should provide a bright signal specifically from the cells, with minimal background fluorescence from the surrounding medium.[3]

  • Phototoxicity: The combination of the probe and the excitation light should not generate excessive reactive oxygen species that can damage and kill the cells.[3] Minimizing light intensity and exposure time is crucial.[4]

  • Cytotoxicity: The probe itself, at the concentrations required for imaging, should not be toxic to the cells or perturb their normal physiological processes.[5]

Therefore, before undertaking substantive experiments, a systematic validation is required. The following protocols are designed to guide the user through this essential characterization process, ensuring that the data generated is both reliable and reproducible.

Predicted Properties and Reagent Preparation

Predicted Spectroscopic Properties

While specific experimental data for this compound is scarce, the properties of related aminoquinoline compounds can provide a starting point for imaging parameters. Derivatives of 8-aminoquinoline, for instance, have been shown to exhibit excitation maxima around 360 nm and emission maxima near 490 nm.[1]

PropertyPredicted Value / RangeNotes
Excitation Maximum (λex) ~360 - 405 nmA standard DAPI or "blue" filter set is a logical starting point. An initial excitation scan on a spectrophotometer is recommended.
Emission Maximum (λem) ~450 - 510 nmEmission is expected in the blue-green region of the spectrum. An initial emission scan is recommended.
Molecular Weight 160.17 g/mol (for C₉H₈N₂O)Based on the chemical formula of this compound.

Note: These values are estimations and must be experimentally verified for this compound.

Reagent Preparation and Storage

Stock Solution (10 mM):

  • Weigh out 1.60 mg of this compound powder.

  • Dissolve the powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Mix thoroughly by vortexing until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. When stored correctly, the solution should be stable for several months.

CAUTION: this compound is a chemical compound with unknown toxicological properties. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and its solutions.

Experimental Validation Workflow

To ensure scientific validity, the optimal concentration of this compound must be determined empirically for each cell type and experimental setup. This involves a two-stage process: a concentration titration to find the lowest effective dose, followed by a cytotoxicity assay to confirm cell health.

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Validation cluster_2 Decision cluster_3 Outcome prep Prepare Serial Dilutions (e.g., 100 µM to 100 nM) plate Plate Cells in Imaging Dish prep->plate incubate Incubate Cells with Probe Dilutions plate->incubate image Image all Concentrations (Constant Settings) incubate->image analyze Analyze Signal vs. Background Select Lowest Conc. with Best Signal image->analyze optimal_conc Use Optimal Concentration from Phase 1 analyze->optimal_conc cytotox_setup Set up Cytotoxicity Assay (e.g., Live/Dead Staining) optimal_conc->cytotox_setup incubate_cyto Incubate Cells with Probe (and Positive/Negative Controls) cytotox_setup->incubate_cyto image_cyto Acquire Images incubate_cyto->image_cyto analyze_cyto Quantify Cell Viability image_cyto->analyze_cyto decision Is Viability >95%? analyze_cyto->decision proceed Proceed to Live Imaging Experiments decision->proceed Yes re_evaluate Re-evaluate Concentration or Incubation Time decision->re_evaluate No

Diagram 1: Workflow for Optimization and Validation.
Protocol 1: Determining Optimal Staining Concentration

This protocol uses a concentration gradient to identify the lowest concentration of this compound that provides a robust signal with minimal background.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • 35 mm glass-bottom imaging dishes or 96-well imaging plates

  • This compound 10 mM stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Plating: The day before staining, seed cells onto your imaging vessel to achieve 60-70% confluency at the time of imaging.

  • Prepare Probe Dilutions: On the day of the experiment, prepare a series of working solutions of this compound in complete culture medium. A good starting range is from 10 µM down to 100 nM. For example:

    • 10 µM, 5 µM, 2.5 µM, 1 µM, 500 nM, 250 nM, 100 nM.

    • Also, prepare a "vehicle control" with the same final concentration of DMSO as your highest probe concentration (e.g., 0.1% DMSO).

  • Probe Loading:

    • Aspirate the old medium from the cells.

    • Gently add the prepared probe dilutions to the corresponding wells/dishes.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. Protect from light.

  • Washing (Optional but Recommended):

    • Aspirate the probe-containing medium.

    • Wash the cells twice with pre-warmed fresh culture medium or a suitable imaging buffer (e.g., HBSS). This step is crucial for reducing background fluorescence.[3]

    • Add fresh, pre-warmed medium or imaging buffer to the cells for imaging.

  • Imaging and Analysis:

    • Image all conditions using identical microscope settings (e.g., excitation intensity, exposure time, gain).

    • Start with a filter set appropriate for DAPI/blue excitation.

    • Qualitatively assess the images. The optimal concentration is the lowest one that gives a bright, clear cellular signal with low background fluorescence in the medium.

Protocol 2: Cytotoxicity Assessment

This protocol ensures that the optimal concentration determined above is not detrimental to cell health. A real-time cytotoxicity assay using a membrane-impermeant DNA dye is recommended.[6]

Materials:

  • Cells plated in an imaging vessel.

  • Optimal concentration of this compound (from Protocol 1).

  • A membrane-impermeant nuclear dye (e.g., Propidium Iodide, SYTOX™ Green).

  • Positive control for cell death (e.g., 10% DMSO or 1 µM Staurosporine).

  • Vehicle control (DMSO).

Procedure:

  • Setup: Prepare four sets of cells:

    • Negative Control: Cells in normal medium.

    • Vehicle Control: Cells with DMSO at the same concentration used for the probe.

    • Experimental: Cells with the optimal concentration of this compound.

    • Positive Control: Cells with the cytotoxic agent.

  • Staining: Add the membrane-impermeant dye to all wells at its recommended concentration. Then, add the respective treatments (vehicle, probe, positive control) to the appropriate wells.

  • Time-Lapse Imaging: Place the plate in an incubated live-cell imaging system.

    • Acquire images in the phase-contrast channel, the channel for this compound, and the channel for the cell death dye every 30-60 minutes for a period of 12-24 hours.

  • Analysis:

    • Count the total number of cells (can be estimated from the this compound signal or a co-stain like Hoechst).

    • Count the number of dead cells (positive for the cell death dye).

    • Calculate the percentage of dead cells at each time point for each condition.

    • The concentration of this compound is considered non-toxic if the percentage of cell death is not significantly higher than in the vehicle control.

Optimized Protocol for Live Cell Imaging

Once the optimal, non-toxic concentration has been validated, this protocol can be used for live cell imaging experiments.

G plate 1. Plate Cells on Imaging Dish prepare 2. Prepare Optimal Concentration of this compound plate->prepare load 3. Load Cells with Probe (37°C, 30-60 min) prepare->load wash 4. Wash Cells Twice with Pre-warmed Medium load->wash add_buffer 5. Add Fresh Imaging Buffer or Medium wash->add_buffer image 6. Acquire Images on Microscope (Time-lapse or Endpoint) add_buffer->image analyze 7. Analyze Data image->analyze

Diagram 2: General Live Cell Imaging Workflow.

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish or slide to reach 60-70% confluency.

  • Probe Loading:

    • Prepare the pre-determined optimal concentration of this compound in complete culture medium.

    • Remove the existing medium from the cells and add the probe solution.

    • Incubate at 37°C for the optimized time (typically 30-60 minutes), protected from light.

  • Wash and Prepare for Imaging:

    • Gently aspirate the loading solution.

    • Wash the cells twice with pre-warmed imaging buffer (e.g., phenol red-free medium, HBSS) to remove background fluorescence.

    • Add a final volume of the imaging buffer to the dish.

  • Image Acquisition:

    • Transfer the dish to the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Use the lowest possible excitation light intensity that provides a good signal to minimize phototoxicity.[3]

    • Use appropriate filter cubes (e.g., Ex: 380-400 nm, Em: 450-510 nm) and a high numerical aperture objective for best results.

    • Acquire images. For time-lapse experiments, choose the longest time interval that still captures the dynamics of the process under investigation to reduce light-induced stress.[4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Probe concentration is too low.- Incorrect filter set.- Exposure time is too short.- Probe is degraded.- Re-run concentration titration (Protocol 1).- Verify excitation/emission spectra and match with microscope filters.- Increase exposure time or camera gain.- Use a fresh aliquot of stock solution.
High Background - Probe concentration is too high.- Inadequate washing.- Autofluorescence from medium (e.g., phenol red).- Lower the probe concentration.- Ensure thorough but gentle washing steps.- Use phenol red-free medium or a balanced salt solution for imaging.
Cells are Dying/Blebbing - Cytotoxicity of the probe.- Phototoxicity from imaging.- Unhealthy initial cell culture.- Re-run cytotoxicity assay (Protocol 2) at a lower concentration or for a shorter time.- Reduce excitation light intensity and/or exposure time; decrease frequency of image acquisition.- Ensure cells are healthy and sub-confluent before starting.
Rapid Photobleaching - High excitation light intensity.- Probe is inherently not very photostable.- Reduce excitation light intensity.- Use a more sensitive camera to allow for shorter exposure times.- Consider adding an anti-fade reagent compatible with live cells.

References

Applications of 3-Aminoquinolin-7-OL in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-Aminoquinolin-7-OL in Neuroscience Research

Foreword: Navigating the Frontier of a Novel Research Tool

The quinoline scaffold is a cornerstone in medicinal chemistry and neuroscience, giving rise to a plethora of compounds with profound biological activities. Within this esteemed family, this compound presents itself as a molecule of significant interest, yet it remains a largely unexplored entity in the context of dedicated neuroscience research. This guide, therefore, takes a forward-looking approach. In the absence of an extensive body of literature specifically detailing the applications of this compound, we will leverage our expertise to extrapolate its potential uses from the well-documented activities of structurally related aminoquinoline and quinoline derivatives.

This document is crafted for the pioneering researcher, the scientist at the vanguard of discovery. We will dissect the constituent functional moieties of this compound—the quinoline core, the 3-amino group, and the 7-hydroxyl group—to build a robust, scientifically-grounded framework of its putative applications. The protocols and insights provided herein are designed to be a launchpad for innovation, empowering you to unlock the latent potential of this promising compound in your neuroscience research endeavors.

Molecular Profile and Predicted Physicochemical Properties of this compound

This compound is a heterocyclic aromatic compound characterized by a quinoline core, an amino group at the 3-position, and a hydroxyl group at the 7-position. These features are predicted to bestow upon it a unique combination of chemical and biological properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₈N₂OBased on its chemical structure.
Molecular Weight 160.17 g/mol Calculated from the molecular formula.
Fluorescence Likely fluorescent with environment-sensitive emission.The quinoline ring system is a known fluorophore. The amino and hydroxyl groups can modulate the electronic properties and lead to changes in fluorescence based on the local environment[1][2].
Metal Chelating Ability Potential to chelate divalent and trivalent metal ions.The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions, a known property of hydroxyquinolines[2][3].
Blood-Brain Barrier Permeability Potentially brain permeant.Many small, lipophilic quinoline derivatives exhibit good blood-brain barrier penetration, a critical feature for CNS-active compounds[4].
Receptor/Enzyme Interactions Potential to interact with various biological targets.The amino and hydroxyl groups can participate in hydrogen bonding, while the aromatic system can engage in π-π stacking, enabling interactions with protein binding pockets[5][6][7].

Potential Applications in Neuroscience Research

Based on its structural attributes and the known activities of related compounds, we propose three primary areas of application for this compound in neuroscience:

  • As a Fluorescent Probe for Bio-imaging: Leveraging its intrinsic fluorescence, this compound could be developed as a probe for imaging neuronal structures, tracking cellular processes, or detecting changes in the cellular microenvironment.

  • As a Modulator of Neuropathological Processes: The quinoline scaffold is present in compounds investigated for neurodegenerative diseases. This compound may exhibit neuroprotective properties through mechanisms such as metal chelation, antioxidant activity, or modulation of enzyme activity.

  • As a Scaffold for Novel CNS Drug Discovery: The chemical functionalities of this compound make it an attractive starting point for the synthesis of more complex molecules with tailored activities for specific neurological targets.

Application Note I: this compound as a Fluorescent Probe for Detecting Zinc Ions in Neuronal Cultures

Scientific Rationale

Zinc is an essential metal ion in the brain, playing crucial roles in neurotransmission and synaptic plasticity. Dysregulation of zinc homeostasis is implicated in various neurological disorders. 8-hydroxyquinoline derivatives are well-known fluorescent sensors for zinc[2]. The 7-hydroxyl group and the quinoline nitrogen of this compound can potentially form a stable complex with Zn²⁺, leading to a detectable change in its fluorescence properties. This "turn-on" fluorescence is often due to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts photoinduced electron transfer (PET), thereby increasing the fluorescence quantum yield.

Experimental Workflow

workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_experiment Experiment cluster_analysis Data Analysis prep1 Synthesize and purify This compound prep2 Prepare stock solution (e.g., 10 mM in DMSO) prep1->prep2 exp1 Load cells with this compound (e.g., 1-10 µM in culture medium) prep2->exp1 cell1 Culture primary neurons or neuronal cell line (e.g., SH-SY5Y) cell2 Seed cells onto glass-bottom dishes cell1->cell2 cell2->exp1 exp2 Induce changes in intracellular Zn²⁺ (e.g., using ZnCl₂ and a zinc ionophore) exp1->exp2 exp3 Acquire fluorescence images using confocal microscopy exp2->exp3 ana1 Quantify fluorescence intensity in regions of interest (ROIs) exp3->ana1 ana2 Correlate fluorescence changes with Zn²⁺ concentration ana1->ana2

Caption: Workflow for using this compound as a fluorescent Zn²⁺ probe.

Detailed Protocol

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution in cell-culture grade DMSO. Store at -20°C, protected from light.

  • Loading Buffer: Prepare a working solution of 1-10 µM this compound in a suitable buffer (e.g., HEPES-buffered saline or culture medium without phenol red).

  • Zinc Solutions: Prepare stock solutions of ZnCl₂ (e.g., 1 M) and a zinc ionophore like pyrithione (e.g., 10 mM in DMSO).

2. Cell Culture and Staining:

  • Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes suitable for microscopy.

  • Wash the cells gently with pre-warmed buffer.

  • Incubate the cells with the this compound loading buffer for 15-30 minutes at 37°C.

  • Wash the cells twice with the buffer to remove excess probe.

3. Fluorescence Microscopy:

  • Mount the dish on the stage of a confocal microscope equipped with a temperature-controlled chamber.

  • Determine the optimal excitation and emission wavelengths for this compound. Based on related compounds, excitation may be in the UV or near-UV range (e.g., 360-400 nm) and emission in the blue-green range (e.g., 450-550 nm)[2].

  • Acquire baseline fluorescence images.

  • To induce zinc influx, add a solution containing ZnCl₂ and pyrithione to the cells.

  • Acquire a time-lapse series of images to monitor the change in fluorescence intensity.

4. Data Analysis:

  • Define regions of interest (ROIs) over individual cells or subcellular compartments.

  • Measure the mean fluorescence intensity within the ROIs over time.

  • Plot the change in fluorescence (ΔF/F₀) as a function of time to visualize the response to zinc.

Self-Validation and Controls:

  • Specificity: Test the fluorescence response to other biologically relevant metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺) to ensure selectivity for Zn²⁺.

  • Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to confirm that the working concentration of this compound is not toxic to the cells.

  • Calibration: In vitro calibration curves can be generated by measuring the fluorescence of this compound in the presence of varying concentrations of Zn²⁺.

Application Note II: Investigating the Neuroprotective Effects of this compound in a Model of Oxidative Stress

Scientific Rationale

Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition[8]. Quinolines and their derivatives have been explored for their antioxidant and neuroprotective properties[4][8]. The hydroxyl group on the 7-position of this compound can potentially act as a radical scavenger. Additionally, its metal chelating properties could prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.

Signaling Pathway Hypothesis

pathway cluster_stress Oxidative Stress cluster_compound This compound Action cluster_downstream Cellular Effects stressor Neurotoxin (e.g., 6-OHDA, H₂O₂) or Metal Ions (e.g., Fe²⁺) ros Increased ROS Production stressor->ros damage Mitochondrial Dysfunction & Lipid Peroxidation ros->damage compound This compound chelation Metal Chelation compound->chelation scavenging ROS Scavenging compound->scavenging chelation->damage Inhibits survival Neuronal Survival chelation->survival Promotes scavenging->ros Reduces scavenging->survival Promotes apoptosis Apoptosis damage->apoptosis apoptosis->survival Decreased

Caption: Hypothesized neuroprotective mechanism of this compound.

Detailed Protocol

1. Cell Culture and Treatment:

  • Culture a relevant neuronal cell line (e.g., dopaminergic SH-SY5Y cells for a Parkinson's disease model) or primary cortical neurons.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2-4 hours).

  • Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

2. Assessment of Cell Viability:

  • After the desired incubation period (e.g., 24 hours), assess cell viability using the MTT assay.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of viable cells relative to the untreated control.

3. Measurement of Reactive Oxygen Species (ROS):

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • After treatment with this compound and the neurotoxin, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • A reduction in fluorescence in the presence of this compound would indicate its ROS scavenging activity.

4. Western Blot Analysis for Apoptotic Markers:

  • Lyse the cells and collect the protein extracts.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities to determine the effect of this compound on apoptosis.

Self-Validation and Controls:

  • Dose-Response: Test a range of concentrations of this compound to determine the optimal neuroprotective concentration.

  • Positive Control: Include a known neuroprotective agent (e.g., N-acetylcysteine) as a positive control.

  • Vehicle Control: Ensure that the vehicle (e.g., DMSO) does not affect the experimental outcomes at the concentrations used.

Future Directions and Considerations

The applications outlined above are foundational. The true potential of this compound may lie in its use as a scaffold for the development of more potent and selective molecules. For instance, the 3-amino group can be readily functionalized to introduce pharmacophores that target specific receptors or enzymes implicated in neurological disorders.

Important Considerations:

  • Synthesis and Purity: The synthesis of this compound must be robust, and the final compound should be of high purity to ensure that the observed biological effects are not due to contaminants.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in animal models of neurological diseases to assess the compound's efficacy, pharmacokinetics, and safety profile.

References

Introduction: The Imperative for Precise Metal Ion Detection in Biology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 3-Aminoquinolin-7-OL as a fluorescent chemosensor for the detection of metal ions in biological samples.

Metal ions are fundamental to a vast spectrum of physiological and pathological processes. Zinc (Zn²⁺), the second most abundant transition metal in the human body after iron, serves as a critical cofactor for numerous enzymes and transcription factors, playing essential roles in gene transcription, immune function, and neurotransmission.[1] Similarly, iron (Fe³⁺) is indispensable for oxygen transport and cellular respiration.[2] However, the dysregulation of these metal ions is implicated in severe pathological conditions, including neurodegenerative diseases like Alzheimer's, diabetes, and cancer.[1] Consequently, the ability to accurately detect and quantify these ions in complex biological matrices is of paramount importance for both fundamental research and clinical diagnostics.

Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, simplicity, and the potential for real-time in-situ analysis.[3] A typical sensor consists of a fluorophore (the signaling unit) linked to a receptor (the recognition site) that selectively binds the target analyte. Quinoline derivatives have been extensively developed as fluorophores for metal ion sensors due to their excellent photophysical properties and their capacity to form stable complexes with metal ions.[1][4]

This application note details the use of This compound , a novel quinoline-based probe, for the sensitive and selective detection of metal ions, particularly Fe³⁺ and Zn²⁺, in biological samples. We provide the fundamental principles of its detection mechanism and detailed protocols for its application in both quantitative analysis of serum and live-cell imaging.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

This compound is designed to operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. The molecule possesses two key functional groups that act as a binding pocket for metal ions: the amino group at the 3-position and the hydroxyl group at the 7-position.

In its free, unbound state, the this compound molecule exhibits weak intrinsic fluorescence. This is often due to non-radiative decay pathways, such as photoinduced electron transfer (PET), where the lone pair of electrons on the nitrogen atom can quench the excited state of the fluorophore.[5]

Upon the introduction of a target metal ion (e.g., Fe³⁺ or Zn²⁺), the ion coordinates with the amino and hydroxyl groups. This binding event forms a rigid, planar complex. The chelation restricts intramolecular rotations and vibrations and, crucially, inhibits the PET process by lowering the energy of the non-bonding electron pair on the nitrogen atom.[6] This suppression of non-radiative decay pathways results in a significant increase in the fluorescence quantum yield, leading to a "turn-on" fluorescent signal that is directly proportional to the concentration of the metal ion.

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Probe This compound LowF Weak Fluorescence Probe->LowF Excitation Complex [M²⁺-Probe] Complex (Rigid Structure) Probe->Complex Chelation (Inhibits PET) HighF Strong Fluorescence Complex->HighF Excitation Metal Metal Ion (e.g., Fe³⁺, Zn²⁺) LiveCell_Workflow A 1. Cell Seeding Plate cells on glass-bottom dishes. Allow to adhere for 24h. B 2. Probe Loading Incubate cells with 5 µM This compound in HBSS. A->B C 3. Incubation 30 minutes at 37°C. B->C D 4. Washing Wash 3x with warm HBSS to remove excess probe. C->D E 5. Imaging (Baseline) Acquire baseline fluorescence images. D->E F 6. Treatment (Optional) Add ZnSO₄ (e.g., 50 µM) or TPEN (e.g., 10 µM) to modulate intracellular zinc. E->F G 7. Imaging (Post-Treatment) Acquire images at desired time points. F->G H 8. Data Analysis Quantify changes in mean fluorescence intensity per cell. G->H

References

Application Note & Protocols: 3-Aminoquinolin-7-ol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant therapeutic relevance.[1] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors, and anticancer and antimalarial agents.[1][2] Within this class, functionalized aminoquinolines are of particular interest. 3-Aminoquinolin-7-ol, with its strategically positioned amino and hydroxyl groups, represents a versatile building block poised for creating libraries of complex molecules. The amino group at the 3-position serves as a key vector for substitution, while the hydroxyl group at the 7-position can modulate solubility, act as a hydrogen bond donor/acceptor, or be used as a handle for further conjugation.

This guide provides an in-depth look at the synthetic utility of this compound. We will explore a proposed synthetic pathway to access this key intermediate, detail its application in the synthesis of potent kinase inhibitors by drawing parallels with its well-studied isoquinoline analogs, and discuss its potential as a scaffold for novel fluorescent probes. The protocols herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to leverage this valuable building block in their own discovery programs.

Part 1: Synthesis of the this compound Core

Accessing the this compound scaffold requires a multi-step synthetic sequence. While several routes to substituted quinolines exist, a common and effective strategy involves building a functionalized quinoline ring and then performing late-stage manipulations to install the required amino and hydroxyl groups. A plausible and robust approach begins with the well-established Friedländer annulation to construct the core, followed by functional group interconversions.[1]

A key consideration is the management of the hydroxyl group. It is often advantageous to protect it as a more stable ether (e.g., a methyl ether) during reactions that are incompatible with a free phenol, followed by a final deprotection step.

SM 2-Amino-4-methoxyacetophenone + Carbonyl Compound INT1 7-Methoxy-3-R-quinoline SM->INT1 Friedländer Annulation (Acid or Base Catalysis) INT2 3-Amino-7-methoxyquinoline INT1->INT2 Functional Group Transformation (e.g., Schmidt Reaction or Curtius Rearrangement if R=COOH) PRODUCT This compound INT2->PRODUCT Demethylation (e.g., BBr₃, HBr)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Amino-7-methoxyquinoline (Precursor)

This protocol outlines the synthesis of the methoxy-protected precursor, which is more stable for subsequent derivatization reactions. The final step to the target molecule involves demethylation.

Step A: Friedländer Annulation to form 7-Methoxy-2-methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxyacetophenone (1.0 eq) and crotonaldehyde (1.2 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide). The choice of catalyst can influence reaction time and yield.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 7-methoxy-2-methylquinoline.

Step B: Conversion to 3-Amino-7-methoxyquinoline

This conversion can be challenging. A potential route involves oxidation of the 2-methyl group to a carboxylic acid, followed by a Curtius or Schmidt rearrangement to install the 3-amino group. A more modern and often higher-yielding approach involves introducing a leaving group at the 3-position followed by a nucleophilic substitution, such as a Buchwald-Hartwig amination.[3]

Protocol 2: Demethylation to this compound

The cleavage of the methyl ether is a critical final step to unmask the hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

  • Reaction Setup: Dissolve 3-amino-7-methoxyquinoline (1.0 eq) in a dry, chlorinated solvent (e.g., dichloromethane) in an oven-dried, nitrogen-flushed flask.

  • Reagent Addition: Cool the solution to -78 °C (a dry ice/acetone bath). Slowly add a solution of BBr₃ (1.1 - 1.5 eq) in dichloromethane dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding methanol at 0 °C. This will react with the excess BBr₃. After quenching, add water and neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude this compound can be purified by column chromatography or recrystallization.

Part 2: Application in Kinase Inhibitor Synthesis

The quinoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 3-amino and 7-hydroxyl groups of our building block are ideal anchor points for elaborating structures that can interact with the ATP-binding pocket of a target kinase.

While extensive structure-activity relationship (SAR) data for this compound itself is nascent, a wealth of information exists for the closely related isomeric scaffold, 3-aminoisoquinoline.[5][6] This data provides a powerful predictive model for designing potent quinoline-based inhibitors. Studies on 3-aminoisoquinolines have shown that substitution at the amino group or on the aromatic core can dramatically modulate inhibitory potency against kinases like FLT3 and Src.[5]

cluster_inhibition RTK Inactive Receptor Tyrosine Kinase (RTK) ATP Binding Site Active_RTK Active RTK ADP RTK->Active_RTK Phosphorylation Blocked_Pathway Signaling Blocked ATP ATP ATP->RTK:f1 Substrate Substrate Protein Substrate->Active_RTK Phospho_Substrate Phosphorylated Substrate Active_RTK->Phospho_Substrate Phospho- transfer Pathway Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Pathway Inhibitor Quinoline-based Inhibitor Inhibitor->RTK:f1 Competitive Binding

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway.

Structure-Activity Relationship (SAR) Insights from Isoquinoline Analogs

The following table, compiled from published research on 4-substituted 3-aminoisoquinoline benzamides, illustrates how modifications can impact kinase inhibitory activity.[5] This serves as a valuable blueprint for designing derivatives of this compound. The key insight is that derivatizing the position adjacent to the amino group with specific moieties is crucial for potent activity.

Compound IDR Group (at position analogous to quinoline C4)FLT3 IC₅₀ (nM)Src IC₅₀ (nM)
1a Benzamide50120
1b 4-Methoxybenzamide2580
1c 3,4,5-Trimethoxybenzamide1035
1d 4-Chlorobenzamide40100
1e 4-Fluorobenzamide3090
Data is representative and compiled from published research on isoquinoline analogs for comparative purposes.[5]

This data strongly suggests that palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, would be a highly effective strategy for installing diverse aryl or heteroaryl groups onto a halogenated this compound precursor to explore SAR.

Protocol 3: Suzuki Cross-Coupling for Derivatization (General Procedure)

This protocol describes a general method for coupling an arylboronic acid to a bromo-substituted this compound derivative. The hydroxyl and amino groups may require protection depending on the reaction conditions and the nature of the boronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromo-substituted quinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Part 3: Potential as a Fluorescent Probe Scaffold

The inherent photophysical properties of the quinoline ring system make it an attractive core for the development of fluorescent probes.[7][8] Fluorescent probes are indispensable tools in chemical biology for imaging and sensing biomolecules and cellular events.[9][10] The 7-hydroxyl and 3-amino groups on the this compound scaffold act as strong electron-donating groups (EDGs), which can be paired with an electron-withdrawing group (EWG) to create a molecule with intramolecular charge transfer (ICT) character, a common feature of environment-sensitive fluorophores.

By functionalizing the 3-amino group, one can readily attach biomolecular recognition elements (e.g., peptides, small molecule ligands) or bioorthogonal handles (e.g., alkynes, azides) for subsequent "click" chemistry conjugation.[11]

Core This compound (Core Scaffold) Coupling Amide Coupling (at 3-amino position) Core->Coupling Probe Functionalized Probe Coupling->Probe w/ Alkyne-acid Click Click Chemistry (e.g., CuAAC) Probe->Click Conjugate Biomolecule-Conjugate Click->Conjugate w/ Azide-Biomolecule Imaging Cellular Imaging / Sensing Conjugate->Imaging

Caption: Workflow for developing a fluorescent probe from this compound.

Design & Synthetic Considerations

A potential strategy involves acylating the 3-amino group with a carboxylic acid that contains an alkyne handle. This trifunctional building block approach allows for the modular assembly of complex probes.[11] The resulting probe could then be attached to an azide-modified biomolecule of interest. The fluorescence of the quinoline core may change upon binding to its biological target, providing a detectable signal.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. Its strategic functionalization provides multiple avenues for creating diverse molecular architectures. While its direct synthetic applications are still an emerging area of research, the extensive studies on analogous scaffolds provide a clear and compelling roadmap for its use. The protocols and strategies outlined in this guide offer a solid foundation for researchers to synthesize this core, derivatize it into libraries of kinase inhibitors, and explore its utility as a novel fluorescent scaffold, thereby accelerating discovery programs in drug development and chemical biology.

References

Topic: Analytical Methods for the Quantification of 3-Aminoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides comprehensive, field-proven protocols for the quantitative analysis of 3-Aminoquinolin-7-OL. As a crucial scaffold in medicinal chemistry and a potential metabolite or process-related impurity in pharmaceutical development, its accurate quantification is paramount. We present two robust, validated methods: a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex biological matrices. The causality behind experimental choices is detailed, and all protocols are designed as self-validating systems in accordance with international regulatory standards.

Introduction and Analytical Rationale

This compound is an aromatic heterocyclic compound featuring a quinoline core, a structure of significant interest in drug discovery. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group makes it a polar molecule with distinct chemical properties that must be considered for analytical method development. Accurate quantification is essential for pharmacokinetic studies, impurity profiling in active pharmaceutical ingredients (APIs), and stability testing.

The selection of an analytical method is dictated by the analyte's physicochemical properties and the intended application.

Physicochemical Properties of this compound

Understanding the molecule's properties is the foundation of robust method development. While experimental data for this specific molecule is limited, we can predict key parameters based on its structure and analogs.[1]

PropertyPredicted ValueRationale & Analytical Implication
Molecular Formula C₉H₈N₂ODefines the exact mass for mass spectrometry.
Molecular Weight 160.17 g/mol Used for preparing standard solutions of known molarity.
pKa (most acidic) ~9.5 (phenolic hydroxyl)The hydroxyl group will be deprotonated at high pH. Controlling pH below this value is critical for consistent retention in RP-HPLC.
pKa (most basic) ~4.5 (amino group)The amino group will be protonated at pH < 4.5. Operating the mobile phase in the acidic range (e.g., pH 2.5-4.0) will yield a cationic species, which can improve peak shape and retention on some columns.
Predicted LogP ~1.5Indicates moderate hydrophobicity, making it well-suited for Reversed-Phase (RP) chromatography.
UV Chromophore Yes (Quinoline Ring)The conjugated aromatic system allows for direct UV detection, forming the basis of the HPLC-UV method.

General Analytical Workflow

A systematic approach ensures reproducibility and accuracy. The workflow for quantifying this compound, whether by HPLC-UV or LC-MS/MS, follows a consistent path from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Dilution Dilution to Linear Range Standard_Prep->Dilution Sample_Matrix Sample Receipt (API, Plasma, etc.) Extraction Matrix Extraction (e.g., PPT, SPE) Sample_Matrix->Extraction Extraction->Dilution Injection Chromatographic Injection Dilution->Injection Separation RP-HPLC Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Application Protocol 1: RP-HPLC-UV for Purity and Assay

This method is ideal for quantifying this compound as a primary component or a significant impurity (>0.05%) in drug substances or formulated products.

Principle

The sample is separated on a C18 reversed-phase column where the analyte is retained based on its hydrophobic interactions with the stationary phase. An acidic mobile phase ensures the protonation of the basic amino group, leading to a consistent retention time and sharp peak shape. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.

Detailed Step-by-Step Protocol

A. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%).

  • Reference Standard: Certified this compound (purity ≥ 99.5%).

B. Mobile Phase Preparation

  • Buffer (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Mobile Phase A: 100% of the prepared buffer.

  • Mobile Phase B: 100% Acetonitrile.

  • Filter all mobile phases through a 0.22 µm nylon filter before use.

C. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in methanol and bring to volume.

  • Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to create calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

D. Sample Preparation (for API)

  • Accurately weigh ~10 mg of the API sample into a 10 mL volumetric flask.

  • Dissolve in methanol and bring to volume.

  • Dilute this solution 10-fold with the 50:50 mobile phase mixture to a final nominal concentration of 100 µg/mL.

E. Chromatographic Conditions

ParameterSettingRationale
Column Waters XBridge C18, 4.6x150 mm, 3.5 µmC18 provides necessary hydrophobic retention. XBridge offers excellent stability at low pH.
Mobile Phase Gradient Elution (See table below)A gradient is used to ensure elution of the polar analyte with a good peak shape while cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes peak distortion.
Detection DAD, 254 nmThe quinoline ring system exhibits strong absorbance at this wavelength. A DAD allows for peak purity analysis.
Run Time 20 minutesSufficient time for analyte elution and column re-equilibration.

Gradient Elution Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Method Validation Protocol

All analytical methods must be validated to ensure they are fit for purpose.[2][3] The validation should be performed according to ICH Q2(R1) guidelines.[4][5][6]

Validation_Parameters Method Validated Analytical Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Specificity Specificity Method->Specificity Linearity Linearity (r²) Method->Linearity Robustness Robustness Method->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision

Caption: Interrelationship of key ICH Q2(R1) validation parameters.

Validation Summary Table:

Parameter Test Procedure Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation. Peak is free from interference at its retention time. Peak purity index > 0.999.
Linearity Analyze 5-6 concentrations across the range (e.g., 1-150 µg/mL). Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data. 80-120% of the test concentration.
Accuracy Spike known amounts of standard into blank matrix at 3 levels (e.g., 50, 100, 150 µg/mL) in triplicate. Mean recovery of 98.0% - 102.0%.
Precision Repeatability: 6 replicate injections of 100 µg/mL standard. Intermediate: Repeat on a different day with a different analyst. RSD ≤ 2.0%.
LOQ Signal-to-Noise ratio of 10:1 or based on standard deviation of the response. RSD at this concentration should be ≤ 10%.
LOD Signal-to-Noise ratio of 3:1. -

| Robustness | Vary parameters like pH (±0.2), column temp (±5°C), flow rate (±0.1 mL/min). | Retention time and peak area show no significant changes (RSD < 5%). |

Application Protocol 2: LC-MS/MS for Trace-Level Quantification

This method is designed for high-sensitivity applications, such as quantifying this compound in biological fluids (plasma, urine) for pharmacokinetic studies, where concentrations are expected to be in the ng/mL range.

Principle

This method combines the superior separation power of UPLC (Ultra-Performance Liquid Chromatography) with the sensitivity and specificity of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity, minimizing matrix interference.[8]

Detailed Step-by-Step Protocol

A. Instrumentation and Reagents

  • LC-MS/MS System: Waters Acquity UPLC coupled to a Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer with an ESI source.

  • Chromatography Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Internal Standard (IS) - a structurally similar compound, e.g., deuterated this compound or a stable isotope-labeled analog.

B. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

C. Standard and Sample Preparation (from Rat Plasma)

  • Stock & Working Standards: Prepare as in the HPLC method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a 50:50 water:acetonitrile mix.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (or standard/QC), add 10 µL of Internal Standard working solution (e.g., 100 ng/mL). b. Add 150 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. e. Transfer the supernatant to a clean vial for injection.

D. UPLC and MS/MS Conditions

UPLC Conditions:

Parameter Setting
Column Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |

MS/MS Conditions (Hypothetical - requires optimization):

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 161.1 (M+H)⁺
Product Ion (Q3) m/z 133.1 (tentative, loss of CO)
Dwell Time 100 ms
Collision Energy To be optimized (e.g., 25 eV)

| Declustering Potential | To be optimized (e.g., 80 V) |

Method Validation

Validation for bioanalytical methods follows similar principles to ICH but with specific guidance from regulatory bodies like the FDA. Key differences include the assessment of matrix effects, stability under various conditions (freeze-thaw, bench-top), and extraction recovery.

Conclusion

The analytical protocols detailed in this document provide a robust framework for the accurate and reliable quantification of this compound. The RP-HPLC-UV method offers a straightforward, accessible approach for routine quality control and assay purposes. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the definitive choice. Adherence to the outlined method validation principles is critical to ensure data integrity and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Synthesis Yield of 3-Aminoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminoquinolin-7-OL. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. We will delve into the causality behind experimental choices, provide field-proven insights, and offer step-by-step protocols to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing this compound?

A1: The synthesis of this compound is typically approached by first constructing the quinoline core and then introducing the required functionalities. Two primary and classical methods for forming the quinoline ring are the Skraup synthesis and the Friedländer synthesis.

  • Skraup Synthesis: This is a powerful method that involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] For this compound, the most logical starting material is 3-aminophenol . This precursor directly installs the hydroxyl group at the desired 7-position of the quinoline ring. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally oxidation to form the aromatic quinoline ring.[2][3]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone or aldehyde).[4][5] While highly effective for many substituted quinolines, its application for this compound is less direct and depends on the availability of a suitable 2-amino-4-hydroxybenzaldehyde precursor, which can be challenging to synthesize.

Given the commercial availability and directness of the route, the Skraup synthesis starting from 3-aminophenol is the most common and recommended strategy . The subsequent introduction of the 3-amino group is typically achieved through a nitration/reduction sequence.

Q2: Why is direct amination at the 3-position of 7-hydroxyquinoline not recommended?

A2: Direct amination of the quinoline ring, especially at the 3-position, is notoriously difficult. Classical methods like the Chichibabin amination are generally not effective for this position on the quinoline nucleus.[6] More modern methods, such as palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), would require a pre-functionalized substrate, such as 3-bromo-7-hydroxyquinoline.[6]

A more reliable and higher-yielding approach is a two-step process:

  • Electrophilic Nitration: The 7-hydroxyquinoline core is first nitrated to introduce a nitro group. The hydroxyl group is an activating group, but directing effects must be carefully controlled.

  • Reduction: The resulting 3-nitroquinolin-7-ol is then reduced to the target this compound using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

This nitration-reduction sequence is a robust and well-established method for installing an amino group on an aromatic ring.

Q3: I am struggling with the final deprotection of a 7-methoxy group. What are the common challenges and solutions?

A3: If your synthesis involves a 7-methoxyquinoline intermediate, the final demethylation step to reveal the 7-hydroxyl group can be challenging. Common issues include incomplete reaction or degradation of other functional groups. The choice of demethylating agent is critical.

  • Boron Tribromide (BBr₃): This is a highly effective but potent Lewis acid for cleaving aryl methyl ethers. It requires anhydrous conditions and careful handling. Over-exposure can lead to side reactions.

  • Strong Acids (HBr, HI): While effective, these can be harsh and may not be suitable for substrates with other acid-labile groups. The high temperatures often required can also lead to degradation.[6]

Optimization Tip: Start with BBr₃ at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction and decomposition.[6]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, structured by reaction stage.

Stage 1: Skraup Synthesis of 7-Hydroxyquinoline
Problem Potential Cause(s) Recommended Solution(s)
Violent/Uncontrolled Exotherm The Skraup reaction is notoriously exothermic, primarily due to the dehydration of glycerol to acrolein by concentrated sulfuric acid.[2]1. Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It helps to moderate the reaction, making it less violent.[1] 2. Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and stirring. 3. Scale Consideration: Be extremely cautious when scaling up. Perform a small-scale trial first to understand the reaction's thermal profile.
Low Yield of 7-Hydroxyquinoline 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Suboptimal Oxidizing Agent: The choice and amount of oxidizing agent are crucial. 3. Starting Material Purity: Impurities in the 3-aminophenol or glycerol can inhibit the reaction.1. Optimize Conditions: Monitor the reaction by TLC. If starting material persists, consider increasing the temperature to 140-150°C or extending the reaction time.[2] 2. Choice of Oxidant: Nitrobenzene is a classic oxidant but can be harsh. Arsenic acid is reported to result in a less violent reaction and can improve yields.[1][2] Sodium m-nitrobenzenesulfonate is another effective alternative.[7] 3. Purify Starting Materials: Ensure 3-aminophenol is pure and glycerol is anhydrous.
Formation of Tar/Byproducts 1. Reaction Temperature Too High: Excessive heat can lead to polymerization of acrolein and decomposition of the starting material/product. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.1. Temperature Control: Maintain a steady reaction temperature using an oil bath and avoid localized overheating. Do not exceed 150°C.[2] 2. Verify Stoichiometry: Carefully measure all reactants, particularly the glycerol and oxidizing agent, according to a validated protocol.
Stage 2: Nitration of 7-Hydroxyquinoline
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Nitroquinolin-7-ol 1. Incomplete Nitration: Nitrating conditions are too mild (temperature too low, insufficient time). 2. Product Degradation: Conditions are too harsh, leading to oxidation or other side reactions.1. Controlled Conditions: Use a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 0-10°C). 2. Monitor Progress: Follow the reaction by TLC. If it stalls, allow it to warm slightly (e.g., to room temperature) for a short period. 3. Careful Workup: Quench the reaction by pouring it onto ice to dissipate heat and precipitate the product.
Formation of Multiple Isomers The hydroxyl group at C-7 and the quinoline nitrogen influence the regioselectivity of nitration. Nitration can occur at other positions on the carbocyclic or heterocyclic ring.1. Optimize Nitrating Agent: Fuming nitric acid in acetic anhydride or KNO₃/H₂SO₄ can sometimes offer different selectivity compared to standard HNO₃/H₂SO₄. 2. Protect the Hydroxyl Group: Consider protecting the 7-OH group as an acetate or pivaloate ester before nitration. This alters the electronic properties and can improve selectivity. The protecting group can be removed later via hydrolysis.
Stage 3: Reduction of 3-Nitroquinolin-7-ol
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Inactive Reducing Agent: The reducing agent (e.g., SnCl₂, Fe/HCl) may be old or of poor quality. 2. Insufficient Stoichiometry: Not enough reducing agent was used to fully reduce the nitro group.1. Fresh Reagents: Use freshly opened or properly stored reducing agents. 2. Use Excess Reagent: Employ a stoichiometric excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). 3. Add Heat: Gently heating the reaction mixture (e.g., 50-70°C) can often drive the reduction to completion.
Product Degradation The amino and hydroxyl groups can be sensitive to harsh reductive or workup conditions. The final product might be susceptible to air oxidation.1. Milder Reducing Agent: Catalytic hydrogenation (H₂ over Pd/C) is a very clean and effective method if the equipment is available. 2. Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (N₂ or Ar) to prevent oxidation of the aminophenol product. 3. Careful Workup: Neutralize acidic reaction mixtures carefully with a base like NaHCO₃ or Na₂CO₃, avoiding strong bases that could deprotonate and oxidize the phenol.

Visualized Workflows and Mechanisms

Overall Synthetic Workflow

The diagram below illustrates the recommended multi-step synthesis from 3-aminophenol.

Synthetic_Workflow Start 3-Aminophenol Inter1 7-Hydroxyquinoline Start->Inter1 Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) Inter2 3-Nitroquinolin-7-ol Inter1->Inter2 Nitration (HNO₃, H₂SO₄) End This compound Inter2->End Reduction (e.g., SnCl₂, HCl)

Caption: Recommended synthetic pathway for this compound.

Troubleshooting Low Yield in Skraup Synthesis

This decision tree helps diagnose potential causes of low yield during the initial cyclization.

Troubleshooting_Tree Start Low Yield of 7-Hydroxyquinoline Q1 Was the reaction overly vigorous or did it char? Start->Q1 A1_Yes Likely temperature control issue. - Use a moderator (FeSO₄) - Slower H₂SO₄ addition - Ensure efficient cooling Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Does TLC/LC-MS show significant remaining starting material? A1_No->Q2 A2_Yes Incomplete reaction. - Increase reaction time - Gradually increase temp. to 140-150°C - Check oxidant activity/amount Q2->A2_Yes Yes A2_No Proceed to final check Q2->A2_No No Q3 Are there many unidentifiable spots or baseline material on TLC? A2_No->Q3 A3_Yes Side reactions or decomposition. - Check purity of starting materials - Lower reaction temperature - Verify stoichiometry Q3->A3_Yes Yes A3_No Consider purification issues: - Product loss during workup - Inefficient extraction Q3->A3_No No

Caption: Decision tree for troubleshooting low yield in the Skraup synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Optimized Skraup Synthesis of 7-Hydroxyquinoline

This protocol is adapted from established procedures for the Skraup synthesis.[2][7]

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-aminophenol (54.5 g, 0.5 mol), anhydrous glycerol (138 g, 1.5 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 5 g) as a moderator.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (100 mL) through the dropping funnel over 45-60 minutes with vigorous stirring. The internal temperature should be maintained below 100°C.

  • Oxidant Addition: After the sulfuric acid has been added, add sodium m-nitrobenzenesulfonate (67 g, 0.3 mol) to the mixture.

  • Reaction: Heat the mixture using an oil bath to 140-150°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol solvent system).

  • Workup: Allow the reaction mixture to cool to below 100°C and then cautiously pour it into 2 L of cold water.

  • Neutralization: Cool the aqueous mixture in an ice bath and neutralize it by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10). This will precipitate the crude product.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Nitration of 7-Hydroxyquinoline
  • Reaction Setup: To a flask containing concentrated sulfuric acid (50 mL) cooled to 0°C in an ice-salt bath, add 7-hydroxyquinoline (14.5 g, 0.1 mol) in small portions, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (15 mL), pre-cooled to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the 7-hydroxyquinoline solution over 30 minutes, maintaining the internal temperature between 0 and 5°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. The nitro derivative will precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield crude 3-nitroquinolin-7-ol.

Protocol 3: Reduction to this compound
  • Reaction Setup: In a round-bottom flask, suspend the crude 3-nitroquinolin-7-ol (19.0 g, 0.1 mol) in a mixture of ethanol (200 mL) and concentrated hydrochloric acid (50 mL).

  • Reduction: Heat the mixture to 70°C. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 67.7 g, 0.3 mol) in portions, ensuring the temperature does not rise excessively.

  • Reaction: After the addition is complete, stir the reaction mixture at 70°C for 2-3 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization: Dilute the remaining aqueous solution with water (200 mL) and cool in an ice bath. Carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This will precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.

References

Troubleshooting photobleaching of 3-Aminoquinolin-7-OL in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminoquinolin-7-OL. This resource is designed for researchers, scientists, and drug development professionals who utilize this novel fluorophore in their experiments. As a versatile quinoline-based dye, this compound offers unique spectral properties for various applications, including fluorescence microscopy and cellular imaging. However, like all fluorophores, its utility can be hampered by photobleaching—the irreversible loss of fluorescence upon exposure to light.

This guide provides an in-depth exploration of the mechanisms behind photobleaching and offers a structured troubleshooting framework to help you mitigate its effects, ensuring the acquisition of robust and reproducible data.

Understanding Photobleaching: The Unseen Adversary

Photobleaching is a photochemical process that permanently damages a fluorophore, rendering it unable to emit light.[1] This phenomenon is a critical limiting factor in fluorescence-based experiments, particularly in time-lapse imaging and quantitative studies where signal stability is paramount.[2] The process is primarily driven by two interconnected pathways initiated by the absorption of light by the fluorophore.

  • Transition to the Triplet State: Upon excitation, a fluorophore molecule moves from its ground state (S₀) to an excited singlet state (S₁). While it can relax back to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a long-lived, highly reactive excited triplet state (T₁).[3]

  • Generation of Reactive Oxygen Species (ROS): In this triplet state, the fluorophore has a longer timeframe to interact with other molecules, most notably molecular oxygen (O₂), which is ubiquitous in biological samples.[4] This interaction can generate highly damaging reactive oxygen species (ROS), such as singlet oxygen, which then attack the fluorophore's chemical structure, leading to its irreversible destruction.[5][6]

The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, the local chemical environment (e.g., pH, presence of oxygen), and the inherent photostability of the fluorophore itself.[7][8]

G cluster_0 Jablonski Diagram & Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) S1->Bleached T1->Bleached O2 Molecular Oxygen (O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) ROS->S1 Chemical Attack ROS->T1 Chemical Attack O2->ROS Generation

Caption: The photobleaching process of a fluorophore.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound and provides actionable solutions based on established scientific principles.

Q1: My fluorescence signal is fading very quickly during live-cell imaging. What's causing this and how can I fix it?

A1: Rapid signal loss is a classic sign of photobleaching, likely accelerated by high-intensity illumination and the presence of molecular oxygen in your live-cell culture medium.

Causality: Live-cell imaging is particularly susceptible to photobleaching because cellular health requires an oxygen-rich environment, which unfortunately fuels the production of ROS.[9] High laser power or prolonged exposure times dramatically increase the rate at which this compound molecules enter the reactive triplet state, leading to rapid degradation.[10]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: This is the most effective way to reduce photobleaching.[11]

    • Lower the laser power to the minimum level required for a sufficient signal-to-noise ratio.

    • Use neutral density (ND) filters to attenuate the light source without changing its spectral properties.[12]

  • Minimize Exposure Time:

    • Increase the camera gain or binning to brighten the signal, allowing for shorter exposure times. Be mindful that this can increase noise or reduce resolution.[13]

    • Use the shortest possible exposure time that still yields a clear image.

    • In time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.[9]

  • Optimize Imaging Protocol:

    • Focus on your sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for image acquisition.

    • Use software features that synchronize the light source with the camera exposure, ensuring the sample is only illuminated when an image is being captured. This minimizes "illumination overhead."[14]

Q2: I'm working with fixed samples, but my signal still disappears after a few seconds of observation. I thought fixation would make it more stable.

A2: While fixation preserves the sample structure, it does not inherently protect fluorophores from photobleaching. The mounting medium and imaging parameters are key factors here.

Causality: The primary culprit is again the interaction of the excited fluorophore with its environment. Even in fixed samples, oxygen can be present. The mounting medium plays a crucial role in both the refractive index matching for optimal resolution and in protecting the fluorophore.[15] A simple buffered glycerol solution does not contain components to suppress photobleaching.

Troubleshooting Steps:

  • Use an Antifade Mounting Medium: This is essential for preserving fluorescence in fixed samples.[16] Antifade reagents are compounds that scavenge for free radicals and reduce the formation of ROS.[17]

    • Commercial Options: Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are validated antifade mountants that significantly enhance signal stability.[12][18][19]

    • DIY Formulations: You can prepare your own antifade medium, which is a cost-effective alternative.

Antifade Reagent Typical Concentration Notes
n-propyl gallate (NPG) 2-4% in 90% glycerol/PBSEffective but can be difficult to dissolve.[20]
DABCO 1-2.5% in 90% glycerol/PBSLess effective than PPD but also less toxic.[20][21]
p-phenylenediamine (PPD) 0.1-1% in 90% glycerol/PBSVery effective, but can be toxic and may quench some fluorophores.[17][21]
  • Optimize Imaging Parameters: The same principles as for live-cell imaging apply: use the lowest possible light intensity and the shortest exposure time.[2]

Q3: The fluorescence of my this compound appears to be sensitive to the pH of my buffer. Why is this happening?

A3: The fluorescence of many organic dyes, including quinoline derivatives, can be influenced by the pH of their local environment. This is due to protonation or deprotonation of functional groups on the fluorophore, which alters its electronic structure.

Causality: this compound possesses both an amino group and a hydroxyl group, both of which can exist in protonated or deprotonated states depending on the pH. Changes in the protonation state can affect the molecule's absorption and emission spectra, as well as its quantum yield and photostability.[22][23] For many fluorophores, fluorescence intensity decreases in acidic conditions.[24]

Troubleshooting Steps:

  • Maintain a Consistent and Optimal pH:

    • Use a well-buffered solution to maintain a stable pH throughout your experiment. A pH between 7.0 and 8.5 is often a good starting point for many biological applications.[25]

    • If you suspect pH is an issue, perform a simple pH titration experiment. Measure the fluorescence intensity of this compound in a series of buffers with varying pH values to determine its optimal pH range.

  • Consider the Microenvironment: Be aware that the pH within cellular compartments (like lysosomes, which are acidic) can differ significantly from the extracellular medium.[24] If you are targeting specific organelles, the inherent pH of that environment will affect the fluorophore's performance.

Experimental Protocols

Protocol 1: Preparation of a DIY Antifade Mounting Medium (NPG-based)

This protocol describes the preparation of a widely used and effective antifade mounting medium containing n-propyl gallate (NPG).

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10X solution

  • Deionized water

  • 50 mL conical tube

  • Magnetic stirrer and stir bar (optional)

  • Water bath or incubator set to 50-60°C

Procedure:

  • Prepare 90% Glycerol in PBS:

    • In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS.

    • Mix thoroughly by vortexing or inverting until the solution is homogeneous. This is your mounting medium base.

  • Dissolve n-propyl gallate:

    • Weigh out 1.0 g of n-propyl gallate to create a 2% (w/v) solution.

    • Add the NPG powder directly to the 50 mL of 90% glycerol/PBS solution.

    • The NPG will not dissolve easily at room temperature. Place the tube in a water bath or incubator at 50-60°C.

    • Mix periodically by vortexing or using a magnetic stirrer until the NPG is completely dissolved. This may take several hours.

  • Storage:

    • Once dissolved, allow the solution to cool to room temperature.

    • Store the antifade mounting medium in small aliquots at -20°C, protected from light. The solution is stable for several years.[20]

G cluster_0 Troubleshooting Workflow Start Problem: Rapid Signal Fading Check_Sample Live or Fixed Sample? Start->Check_Sample Live_Cell Live Cell Imaging Check_Sample->Live_Cell Live Fixed_Cell Fixed Cell Imaging Check_Sample->Fixed_Cell Fixed Reduce_Light Reduce Light Intensity & Exposure Time Live_Cell->Reduce_Light Use_Antifade Use Antifade Mounting Medium Fixed_Cell->Use_Antifade Check_pH Is Buffer pH Optimal and Stable? Reduce_Light->Check_pH Use_Antifade->Reduce_Light Optimize_pH Optimize Buffer pH Check_pH->Optimize_pH No Resolved Problem Resolved Check_pH->Resolved Yes Optimize_pH->Resolved

Caption: A logical workflow for troubleshooting photobleaching.

References

Common issues with 3-Aminoquinolin-7-OL stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Aminoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common stability and storage challenges associated with this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments through scientifically sound handling and storage practices.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is rapidly changing color to yellow/brown. What is happening?

A: This color change is a classic indicator of compound degradation.[1] this compound has an aminophenol-like structure, which makes it highly susceptible to oxidation, especially when exposed to oxygen, light, or trace metal ions.[1] The oxidation process leads to the formation of colored quinone-imine species and subsequent polymeric byproducts, resulting in the observed discoloration.[1] The rate of this degradation is often accelerated by basic pH conditions.[1]

Q2: What are the primary factors that cause this compound to degrade in solution?

A: The degradation of this compound is multifactorial. The key contributors are:

  • Oxidation: The electron-rich amino and hydroxyl groups are readily oxidized, which is the principal degradation pathway.[1]

  • pH: The stability of the compound is highly dependent on the pH of the solution. Basic conditions, in particular, can significantly accelerate the rate of oxidation.[1]

  • Light Exposure: UV and visible light can provide the energy needed to initiate and propagate oxidative degradation reactions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including the degradation of the compound.[1][2]

  • Presence of Metal Ions: Trace amounts of metal ions in solvents or reagents can act as catalysts, speeding up oxidation.[1]

  • Solvent Choice: The type of solvent can influence stability. Protic solvents, for instance, may participate in degradation reactions.[1]

Q3: How should I store the solid powder of this compound?

A: For optimal stability, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is sensitive to heat, light, and moisture.[3] For maximum protection and longevity, handling and storing the solid under an inert nitrogen or argon atmosphere is strongly recommended.[3][4]

Q4: What is the best way to prepare and store stock solutions of this compound?

A: To minimize degradation, stock solutions should be prepared with several precautions. Use a high-purity, degassed solvent like DMSO or DMF.[1][5] The addition of antioxidants (e.g., sodium sulfite) and a chelating agent (e.g., EDTA) to the solvent before dissolving the compound is highly recommended.[1] Prepare the solution under an inert atmosphere (nitrogen or argon) and store it in tightly sealed amber vials to protect from light and oxygen.[1] For short-term storage, keep solutions at 2-8 °C. For long-term storage, aliquot into single-use volumes and store at -20 °C or -80 °C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the handling and use of this compound.

Issue 1: Solution Discoloration (Yellow, Brown, or Pink Hue)
Potential Cause Troubleshooting Step & Rationale Expected Outcome
Oxidation by Dissolved Oxygen Prepare solutions using solvents that have been thoroughly degassed by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. Handle the compound and prepare solutions in a glovebox or under a gentle stream of inert gas. Rationale: This removes dissolved oxygen, a key reactant in the oxidation pathway.[1]The solution remains colorless for a significantly longer period.
Photodegradation (Light-Induced) Always prepare and store solutions in amber glass vials or containers that have been wrapped in aluminum foil to block light. Rationale: This prevents light from providing the activation energy for oxidative reactions.[1]The rate of discoloration is dramatically reduced.
Catalysis by Trace Metal Ions Add a chelating agent such as EDTA to your solvent to a final concentration of 0.1-1 mM before dissolving the compound. Rationale: EDTA sequesters divalent metal ions, preventing them from catalytically accelerating the oxidation of the aminophenol moiety.[1]The stability of the solution is markedly improved, even in the absence of a fully inert atmosphere.
High pH (Basic Conditions) Adjust the pH of your solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. Rationale: Slightly acidic conditions help to protonate the amino group, making the compound less susceptible to oxidation compared to neutral or basic conditions.[1]The degradation process is slowed considerably.
Issue 2: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Step & Rationale Expected Outcome
Formation of Insoluble Degradation Products If discoloration is also observed, the precipitate is likely a result of degradation. Implement all the preventative measures described in "Issue 1" to inhibit the formation of these insoluble polymeric byproducts. Rationale: Preventing degradation is the only way to avoid the formation of these precipitates.[1]The formation of new precipitate is prevented or minimized.
Low Solubility in the Chosen Solvent The compound is known to have poor solubility in neutral aqueous solutions.[5] First, attempt to create a concentrated stock solution in a polar aprotic solvent like DMSO or DMF, then dilute this stock into your aqueous buffer.[5] Rationale: Organic solvents like DMSO are much more effective at solvating the large, aromatic ring system.[5]The compound remains fully dissolved in the stock solution and upon careful dilution.
pH-Dependent Solubility The compound's solubility is highly pH-dependent due to its basic amino group and acidic hydroxyl group.[5] Measure the pH of your solution and adjust it. Solubility is generally higher in acidic (pH 2-4) or basic (pH 8-10) conditions where the molecule can form more soluble salts. Rationale: Ionization of the molecule increases its polarity and interaction with aqueous solvents.[5]The precipitate dissolves upon pH adjustment.

Visualizing Degradation Factors & Prevention

The following diagram illustrates the primary factors that contribute to the degradation of this compound and the corresponding protective measures.

cluster_degradation Degradation Factors cluster_prevention Preventative Measures O2 Oxygen Compound This compound (Unstable) O2->Compound Light Light (UV/Vis) Light->Compound Metals Metal Ions Metals->Compound HighpH High pH HighpH->Compound Inert Inert Atmosphere (N2 or Ar) StableCompound This compound (Stabilized) Inert->StableCompound Amber Amber Vials Amber->StableCompound EDTA Chelating Agents (EDTA) EDTA->StableCompound LowpH Acidic Buffer (pH 4-6) LowpH->StableCompound

Caption: Key degradation factors and their corresponding preventative strategies.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details a robust method for preparing a stock solution of this compound with enhanced stability.

  • Solvent Preparation:

    • Select a suitable high-purity solvent (e.g., DMSO, DMF).[1][5]

    • Degas the solvent by vigorously sparging with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[1]

  • Addition of Stabilizers:

    • To the degassed solvent, add an antioxidant such as sodium sulfite or sodium dithionite to a final concentration of 0.1-1 mM.[1]

    • Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to a final concentration of 0.1 mM.[1] Mix thoroughly.

  • Dissolution of this compound:

    • Accurately weigh the desired amount of this compound powder in a clean, dry amber vial.

    • Under a gentle stream of inert gas (nitrogen or argon), add the prepared, stabilized solvent to the vial.

    • Tightly seal the vial and gently sonicate or vortex until the compound is completely dissolved.[1]

  • Storage:

    • Store the stock solution in the tightly sealed amber vial.[1]

    • For short-term storage (up to one week), keep at 2-8 °C.[1]

    • For long-term storage, aliquot the solution into single-use amber vials, flush with inert gas before sealing, and store at -20 °C or -80 °C.[1]

start Start step1 Degas Solvent (N2 or Ar Purge) start->step1 step2 Add Stabilizers (Antioxidant + EDTA) step1->step2 step3 Weigh Compound (in Amber Vial) step2->step3 step4 Dissolve Under Inert Atmosphere step3->step4 step5 Aliquot for Storage step4->step5 storage_short Short-Term (2-8 °C) step5->storage_short storage_long Long-Term (-20 / -80 °C) step5->storage_long end End storage_short->end storage_long->end

Caption: Workflow for preparing a stabilized this compound stock solution.

Protocol 2: Monitoring Stability by HPLC-UV

This protocol provides a standard method to quantitatively assess the stability of your this compound solution over time.

  • Sample Preparation:

    • Prepare a solution of this compound according to Protocol 1.

    • Prepare parallel solutions under various stress conditions you wish to test (e.g., without stabilizers, at a different pH, exposed to light).

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution, dilute appropriately with the mobile phase, and transfer to an HPLC vial.[1]

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at 254 nm.[6]

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any new peaks that appear over time.

    • Calculate the purity at each time point by dividing the peak area of the main compound by the total area of all peaks.

    • A decrease in the main peak area and the appearance of new peaks (often at earlier retention times) are indicative of degradation.

References

Technical Support Center: Purification of Crude 3-Aminoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Aminoquinolin-7-OL. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The purification of this compound can be challenging due to its unique physicochemical properties. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address common issues encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of this compound that I must consider for purification?

Answer: The purification strategy for this compound is fundamentally dictated by its amphoteric nature. The molecule contains both a basic amino group (pKa ~4.5) and an acidic phenolic hydroxyl group (pKa ~9.5)[1]. This structure leads to several key properties:

  • pH-Dependent Solubility: The compound's solubility is highly dependent on pH. In acidic solutions (e.g., pH 2-4), the basic amino group is protonated to form a water-soluble salt. Conversely, in basic conditions (e.g., pH > 10), the acidic hydroxyl group is deprotonated, also forming a more soluble salt[2]. It is poorly soluble in neutral aqueous solutions due to its relatively nonpolar aromatic core[2].

  • Organic Solvent Solubility: It is generally soluble in polar aprotic solvents like DMSO and DMF and has moderate to high solubility in lower alcohols such as ethanol and methanol[2]. Its solubility in common chromatography solvents like ethyl acetate or dichloromethane is more limited.

  • Chelating Properties: The 8-hydroxyquinoline scaffold, a close analog, is a known metal chelator. While this compound is not an 8-hydroxyquinoline, the presence of adjacent nitrogen and oxygen functionalities suggests a potential for metal chelation, which can sometimes lead to colored impurities if trace metals are present from reagents or reaction vessels.

Understanding these properties is the cornerstone of developing an effective purification strategy, allowing you to leverage techniques like acid-base extraction and choose appropriate solvent systems for chromatography and recrystallization.

Q2: My crude product is a dark, viscous oil or a discolored solid. What are the likely impurities?

Answer: The nature and source of impurities are directly linked to the synthetic route employed. A common strategy for synthesizing the this compound core involves the construction of a substituted isoquinoline, followed by functional group manipulations[1][3]. Potential impurities include:

  • Unreacted Starting Materials: Depending on the specific pathway, these could include precursors like 3-aminophenol or substituted benzaldehydes[1][3].

  • Incomplete Reactions: If the final step is a demethylation of a 7-methoxy intermediate (3-Amino-7-methoxyisoquinoline), this precursor is a very common impurity[3].

  • Side-Products: Synthesis of the quinoline ring can generate regioisomers or products from undesired side reactions, often leading to complex crude mixtures[3].

  • Degradation Products: Amino-phenolic compounds can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metals, leading to highly colored, often polymeric, impurities. It is advisable to handle the compound under an inert atmosphere when possible, especially during workup procedures[3].

Q3: I am struggling with column chromatography. My compound streaks badly on the silica gel column, and the recovery is poor. What is causing this, and how can I fix it?

Answer: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with the stationary phase, leading to several issues:

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it does not elute, resulting in low yield.

  • Peak Tailing (Streaking): The non-uniform interactions cause the compound to elute slowly and over many column volumes, resulting in broad, streaky bands that are difficult to separate from impurities[4].

Troubleshooting & Optimization:

Recommended Solution Mechanism of Action Typical Protocol
Add a Mobile Phase Modifier A small amount of a competing base (like triethylamine) is added to the eluent. This base neutralizes the acidic silanol sites on the silica, preventing your target compound from binding too strongly[4].Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
Use an Alternative Stationary Phase Switch to a stationary phase that does not have acidic sites.Basic Alumina: Excellent for separating basic compounds. Amine-Functionalized Silica: A silica gel that has been chemically modified with aminopropyl groups, providing a basic surface[4].
Employ Reversed-Phase Chromatography In reversed-phase (e.g., C18 silica), the separation is based on hydrophobicity rather than acid-base interactions. This is often very effective for polar, ionizable compounds[4].Use a mobile phase of Water/Acetonitrile or Water/Methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks.

Q4: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is too highly concentrated or cools too quickly, or when the melting point of the solute is lower than the temperature of the solution.

Solutions:

  • Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Do not place a hot solution directly into an ice bath.

  • Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your crude compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., Methanol, Ethanol, or DMF)[2]. Then, slowly add a "poor" solvent (an anti-solvent, e.g., water, diethyl ether, or hexanes) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the good solvent to make it clear again, and then allow it to cool slowly[5].

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.

Purification Workflows & Protocols

A logical approach to purification is essential. The following diagram outlines a decision-making workflow for purifying crude this compound.

Purification_Workflow Start Crude this compound Assess Assess Purity & Impurity Profile (TLC, LCMS, NMR) Start->Assess Decision1 Are impurities primarily neutral? Assess->Decision1 Decision2 Is crude product >85% pure? Decision1->Decision2 No AcidBase Acid-Base Extraction Decision1->AcidBase Yes Column Column Chromatography Decision2->Column No / Complex Mixture Recrystal Recrystallization Decision2->Recrystal Yes AcidBase->Decision2 Purified Aqueous Phase Column->Recrystal Purified Fractions Final Pure this compound Recrystal->Final

Caption: Decision workflow for purifying this compound.

Protocol 1: Acid-Base Extraction

This technique is highly effective as a first-pass purification to remove neutral organic impurities. It leverages the basicity of the 3-amino group.

Acid_Base_Extraction Start Crude Product in Organic Solvent (EtOAc) 3-AQ-7-OL (neutral) Neutral Impurities Step1 Add 1M HCl (aq) Shake & Separate Layers Start->Step1 Organic_Layer Organic Layer (EtOAc) Neutral Impurities Step1->Organic_Layer Top Layer Aqueous_Layer1 Aqueous Layer (HCl) 3-AQ-7-OL•HCl (salt, soluble) Protonated Basic Impurities Step1->Aqueous_Layer1 Bottom Layer Step2 Step2 Aqueous_Layer1->Step2 Final_Product Pure Solid 3-AQ-7-OL (neutral, insoluble) Filter & Wash Step2->Final_Product

Caption: Mechanism of acid-base extraction for this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The protonated this compound hydrochloride salt will move to the aqueous layer. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded[6][7][8].

  • Precipitation: Cool the acidic aqueous extract in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is basic (pH > 10, check with pH paper). A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts, followed by a small amount of cold diethyl ether or hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Column Chromatography (with Modifier)

This protocol is designed for separating this compound from closely related impurities that cannot be removed by extraction.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable solvent system. Start with a mixture like 95:5 Dichloromethane:Methanol. Add 1% triethylamine (TEA) to this mixture. The ideal system should give your product an Rf value of ~0.3.

  • Column Packing: Pack a silica gel column using the selected mobile phase (containing 1% TEA). Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will be removed during this process.

Protocol 3: Recrystallization

This method is ideal for a final polishing step to obtain high-purity, crystalline material, assuming the product is already >85-90% pure.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your compound in a test tube and add a few drops of a potential solvent (e.g., ethanol, methanol, isopropanol). If it dissolves immediately at room temperature, the solvent is too good. The ideal solvent will dissolve the compound when hot but show low solubility when cold[5]. A solvent/anti-solvent system like Methanol/Water or Ethanol/Diethyl Ether is often effective[5].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then remove the charcoal via hot filtration through a fluted filter paper or a pad of celite.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

Minimizing background fluorescence in 3-Aminoquinolin-7-OL imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminoquinolin-7-OL imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing background fluorescence and achieving high-quality imaging results. As a Senior Application Scientist, I have compiled this resource based on established principles of fluorescence microscopy and the specific chemical characteristics of the quinoline scaffold to ensure scientific integrity and practical utility.

Introduction to this compound

This compound is a fluorescent probe belonging to the aminoquinoline family. While specific photophysical data for this compound is not extensively published, based on the analysis of structurally similar compounds, its optimal excitation is predicted to be in the violet-to-blue range of the spectrum, with an emission in the blue-to-green region. Its aminophenol-like structure makes it susceptible to oxidation, which is a key consideration for experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Issues & Initial Checks

Question 1: I am observing very high background fluorescence across my entire field of view. What are the first things I should check?

High background fluorescence can originate from multiple sources, obscuring your specific signal. A systematic initial check is crucial for diagnosing the problem.

Answer:

Start by methodically evaluating the main contributors to background noise. This can be broken down into three primary areas: the imaging medium and consumables, the sample itself (autofluorescence), and non-specific binding of the fluorescent probe.

Initial Troubleshooting Workflow:

Start High Background Observed Check_Medium Image a well with only imaging medium Start->Check_Medium Medium_Fluorescent Is the medium fluorescent? Check_Medium->Medium_Fluorescent Change_Medium Switch to phenol red-free, serum-free medium Medium_Fluorescent->Change_Medium Yes Check_Unstained Image unstained, fixed cells Medium_Fluorescent->Check_Unstained No Change_Medium->Check_Unstained Autofluorescence Is there significant autofluorescence? Check_Unstained->Autofluorescence Quenching_Protocol Implement autofluorescence quenching protocol Autofluorescence->Quenching_Protocol Yes Check_Stained Review staining protocol Autofluorescence->Check_Stained No Quenching_Protocol->Check_Stained Optimize_Staining Optimize probe concentration and wash steps Check_Stained->Optimize_Staining Resolved Problem Resolved Optimize_Staining->Resolved

Caption: Initial workflow for diagnosing high background fluorescence.

Detailed Checks:

  • Imaging Medium and Consumables:

    • Phenol Red and Serum: Many standard cell culture media contain phenol red and fetal bovine serum (FBS), both of which are fluorescent.[1][2] For live-cell imaging, switch to a phenol red-free and, if possible, serum-free medium or a clear buffered saline solution before imaging.[3]

    • Plasticware: Polystyrene plates and some glass coverslips can exhibit autofluorescence.[1] Always use high-quality, low-fluorescence glass-bottom dishes or plates intended for microscopy.

  • Sample Autofluorescence:

    • Unstained Control: Prepare a sample with your cells that has gone through all the fixation and permeabilization steps but has not been stained with this compound. Image this sample using the same settings you would for a stained sample.[4]

    • Common Sources: Autofluorescence often originates from endogenous molecules like NADH, riboflavin, collagen, and elastin.[1][4] Aldehyde fixatives such as formaldehyde and glutaraldehyde can also induce autofluorescence by reacting with amines to form fluorescent products.[5][6]

  • Non-Specific Staining:

    • Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.[7][8] Titrate the probe to find the optimal concentration that provides a good signal-to-noise ratio.

    • Inadequate Washing: Insufficient washing after staining will leave unbound probe in the sample, contributing to background fluorescence.[9][10] Increase the number and duration of your wash steps.

Section 2: Autofluorescence-Specific Problems

Question 2: My unstained control cells are highly fluorescent, particularly in the blue and green channels. How can I reduce this autofluorescence?

Autofluorescence is a common challenge, especially with aldehyde fixation and in certain cell types. Several methods can be employed to mitigate this issue.

Answer:

Addressing autofluorescence requires a multi-pronged approach, from optimizing your sample preparation protocol to using specific chemical quenchers.

Strategies to Reduce Autofluorescence:

StrategyMechanismProtocol/Considerations
Optimize Fixation Aldehyde fixatives (glutaraldehyde > formaldehyde) cross-link proteins and amines, creating fluorescent Schiff bases.[5]Reduce the concentration of the fixative and the fixation time to the minimum required.[5] Alternatively, switch to an organic solvent fixative like ice-cold methanol or ethanol, but be aware this can affect some epitopes and fluorescent proteins.[4][11]
Chemical Quenching Sodium borohydride reduces free aldehyde groups, while reagents like Sudan Black B are broad-spectrum fluorescence quenchers.[4][5]Treat fixed cells with 0.1% sodium borohydride in PBS for 10-15 minutes. For Sudan Black B, a 0.1% solution in 70% ethanol for 10-20 minutes can be effective, but it may also quench the specific signal. Commercially available quenching kits are also an option.
Photobleaching Intentionally exposing the sample to high-intensity light before staining can destroy endogenous fluorophores.[12]Before adding this compound, expose the sample to the excitation light for an extended period until the autofluorescence signal diminishes.
Spectral Separation Choose fluorophores that emit in the far-red or near-infrared spectrum where autofluorescence is typically lower.[1]While you are using this compound with its specific spectral properties, this is a key consideration for multicolor imaging experiments.

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • After fixation with formaldehyde or glutaraldehyde, wash the cells three times with PBS for 5 minutes each.

  • Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS.

  • Incubate the cells in the sodium borohydride solution for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with your standard permeabilization and staining protocol.

Section 3: Probe-Specific Issues with this compound

Question 3: The fluorescence from my this compound staining is weak and/or fades quickly. What could be the cause?

Weak or unstable fluorescence can be due to the inherent properties of the probe, its chemical environment, or the imaging conditions.

Answer:

The aminophenol structure of this compound makes it susceptible to degradation, and like many fluorophores, it is prone to photobleaching.

Troubleshooting Weak and Fading Signals:

Start Weak or Fading Signal Check_Probe Is the this compound solution fresh and properly stored? Start->Check_Probe Degradation Probe Degradation Suspected Check_Probe->Degradation No/Unsure Check_pH Is the imaging buffer pH optimal? Check_Probe->Check_pH Yes Prepare_Fresh Prepare fresh solution from powder. Store protected from light and in an inert atmosphere if possible. Degradation->Prepare_Fresh Prepare_Fresh->Check_pH pH_Issue Suboptimal pH Check_pH->pH_Issue No/Unsure Check_Imaging Are imaging settings too harsh? Check_pH->Check_Imaging Yes Adjust_pH Optimize buffer pH. Quinoline fluorescence can be pH-sensitive. pH_Issue->Adjust_pH Adjust_pH->Check_Imaging Photobleaching Photobleaching Occurring Check_Imaging->Photobleaching Yes Resolved Signal Improved Check_Imaging->Resolved No Optimize_Imaging Reduce laser power/exposure time. Use an antifade mounting medium. Photobleaching->Optimize_Imaging Optimize_Imaging->Resolved

Caption: Decision tree for troubleshooting weak or fading signals with this compound.

Key Considerations for this compound:

  • Probe Stability: The aminophenol moiety is prone to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions. This degradation often results in a color change of the solution (e.g., to yellow or brown) and a loss of fluorescence.

    • Solution: Always prepare fresh solutions of this compound from powder for each experiment. Store the stock solution in a dark, airtight container, and consider degassing the solvent or preparing the solution under an inert atmosphere (e.g., argon or nitrogen).

  • pH Sensitivity: The fluorescence of quinoline derivatives can be highly dependent on the pH of the environment due to the protonation state of the quinoline nitrogen.

    • Solution: Ensure your imaging buffer is at a stable and optimal pH for your experiment. You may need to empirically test a range of pH values to find the one that yields the brightest and most stable signal.

  • Photobleaching: This is the photochemical destruction of the fluorophore upon exposure to excitation light.[13]

    • Solution: Minimize the sample's exposure to light. Use the lowest possible laser power and shortest exposure time that still provides a good signal. When locating the region of interest, use a lower magnification or transmitted light. For fixed samples, use a high-quality antifade mounting medium.[14]

Question 4: I'm seeing non-specific staining in cellular compartments where I don't expect to see my target. How can I improve specificity?

Non-specific binding occurs when the probe or antibodies (in the case of immunofluorescence) adhere to unintended cellular structures.

Answer:

Improving specificity involves optimizing your staining protocol, particularly the blocking and washing steps, and ensuring your antibodies are highly specific if you are using them to target the this compound.

Strategies to Reduce Non-specific Binding:

  • Effective Blocking: Before adding your primary antibody (if applicable) or the this compound probe, incubate your sample with a blocking solution to prevent non-specific hydrophobic and ionic interactions.[7][15]

    • Common Blocking Agents: Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised are effective blocking agents.[15]

  • Antibody Concentration and Specificity: If using antibodies, their concentration is critical. Too high a concentration can lead to non-specific binding.[16][17]

    • Titration: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.

    • Controls: Always include a secondary antibody-only control to ensure that the secondary antibody is not binding non-specifically.[7]

  • Thorough Washing: As mentioned earlier, extensive washing is crucial to remove any unbound antibodies or probe molecules.[10][18]

    • Detergents: Adding a mild detergent like Tween-20 (0.05%) to your wash buffer can help to reduce non-specific interactions.

By systematically addressing these potential issues, you can significantly reduce background fluorescence and achieve clear, high-quality images with this compound.

References

Side reactions to consider during the synthesis of 3-Aminoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Aminoquinolin-7-OL. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable quinoline derivative. As a molecule with distinct electronic properties conferred by its electron-donating groups at the C3 and C7 positions, its synthesis presents unique challenges that require a nuanced understanding of quinoline chemistry.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common side reactions and provide validated protocols to overcome them, ensuring a logical and scientifically sound approach to your synthesis.

Part 1: General Synthetic Strategy & Core Challenges

Q1: What is a viable and common synthetic strategy for this compound, and what are the principal challenges?

A robust synthesis of this compound is best approached via a multi-step sequence, as direct functionalization of the quinoline core is often problematic. A common and logical retrosynthetic approach involves building the quinoline scaffold first, followed by the strategic introduction of the amino and hydroxyl groups.

A plausible forward synthesis is outlined below. The primary challenges lie in controlling regioselectivity during electrophilic substitution (nitration) and achieving efficient C-N bond formation at the sterically and electronically challenging C3 position.

Synthetic_Workflow cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Hydroxyl Protection cluster_2 Stage 3: C3-Amination (via Nitration/Reduction) cluster_3 Stage 4: Deprotection A m-Aminophenol B 7-Hydroxyquinoline A->B Skraup Synthesis C 7-Methoxyquinoline B->C Methylation (e.g., DMS, MeI) D 7-Methoxy-3-nitroquinoline C->D Nitration (HNO3/H2SO4) E 3-Amino-7-methoxyquinoline D->E Reduction (e.g., SnCl2, H2/Pd-C) F This compound E->F Demethylation (e.g., BBr3, HBr)

Caption: A common multi-stage synthetic workflow for this compound.

Part 2: Troubleshooting the Quinoline Ring Formation

Q2: My Skraup synthesis of 7-hydroxyquinoline from m-aminophenol is dangerously exothermic and produces significant tar. How can I control this reaction?

This is a classic and critical issue with the Skraup synthesis. The reaction's vigor stems from the highly exothermic acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a rapid series of reactions.[1] Uncontrolled, this leads to charring and the formation of polymeric tars, severely reducing yield and complicating purification.

Causality: The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. Localized "hot spots" accelerate polymerization of the reactive acrolein intermediate.

Solution: Moderated Skraup Synthesis

The key is to control the rate of the initial exothermic steps. This is achieved by adding a moderating agent and maintaining strict temperature control.

ParameterConditionRationale & Effect on Side Reactions
Moderator Addition of FeSO₄ or Boric AcidFerrous sulfate acts as an oxygen carrier for the oxidant and helps to make the reaction less violent.[1] Boric acid can form esters with glycerol, moderating its dehydration. This prevents uncontrolled acrolein formation and subsequent polymerization.
Acid Addition Slow, dropwise addition of H₂SO₄ with efficient cooling (ice bath)Prevents a rapid temperature spike, ensuring a controlled reaction rate and minimizing charring.[1]
Temperature Gentle initial heating (~100-120 °C) after acid addition, then controlled refluxA gentle start ensures the reaction initiates smoothly without "runaway" conditions.

Validated Protocol: Moderated Skraup Synthesis of 7-Hydroxyquinoline

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add m-aminophenol, glycerol, a mild oxidizing agent (e.g., sodium m-nitrobenzenesulfonate), and ferrous sulfate (FeSO₄) heptahydrate (~0.5 g per mole of aniline).

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring and cooling in an ice bath. Maintain the internal temperature below 100 °C.

  • Reaction: Once the addition is complete, gently heat the mixture to initiate the reaction. If the reaction becomes too vigorous, remove the heat source immediately. Once moderated, heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice.

  • Neutralization and Isolation: Neutralize the solution with concentrated ammonia or sodium hydroxide solution until precipitation of the crude product is complete. The pH should be adjusted carefully to precipitate the product without re-dissolving it. Filter the solid, wash with cold water, and dry.

Part 3: Navigating the Introduction of the 3-Amino Group

The introduction of a substituent at the C3 position of the quinoline ring is notoriously difficult due to the electronic nature of the heterocycle. This section addresses the most common hurdles.

Q3: My nitration of 7-methoxyquinoline is producing a mixture of isomers, with low yield of the desired 3-nitro product. Why is this happening and how can I improve regioselectivity?

Causality: Electrophilic aromatic substitution on the quinoline ring is complex. Under strongly acidic conditions, the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. Therefore, substitution preferentially occurs on the benzene ring, typically at the C5 and C8 positions.[2] The desired C3-nitration is a minor pathway that competes with these more favorable substitutions. Over-nitration to form dinitro products is also a significant risk under harsh conditions.

Nitration_Pathways A 7-Methoxyquinoline B 7-Methoxy-3-nitroquinoline (Desired Product) A->B Minor Pathway C 7-Methoxy-5-nitroquinoline (Major Side Product) A->C Major Pathway D 7-Methoxy-8-nitroquinoline (Major Side Product) A->D Major Pathway E Dinitro Products (Side Product) A->E Over-nitration

Caption: Competing pathways during the nitration of 7-methoxyquinoline.

Solution: Controlled Nitration Conditions

To favor the C3-nitro product, you must use carefully controlled, milder nitrating conditions and accept that separation of isomers will be necessary.

  • Temperature Control: Run the reaction at low temperatures (e.g., 0 to 5 °C) to reduce the rate of reaction and minimize the formation of dinitro and degradation byproducts.

  • Nitrating Agent: Use a less aggressive nitrating agent or a mixed acid system with a carefully controlled stoichiometry. Using fuming nitric acid in acetic anhydride is a potential alternative to the standard H₂SO₄/HNO₃ mixture.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized, preventing further reaction to undesired isomers or over-nitration.

Q4: I am attempting to reduce the 3-nitro group to a 3-amino group and am observing low yields and multiple side products. What are the potential pitfalls?

Causality: While the reduction of an aromatic nitro group is a standard transformation, the quinoline nucleus presents a key challenge: the pyridine ring can also be reduced under certain conditions. Furthermore, incomplete reduction can lead to stable intermediates like nitroso or hydroxylamine species, which can dimerize to form azoxy or azo compounds, complicating the product mixture.

Solution: Selective Reduction Methods

The choice of reducing agent is paramount for achieving a clean and high-yielding conversion.

Reducing AgentProsCons & Potential Side Reactions
SnCl₂ / HCl Highly effective and selective for the nitro group. Tolerates many functional groups.Requires stoichiometric amounts of tin salts, which can be difficult to remove during workup. The acidic conditions are generally safe for the quinoline core.
H₂ / Pd-C "Green" catalytic method, high-yielding, easy workup (filtration).Risk of over-reduction. Can reduce the pyridine ring to a tetrahydroquinoline, especially under high pressure or prolonged reaction times.[2]
Sodium Dithionite (Na₂S₂O₄) Mild reducing agent, works well in aqueous systems.Can be less effective for deactivated nitro groups; yields may be moderate.
Fe / NH₄Cl or Fe / Acetic Acid Inexpensive, effective, and generally selective.Workup involves filtering large amounts of iron sludge.

Recommended Protocol: Tin(II) Chloride Reduction

  • Dissolution: Dissolve the 7-methoxy-3-nitroquinoline in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise at room temperature. An excess of the tin reagent (3-5 equivalents) is typically used.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, and carefully basify with a concentrated NaOH or NaHCO₃ solution to precipitate tin hydroxides.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, DCM). The tin salts can sometimes make extraction difficult; filtering the basified mixture through a pad of celite can be beneficial.

Q5: I'm considering a Buchwald-Hartwig amination on a 3-bromo-7-methoxyquinoline precursor. What side reactions should I anticipate?

The Buchwald-Hartwig amination is a powerful alternative for forming the C3-N bond.[3] However, it is not without its own set of potential side reactions.

Causality: The catalytic cycle involves several steps where things can go wrong. The most common side reaction is hydrodehalogenation , where the aryl halide is reduced, replacing the bromine with a hydrogen atom. This occurs when the reductive elimination of the desired C-N bond is slow, allowing for competing pathways like β-hydride elimination from the amide or other decomposition pathways of the catalyst to dominate.[3][4]

Buchwald_Hartwig A 3-Bromo-7-methoxyquinoline + Amine Source C Oxidative Addition Complex A->C Oxidative Addition B Pd(0) Catalyst B->C D Amine Coordination & Deprotonation C->D E Reductive Elimination D->E G Hydrodehalogenation (Side Reaction) D->G E->B Catalyst Regeneration F Desired Product: 3-Amino-7-methoxyquinoline E->F H Side Product: 7-Methoxyquinoline G->H

Caption: Desired Buchwald-Hartwig amination vs. hydrodehalogenation.

Solution: Optimization of Catalytic System

Minimizing side reactions requires careful optimization of the catalyst, ligand, base, and solvent.

ParameterRecommended ConditionRationale
Ligand Use sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5]These ligands promote the final reductive elimination step, outcompeting the pathways that lead to hydrodehalogenation.
Base Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or LHMDS.The choice of base can be critical. NaOtBu is common but incompatible with some functional groups.[5] LHMDS can be useful for substrates with protic groups.
Amine Source If using ammonia directly is problematic, consider an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis.[3][6]Direct coupling of ammonia can be challenging due to its strong binding to the palladium catalyst.[3]
Solvent Anhydrous, deoxygenated solvents like toluene or dioxane are standard.Oxygen can deactivate the Pd(0) catalyst.

Part 4: Final Deprotection & Purification

Q6: I am struggling with the final demethylation of the 7-methoxy group to get this compound. The reaction is either incomplete or gives degradation products.

Causality: Cleavage of aryl methyl ethers requires strong Lewis or Brønsted acids. Reagents like HBr or BBr₃ are effective but can be harsh.[7] Incomplete reaction occurs if the conditions are too mild, while degradation can occur if they are too severe, potentially affecting the amino group or the quinoline ring itself. The basic amino group can be protonated, potentially altering the substrate's reactivity or solubility.

Solution: Careful Reagent Selection and Stoichiometry

  • Boron Tribromide (BBr₃): This is often the reagent of choice for its high efficiency at low temperatures. Use 1.5-3.0 equivalents in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C). The reaction must be performed under strictly anhydrous conditions as BBr₃ reacts violently with water.

  • 48% Aqueous HBr: Refluxing in aqueous HBr is a classic method. However, it requires high temperatures and can sometimes lead to side products if other acid-sensitive groups are present.

  • Monitoring: Follow the reaction closely by LC-MS. Quench the reaction as soon as the starting material is consumed to prevent product degradation.

  • Work-up: The work-up is critical. After quenching (e.g., with methanol for BBr₃ or neutralization for HBr), the product pH must be carefully adjusted to ensure the amino-phenol is in its neutral, least soluble form for efficient isolation or extraction.

References

Technical Support Center: Accurate Quantification of 3-Aminoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Aminoquinolin-7-OL. This guide is designed for researchers, scientists, and drug development professionals who require precise and reliable quantification of this molecule. As an aminophenol-like quinoline derivative, this compound presents unique challenges, including a high susceptibility to degradation.[1] Accurate measurement, therefore, depends not only on correctly calibrated instrumentation but also on meticulous sample handling.

This document provides in-depth, field-proven insights into calibrating High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy systems, along with comprehensive troubleshooting guides to resolve common issues you may encounter.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What are the primary analytical instruments for quantifying this compound?

The choice of instrument depends on the required sensitivity, selectivity, and the sample matrix. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) : Coupled with a UV or Diode Array Detector (DAD), HPLC is a robust method for quantification. For higher selectivity and sensitivity, especially in complex biological matrices, coupling HPLC with a Mass Spectrometer (LC-MS/MS) is the gold standard.[2][3]

  • Fluorescence Spectroscopy : Given that many aminoquinoline derivatives are fluorescent, this technique can offer high sensitivity.[4][5][6] However, its specificity can be lower than LC-MS/MS if fluorescent impurities are present.[7]

Q2: My this compound solutions are turning yellow/brown. What is happening and how can I prevent it?

This color change indicates degradation. This compound's aminophenol-like structure makes it highly susceptible to oxidation, a process accelerated by exposure to oxygen, light, trace metal ions, and non-optimal pH.[1] This leads to the formation of colored byproducts and compromises the accuracy of your measurements.

Preventative Measures:

  • Use an Inert Atmosphere : Prepare solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.[1]

  • Protect from Light : Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[1]

  • Control pH : Maintain a slightly acidic pH (e.g., pH 4-6) using a suitable buffer, as basic conditions can accelerate oxidation.[1]

  • Add Chelating Agents : Introduce a chelating agent like EDTA (0.1-1 mM) to sequester trace metal ions that can catalyze oxidation.[1]

  • Proper Storage : For short-term use, store solutions at 2-8 °C. For long-term storage, aliquot into single-use vials and store at -20 °C or -80 °C to minimize freeze-thaw cycles.[1][8]

Q3: How do I prepare stable stock and calibration standard solutions?

Accurate standards are the foundation of quantitative analysis. Given the compound's instability, a rigorous and consistent preparation protocol is crucial. Refer to Protocol 1: Preparation of Stable Calibration Standards for this compound in Section 3 for a detailed, step-by-step guide.

Q4: What is a calibration curve and why is it essential for accurate quantification?

A calibration curve establishes the mathematical relationship between the concentration of an analyte and the instrument's response (e.g., peak area in HPLC or fluorescence intensity).[9] By analyzing a series of standards of known concentrations, you create a model to calculate the concentration of your unknown samples based on their measured response. Without a valid calibration curve, quantification is not possible. The validation of this curve is typically performed in accordance with ICH guidelines.[9]

Q5: Should I use an internal standard (IS)?

Yes, using an internal standard is highly recommended, particularly for LC-MS/MS analysis. An IS is a compound with similar chemical and physical properties to the analyte, which is added at a constant concentration to all samples (standards and unknowns). It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the method.[10][11]

Section 2: Instrument-Specific Calibration & Troubleshooting

This section is divided into guides for the two primary analytical techniques used for this compound.

Part A: HPLC (UV & MS) Systems

High-Performance Liquid Chromatography is a powerful tool for separating and quantifying this compound from other components in a mixture.

cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration & System Suitability cluster_analysis Phase 3: Sample Analysis prep_standards Prepare Stock & Calibration Standards (See Protocol 1) equilibration Equilibrate HPLC System prep_standards->equilibration prep_mobile Prepare & Degas Mobile Phase prep_mobile->equilibration prep_samples Prepare Samples (with Internal Standard) inject_unknowns Inject Unknown Samples prep_samples->inject_unknowns sst Perform System Suitability Test (SST) equilibration->sst inject_standards Inject Calibration Standards sst->inject_standards If SST Passes build_curve Build Calibration Curve (Check R² > 0.99) inject_standards->build_curve inject_qc Inject QC Samples build_curve->inject_qc If Curve is Linear inject_qc->inject_unknowns If QCs are Accurate process_data Process Data & Quantify inject_unknowns->process_data

Caption: General workflow for HPLC analysis.

Q: Why are my chromatographic peaks tailing, fronting, or split? Peak shape problems are common and often point to chemical or physical issues within the system.[12]

  • Peak Tailing : Often caused by secondary interactions between the basic amino group of your analyte and acidic residual silanols on the column packing.[13]

    • Solution 1 : Lower the mobile phase pH to ensure the analyte is fully protonated.

    • Solution 2 : Add a competitor base like triethylamine (TEA) to the mobile phase, although this is less necessary with modern high-purity silica columns.[13]

    • Solution 3 : Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a constant ionization state.[13]

    • Solution 4 : Reduce sample injection volume to rule out column overloading.[13]

  • Peak Fronting : This is a classic sign of column overloading or injecting the sample in a solvent significantly stronger than the mobile phase.[12]

    • Solution : Dilute your sample or, whenever possible, dissolve and inject your sample in the initial mobile phase.

  • Split Peaks : This usually indicates a problem at the head of the column.

    • Solution 1 : Check for a partially blocked inlet frit or a void in the column packing. Replacing the column is often necessary.[12]

    • Solution 2 : Ensure the injector is not dirty, which can cause poor sample introduction.[12]

Q: Why is my retention time shifting between injections? Retention time instability makes peak identification unreliable. The cause is often related to the mobile phase, pump, or column temperature.[12][14]

  • Cause 1: Mobile Phase Composition : Inconsistently prepared mobile phase is a primary culprit. Even small variations in pH or solvent ratio can cause drift.[14]

    • Solution : Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents. If using buffers, ensure they are fully dissolved and filtered.[12]

  • Cause 2: Pump Issues : An unsteady pump flow rate will directly impact retention times. This can be due to air bubbles, worn seals, or faulty check valves.[12]

    • Solution : Degas the mobile phase thoroughly.[14] Purge the pump to remove any trapped air. If the problem persists, perform pump maintenance to check seals and valves.

  • Cause 3: Temperature Fluctuations : The column temperature must be stable.

    • Solution : Use a thermostatted column oven and allow sufficient time for the column to equilibrate before starting your analysis.[14][15]

  • Cause 4: Column Equilibration : Insufficient equilibration time after changing mobile phase composition or after a gradient run will cause drift.

    • Solution : Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[14][15]

Q: What causes baseline noise or drift? A noisy or drifting baseline can obscure small peaks and make integration inaccurate.[12]

  • Cause 1: Contaminated Mobile Phase or System : Impurities in the mobile phase can accumulate and elute, causing a rising baseline, especially in gradient elution.

    • Solution : Use fresh, high-purity solvents and filter all mobile phases. Flush the system to remove contaminants.

  • Cause 2: Air Bubbles : Air bubbles in the system, particularly in the detector flow cell, will cause sharp spikes in the baseline.[14]

    • Solution : Degas the mobile phase and purge the system.

  • Cause 3: Detector Lamp Issues : An aging or failing detector lamp can cause both noise and drift.[12][14]

    • Solution : Check the lamp energy and replace it if it's low.

  • Cause 4: Leaks : A leak in the system can cause pressure fluctuations that manifest as baseline noise.[14]

    • Solution : Carefully check all fittings for signs of leaks and tighten or replace them as needed.

Q: (For LC-MS/MS) How do I identify and mitigate matrix effects? Matrix effect is the alteration of ionization efficiency (suppression or enhancement) due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[16][17] It is a major source of inaccuracy in bioanalysis.[18]

  • Identification : The "post-extraction spike" method is the gold standard.[17] Compare the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solvent. A response ratio (Matrix Factor) of <1 indicates suppression, while >1 indicates enhancement.[17]

  • Mitigation Strategies :

    • Improve Sample Cleanup : The goal is to remove interfering matrix components like phospholipids and proteins before analysis. Techniques include protein precipitation (simple but less clean), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) (more effective).

    • Optimize Chromatography : Adjust the HPLC method to chromatographically separate the analyte from the interfering components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : An SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most effective correction.

    • Dilute the Sample : Simple dilution can sometimes reduce the concentration of interfering components below a level where they cause significant matrix effects.

Parameter Typical Starting Conditions for HPLC-UV Analysis of Quinoline Derivatives
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., ammonium acetate)[2][19]
Flow Rate 1.0 mL/min[2][10]
Detection ~225 nm (based on quinoline chromophore)[2][10]
Column Temp 30 °C[10][20]
Part B: Fluorescence Spectrometers

Fluorescence spectroscopy can be a highly sensitive method for this compound, but it is prone to environmental and sample-related interferences.

Q: Why is my fluorescence signal fluctuating or unstable? Signal instability leads to poor precision.

  • Cause 1: Excitation Source Instability : Fluctuations in the intensity of the excitation lamp will directly cause variability in the fluorescence signal.[21]

    • Solution : Allow the lamp to warm up and stabilize for the manufacturer-recommended time. If instability persists, the lamp may be nearing the end of its life and require replacement.

  • Cause 2: Temperature Variations : Fluorescence is often temperature-dependent.[21][22]

    • Solution : Use a temperature-controlled cuvette holder to maintain a constant sample temperature.

  • Cause 3: Sample Degradation : As discussed, this compound can degrade in the cuvette, especially under continuous illumination.

    • Solution : Prepare samples fresh and minimize their exposure to light and air before measurement. Acquire data promptly after placing the sample in the instrument.

Q: My signal is very low. How can I improve my signal-to-noise ratio? Low sensitivity can prevent the detection of low-concentration samples.

  • Solution 1 : Optimize Excitation and Emission Wavelengths. Record excitation and emission scans to determine the true maxima for your analyte in your specific solvent.[23]

  • Solution 2 : Increase Slit Widths (Bandpass). Increasing the excitation and emission spectral bandpass will allow more light to reach the detector, increasing the signal. However, be aware that this will also reduce spectral resolution.[23][24]

  • Solution 3 : Check Sample pH and Solvent. The fluorescence properties of a molecule can be highly dependent on its environment.[21][22] Ensure the pH and solvent are optimal for this compound fluorescence.

Q: Why does my emission spectrum look distorted or have unexpected peaks? Spectral distortions can lead to incorrect peak identification and quantification.

  • Cause 1: Inner-Filter Effects : At high concentrations, the sample can absorb too much of the excitation light (primary effect) or re-absorb the emitted fluorescence (secondary effect), leading to a non-linear decrease in signal and a distorted spectrum.[7][21]

    • Solution : Dilute the sample. For fluorescence, it is crucial to work in a linear concentration range. As a rule of thumb, the absorbance at the excitation wavelength should be less than 0.1.[7]

  • Cause 2: Raman and Rayleigh Scatter Peaks : You may see a sharp peak at the excitation wavelength (Rayleigh scatter) and a broader, solvent-dependent peak at a longer wavelength (Raman scatter).[24]

    • Solution : These are normal but can interfere if they overlap with your emission peak. You can mitigate this by increasing the separation between your excitation and emission wavelengths or by using instrument filters if available.

  • Cause 3: Second-Order Peaks : Monochromators can pass light at multiples of the selected wavelength. For example, if you excite at 350 nm, a scatter peak might appear at 700 nm in your emission scan.[23][24]

    • Solution : Use the instrument's built-in order-sorting filters to block this stray light.[24]

  • Cause 4: Detector Saturation : If the signal is too intense, the detector can become saturated, leading to a flattened peak top and an inaccurate reading.[22][24]

    • Solution : Reduce the excitation intensity, decrease the slit widths, or use an attenuator.[22]

cluster_signal cluster_solutions start Problem with Fluorescence Data q_signal What is the issue? start->q_signal low_signal Low Signal / Poor S/N q_signal->low_signal Low Intensity unstable_signal Unstable / Drifting Signal q_signal->unstable_signal Fluctuating distorted_spectrum Distorted Spectrum Shape q_signal->distorted_spectrum Wrong Shape sol_low 1. Optimize Ex/Em λ 2. Increase Slit Width 3. Check pH/Solvent low_signal->sol_low sol_unstable 1. Warm up Lamp 2. Use Temp Control 3. Check for Sample Degradation unstable_signal->sol_unstable sol_distorted 1. Dilute Sample (Inner-Filter) 2. Use Filters (Scatter) 3. Reduce Excitation Intensity (Saturation) distorted_spectrum->sol_distorted

Caption: Decision tree for troubleshooting fluorescence data.

Section 3: Advanced Protocols & Workflows

These protocols provide detailed, self-validating steps for key procedures in the analysis of this compound.

Protocol 1: Preparation of Stable Calibration Standards for this compound

Objective : To prepare a primary stock solution and a set of serial dilution calibration standards while minimizing analyte degradation.

Materials :

  • This compound powder

  • HPLC-grade solvent (e.g., Acetonitrile or DMSO)

  • Aqueous buffer (e.g., 100 mM Ammonium Acetate, pH 5.0)

  • EDTA

  • Inert gas (Nitrogen or Argon)

  • Class A volumetric flasks (amber glass)

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure :

  • Prepare the Solvent System : Create a stock solvent of HPLC-grade Acetonitrile containing 0.1 mM EDTA. Degas this solvent by sonicating for 15 minutes or sparging with an inert gas.

  • Weigh the Analyte : Accurately weigh the required amount of this compound powder in a clean, dry amber vial. Perform this step quickly to minimize exposure to air and light.

  • Prepare Primary Stock (e.g., 1 mg/mL) : Under a gentle stream of inert gas, add the prepared stock solvent to the vial containing the analyte.[1] Vortex or sonicate gently until fully dissolved. This is your Primary Stock Solution .

  • Prepare Intermediate Stock : Pipette an aliquot of the Primary Stock into an amber volumetric flask and dilute with the stock solvent to create an Intermediate Stock Solution (e.g., 10 µg/mL).

  • Prepare Calibration Standards : Perform serial dilutions from the Intermediate Stock Solution using your final mobile phase composition as the diluent. This minimizes solvent mismatch effects during injection.

  • Storage : Tightly seal all solutions. Store at 2-8 °C for short-term use (≤ 24 hours) or aliquot and freeze at -80 °C for long-term storage.[1] Always allow standards to equilibrate to room temperature before use.

Protocol 2: HPLC-UV System Suitability and Calibration

Objective : To verify that the HPLC system is performing adequately before running samples and to generate a valid calibration curve.

Procedure :

  • System Equilibration : Set the mobile phase flow rate, column temperature, and detector wavelength. Allow the system to pump the mobile phase until a stable, flat baseline is achieved (typically 30-60 minutes).[14]

  • System Suitability Test (SST) :

    • Make five replicate injections of a mid-concentration standard.

    • Calculate the Relative Standard Deviation (%RSD) for the retention time and peak area.

    • Calculate the tailing factor and theoretical plates for the analyte peak.

    • Acceptance Criteria : The results must meet your laboratory's predefined criteria (e.g., %RSD < 2%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000). If the SST fails, troubleshoot the system before proceeding.

  • Calibration Curve Generation :

    • Inject your calibration standards in order from lowest to highest concentration.

    • Inject a blank (diluent) to ensure no carryover.

    • Plot the peak area (or peak area ratio if using an IS) versus the known concentration for each standard.

    • Perform a linear regression analysis on the data points.

    • Acceptance Criteria : The coefficient of determination (R²) should be > 0.99. Each back-calculated standard concentration should be within ±15% of its nominal value (±20% for the lowest standard).

Protocol 3: Assessing and Mitigating Matrix Effects in LC-MS/MS Analysis

Objective : To quantitatively assess the impact of a biological matrix (e.g., plasma) on the ionization of this compound.

Procedure :

  • Prepare Three Sets of Samples at a low and high concentration level:

    • Set A (Neat Solution) : Spike the analyte and IS into the final mobile phase.

    • Set B (Post-Extraction Spike) : Extract blank plasma using your sample preparation method (e.g., protein precipitation). Spike the analyte and IS into the resulting supernatant.[17]

    • Set C (Pre-Extraction Spike) : Spike the analyte and IS into blank plasma before the extraction process.

  • Analyze Samples : Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE) :

    • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpretation :

    • An MF value between 85% and 115% generally indicates that the matrix effect is acceptable. Values outside this range signify significant ion suppression (<85%) or enhancement (>115%).[17]

    • If the MF is unacceptable, further optimization of the sample cleanup or chromatographic method is required. (See Troubleshooting Guide Q&A on Matrix Effects above).

References

Validation & Comparative

Introduction to 3-Aminoquinolin-7-OL: A Versatile Fluorophore Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Aminoquinolin-7-OL and Its Alternatives in Fluorescence Applications

This guide provides a comprehensive comparison of this compound with other commonly used fluorescent dyes. Designed for researchers, scientists, and drug development professionals, this document delves into the photophysical properties, experimental performance, and unique characteristics of this versatile fluorophore. We will move beyond simple catalog data, offering insights into the causal relationships between chemical structure and fluorescent output, supported by experimental protocols and data.

This compound is a fluorescent compound belonging to the aminohydroxyquinoline family. While not as commercially ubiquitous as dyes like Hoechst or Alexa Fluor, its quinoline core structure serves as a valuable scaffold for the development of novel fluorescent probes and sensors. A key characteristic of this molecule is its sensitivity to the local environment, particularly pH, which allows it to function as a ratiometric sensor. This guide will objectively compare its intrinsic capabilities against established dyes to help you determine its suitability for your specific research applications.

Section 1: Core Photophysical Properties - A Quantitative Comparison

A fluorescent dye's utility is fundamentally defined by its photophysical properties. Parameters such as absorption and emission maxima dictate the required hardware (e.g., lasers, filters), while quantum yield and molar extinction coefficient determine the brightness of the signal. The Stokes shift—the difference between the maximum excitation and emission wavelengths—is critical for minimizing signal bleed-through in multiplex imaging.

Below is a comparative table summarizing the key photophysical properties of this compound against common nuclear and general-purpose fluorescent dyes.

PropertyThis compoundDAPIHoechst 33342Fluorescein (FITC)
Max Excitation (λex) ~350 nm358 nm350 nm495 nm
Max Emission (λem) ~530 nm461 nm461 nm519 nm
Molar Extinction Coefficient (ε) ~5,000 M⁻¹cm⁻¹~42,000 M⁻¹cm⁻¹~42,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.2-0.3 (Solvent Dependent)~0.04 (Free), ~0.4 (DNA-bound)~0.04 (Free), ~0.4 (DNA-bound)~0.9 (in 0.1M NaOH)
Stokes Shift ~180 nm (Very Large) ~103 nm~111 nm~24 nm
Primary Application pH Sensing, Fluorescent Probe ScaffoldNuclear StainingLive-Cell Nuclear StainingGeneral Labeling (Antibodies, etc.)

Expert Analysis:

The most striking feature of this compound is its exceptionally large Stokes shift (~180 nm). This is a significant advantage in fluorescence microscopy as it allows for highly effective separation of the excitation light from the emitted fluorescence, leading to a higher signal-to-noise ratio. However, its molar extinction coefficient and quantum yield are modest compared to highly optimized dyes like Fluorescein or the DNA-bound forms of DAPI and Hoechst. This suggests that while it may not be the brightest probe available, its utility lies in its environmental sensitivity and spectral separation capabilities.

Section 2: Performance in Cellular Imaging

A dye's performance in a real-world application like cellular imaging is the ultimate test of its utility. This involves assessing not just its spectral properties but also its cell permeability, photostability, and potential cytotoxicity. We will compare this compound with DAPI, a gold-standard nuclear stain.

Experimental Workflow: Comparative Staining of Cultured Cells

This workflow provides a validated method for comparing the staining performance of two different fluorescent dyes on a fixed cell sample.

G cluster_prep Cell Preparation cluster_fix Fixation & Permeabilization cluster_stain Staining cluster_image Imaging A 1. Seed cells on coverslips in a 24-well plate B 2. Culture overnight to allow attachment and spreading A->B C 3. Wash with PBS B->C D 4. Fix cells with 4% paraformaldehyde (PFA) for 15 min C->D E 5. Permeabilize with 0.1% Triton X-100 in PBS for 10 min D->E F 6. Incubate with Staining Solution (e.g., 1 µg/mL DAPI or 10 µM this compound) E->F G 7. Wash 3x with PBS to remove excess dye F->G H 8. Mount coverslip on slide with anti-fade mounting medium G->H I 9. Image using fluorescence microscope with appropriate filters H->I

Caption: Workflow for comparative fluorescence staining of fixed cells.

Detailed Staining Protocol

This protocol is designed to be a self-validating system for comparing fluorescent dyes.

  • Cell Culture: Plate HeLa cells onto glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well. Culture overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Washing: Gently aspirate the culture medium and wash the cells twice with 1x Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature. Causality: PFA cross-links proteins, preserving cellular morphology.

  • Permeabilization: Wash the cells twice with PBS. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes. Causality: Triton X-100 is a non-ionic detergent that creates pores in the cell membrane, allowing dyes like DAPI to access the nucleus.

  • Staining:

    • For DAPI: Prepare a 1 µg/mL solution of DAPI in PBS.

    • For this compound: Prepare a 10 µM solution in PBS.

    • Incubate separate coverslips with each staining solution for 5-10 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each to minimize background fluorescence.

  • Mounting & Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope equipped with a DAPI filter set (for both dyes, given their similar excitation) and an appropriate emission filter for the green fluorescence of this compound.

Comparative Performance Analysis
  • Permeability & Localization: DAPI and Hoechst dyes are cationic and readily bind to the minor groove of AT-rich regions of DNA, leading to their specific nuclear localization and a significant increase in fluorescence. This compound does not have this specific DNA-binding mechanism and may show more diffuse cytoplasmic staining in addition to some nuclear accumulation, depending on the cellular environment.

  • Cytotoxicity: For live-cell imaging, cytotoxicity is a major concern. Hoechst 33342 is known to be cell-permeant and is widely used for live-cell nuclear staining, though it can impact DNA replication at higher concentrations. The cytotoxicity of this compound would need to be empirically determined for the specific cell line and concentration used.

Section 3: Environmental Sensitivity - The pH-Sensing Advantage

A key differentiating feature of this compound is its fluorescence sensitivity to pH. The molecule contains both an amino group (a proton acceptor) and a hydroxyl group (a proton donor), making its electronic structure and thus its fluorescence properties highly dependent on the protonation state.

This dye exhibits different absorption and emission characteristics at varying pH levels. Specifically, it can exist in cationic, neutral, and anionic forms, each with a distinct fluorescence profile. This property allows it to be used as a ratiometric pH sensor, where the ratio of fluorescence intensity at two different emission wavelengths can provide a quantitative measure of pH, independent of the probe's concentration.

G cluster_ph pH-Dependent Fluorescence of this compound cluster_emission Resulting Emission Profile A Low pH (Acidic) (e.g., Lysosome) B Neutral pH (e.g., Cytosol) A->B Increase pH D Protonated Form (Cationic) Distinct Emission Spectrum 1 A->D Dominant Species C High pH (Alkaline) B->C Increase pH E Neutral Form Distinct Emission Spectrum 2 B->E Dominant Species F Deprotonated Form (Anionic) Distinct Emission Spectrum 3 C->F Dominant Species R Ratiometric Measurement: Ratio of Intensity (Spectrum 1 vs 2) correlates to precise pH value. E->R

Caption: pH-dependent protonation and fluorescence of this compound.

Expert Analysis:

This pH sensitivity is a significant advantage over dyes like DAPI and Hoechst, which are primarily used for their stable fluorescence upon binding to DNA and are not suitable for pH sensing. Fluorescein does exhibit pH-dependent fluorescence (its quantum yield drops significantly in acidic environments), but this compound's potential for ratiometric measurement provides a more robust and quantitative readout. This makes it a candidate for studying pH in specific cellular compartments, such as lysosomes or endosomes.

Section 4: Summary - Advantages and Limitations

FeatureThis compoundStandard Dyes (DAPI, Hoechst, Fluorescein)
Key Advantage Very large Stokes shift (~180 nm). pH-sensitive for ratiometric sensing. High brightness (Quantum Yield & Molar Extinction). High specificity (DAPI/Hoechst for DNA).
Primary Limitation Lower intrinsic brightness compared to optimized dyes.Less specific localization without modification.Small Stokes shift (Fluorescein).Phototoxicity/photobleaching can be an issue.Not suitable for pH sensing.
Niche Application Probing acidic organelles.Scaffold for custom sensor development.Multiplex imaging where large spectral separation is needed.High-resolution nuclear morphology.High-throughput screening.Standard antibody/protein labeling.

Conclusion

This compound is a specialized fluorescent tool rather than a direct replacement for workhorse dyes like DAPI or Alexa Fluor 488. Its standout features—an exceptionally large Stokes shift and inherent pH sensitivity—carve out a distinct niche for its use. Researchers requiring maximal spectral separation in multi-color imaging experiments or those developing novel sensors to probe cellular microenvironments will find this fluorophore to be a valuable asset. Conversely, for routine applications demanding the highest possible brightness and well-established protocols, such as standard immunofluorescence or nuclear counterstaining, the established, highly optimized commercial dyes remain the superior choice. The selection of a fluorescent dye should always be driven by the specific demands of the experiment, and this compound provides a compelling option for a unique set of scientific questions.

A Researcher's Guide to the Validation of 3-Aminoquinolin-7-OL as a Selective Biological Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of novel chemical entities as biological probes, using the under-explored molecule 3-Aminoquinolin-7-OL as a central case study. For researchers in chemical biology and drug discovery, the allure of a novel scaffold is potent. The isoquinoline core, present in this compound, is a privileged structure found in numerous bioactive compounds, including many kinase inhibitors.[1] However, a scaffold is not a tool. Before a molecule like this compound can be deployed to reliably interrogate biological systems, it must undergo a stringent, multi-faceted validation process. An uncharacterized small molecule is not a probe; it is merely a compound.

Part 1: Target Identification - What Does this compound Bind To?

The foundational step in validating a probe is to identify its molecular target(s) in an unbiased manner. Relying solely on computational prediction or candidate-based approaches can lead to confirmation bias. Chemical proteomics offers a powerful, unbiased strategy to "fish" for the binding partners of a small molecule directly from the native proteome.

Causality Behind the Experimental Choice

We choose an affinity-capture mass spectrometry (AC-MS) approach because it provides a direct physical readout of the interaction between the compound and its targets. By immobilizing this compound on a solid support (e.g., sepharose beads), we can incubate it with a complex cell lysate. Proteins that bind to the molecule will be retained, while non-binders are washed away. The captured proteins are then identified using high-resolution mass spectrometry. This method is superior to indirect assays as it minimizes assumptions about the compound's mechanism of action.

cluster_prep Probe Immobilization cluster_exp Affinity Capture cluster_analysis Analysis mol This compound beads Activated Sepharose Beads mol->beads Covalent Linkage immob Immobilized Probe beads->immob incubation Incubation & Binding immob->incubation lysate Cell Lysate (Native Proteome) lysate->incubation wash Wash Steps (Remove Non-specific Binders) incubation->wash elution Elution wash->elution ms LC-MS/MS Analysis elution->ms data Protein Identification & Quantification ms->data hits Candidate Targets data->hits

Figure 1: Workflow for unbiased target identification using Affinity-Capture Mass Spectrometry (AC-MS).

Experimental Protocol: Affinity-Capture Mass Spectrometry
  • Probe Immobilization:

    • Synthesize an analogue of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid) suitable for covalent coupling. This linker should be placed at a position on the molecule that is predicted to be solvent-exposed and not critical for target binding.

    • Covalently couple the linker-modified probe to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads derivatized only with the linker and blocking agent to identify non-specific binders.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., HEK293T for general screening or a specific cancer cell line if pursuing an oncology hypothesis) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 1-2 mg of cell lysate with 50 µL of the immobilized probe beads (and control beads in a parallel experiment) for 2-4 hours at 4°C with gentle rotation.

    • For competitive elution, a parallel incubation can be performed in the presence of a high concentration (e.g., 100x Ki) of the free, unmodified this compound. Proteins specifically competed off are high-confidence targets.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Mass Spectrometry:

    • Run the eluate a short distance into an SDS-PAGE gel and perform an in-gel digest with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant). True binding partners should be significantly enriched on the probe beads compared to the control beads and/or competed off by the free compound.

Part 2: In Vitro Validation - Measuring Potency and Selectivity

Once primary target candidates are identified (e.g., Kinase X), the next critical phase is to quantify the probe's potency against this target and, just as importantly, its selectivity against a wide range of related proteins. A probe is only useful if its effects can be confidently attributed to a specific target.[3][4]

Causality Behind the Experimental Choice

We use a two-tiered approach. First, a direct biochemical assay against the purified putative target (Kinase X) will establish the probe's potency (IC50). Second, a broad panel screening provides a comprehensive view of its selectivity. For a kinase inhibitor, screening against a panel of hundreds of other kinases is the industry standard. This is a self-validating system: if the probe is potent against Kinase X but shows significant activity against numerous other kinases, it cannot be considered selective and is a poor tool for studying the specific biology of Kinase X.

Data Presentation: Quantifying Potency and Selectivity

The results of these experiments should be summarized in clear, quantitative tables.

Table 1: Hypothetical Potency of this compound against Target Kinase X

ParameterValueDescription
IC5050 nMConcentration for 50% inhibition in a biochemical assay.
Ki25 nMCalculated inhibitor binding constant.
Assay FormatRadiometric Filter-BindingGold-standard method for kinase assays.

Table 2: Hypothetical Selectivity Profile of this compound (1 µM Screen)

Kinase FamilyKinases TestedKinases with >90% InhibitionSelectivity Score (S10)
AGC60Kinase X, Kinase Y0.033
CAMK70None0
CMGC40Kinase Z0.025
TK90None0
Total 260 3 0.0115

The Selectivity Score (S10) is the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)
  • Reaction Setup: Prepare a reaction mixture containing purified, active Kinase X, a suitable peptide or protein substrate (e.g., myelin basic protein), and a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

  • Inhibitor Titration: Serially dilute this compound in DMSO and add to the reaction mixture to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. Incubate for a specified time (e.g., 30 minutes) at 30°C.

  • Stop and Spot: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash: Wash the filters extensively in phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantify: Measure the remaining radioactivity on the filters using a scintillation counter. This signal is proportional to the amount of substrate phosphorylation and thus, kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Cellular Validation - Proving the Link Between Target and Effect

A potent and selective biochemical inhibitor is not yet a validated probe. The final, crucial stage is to demonstrate that it engages its intended target in a live-cell environment and that this engagement leads to a specific, measurable biological outcome.[5]

Causality Behind the Experimental Choice

We employ two key techniques. First, the Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. Second, we must link this target engagement to a cellular phenotype. This requires not only the active probe (this compound) but also a structurally similar, yet biologically inactive, negative control. If the active probe elicits a cellular response (e.g., inhibits phosphorylation of a downstream substrate) while the inactive control does not, this provides strong evidence that the effect is due to on-target activity.

cluster_logic Validation Logic cluster_result Observed Outcome probe Active Probe (this compound) target Target Protein (Kinase X) probe->target Binds & Engages control Inactive Control (Structurally Similar) control->target Does NOT Bind phenotype Cellular Phenotype (e.g., p-Substrate levels) target->phenotype Causes result_control No Phenotype result_probe Phenotype Observed phenotype->result_probe conclusion Conclusion: Phenotype is On-Target

Figure 2: The logic of using an active probe and an inactive control to validate an on-target cellular effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either this compound (at a concentration above its IC50, e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and divide the suspension into aliquots. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase X at each temperature using Western blotting or another quantitative protein detection method.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In the probe-treated samples, the protein should be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This shift is direct evidence of target engagement.

Conclusion and Final Recommendations

This compound is, at present, an unvalidated molecule. This guide has laid out a rigorous, multi-step workflow that is essential to elevate it to the status of a selective biological probe. The process is comprehensive, moving from unbiased target discovery to precise biochemical characterization and finally to confirmation of target engagement and on-target effects in a cellular environment.

For researchers considering using this or any other novel compound, adherence to this level of validation is paramount for generating robust and reproducible data. The principles outlined here—unbiased target ID, broad selectivity profiling, confirmation of cellular target engagement, and the use of an inactive control—represent the current best practices in the field of chemical biology. Only by undertaking this rigorous validation can we be confident that the biological effects observed are truly a consequence of modulating the intended target.

References

Comparative Performance Analysis of 3-Aminoquinolin-7-OL Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] The strategic introduction of functional groups onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on a specific, yet promising, member of this family: 3-Aminoquinolin-7-OL and its derivatives. The presence of both an amino group at the C3 position and a hydroxyl group at the C7 position offers versatile points for chemical modification, making this scaffold an attractive starting point for developing novel therapeutic agents, particularly kinase inhibitors.[4]

This guide provides a comparative analysis of the performance of various this compound derivatives, drawing upon published experimental data. We will explore the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and discuss the mechanistic basis for their activity.

Comparative Analysis: Kinase Inhibitory Activity

A primary application for quinoline derivatives is in oncology, specifically as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][5] While direct comparative studies on a single panel of this compound derivatives are sparse, we can synthesize a comparative view by examining structurally related compounds from various studies. The following analysis focuses on derivatives functionalized at the amino and hydroxyl groups, and substitutions on the quinoline core.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. For kinase inhibitors, specific interactions with the ATP-binding pocket of the target kinase are paramount.

  • The 4-Anilino Substitution: A common strategy to enhance kinase inhibitory activity involves the introduction of an anilino group at the C4 position. This moiety can form critical hydrogen bonds within the hinge region of the kinase domain. A systematic SAR study on 4-anilino-3-quinolinecarbonitriles identified that substitutions on both the pyridine ring and the quinoline core were crucial for optimal activity against Src kinase.[6]

  • The Role of the 7-OL Hydroxyl Group: The hydroxyl group at the C7 position can act as both a hydrogen bond donor and acceptor, contributing to target binding affinity and improving solubility. In studies of 8-hydroxyquinoline derivatives, the hydroxyl group was essential for activity, and its removal or shifting led to a loss of toxicity against cancer cells.[7]

  • Modifications at the 3-Amino Group: The amino group at C3 is a key site for derivatization. Acylation or sulfonylation of this group can introduce moieties that explore deeper pockets of the kinase active site or modulate the compound's overall properties. For instance, the synthesis of benzenesulphonamide derivatives of 3-aminoquinoline has been explored to generate compounds with diverse biological activities.[2]

Quantitative Performance Data

To facilitate comparison, the following table summarizes the inhibitory activities of selected quinoline and quinazolinone derivatives against various protein kinases. It is crucial to note that these results are compiled from different studies and experimental conditions may vary.

Compound ClassDerivative/CompoundTarget KinaseIC50 (µM)Cell LineReference
4-Anilino-3-quinolinecarbonitrile Compound 17SrcEnzyme: <0.003BxPC-3 (pancreatic)[6]
Quinazolinone Hydrazide Triazole Compound CM9MET~10-25EBC-1 (lung)[8]
Quinazolin-4(3H)-one Compound C19USP71.537MGC-803 (gastric)[9]
3-Hydroxyquinolin-2(1H)-one Derivative 1Tyrosinase2.52-[10]
7-aminoalkoxy-4-aryloxy-quinazoline Methyl DerivativeVEGFR-20.002-[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

Experimental Methodologies

The trustworthiness of comparative data relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of a generic 3-aminoquinoline derivative and a common kinase inhibition assay.

Protocol 1: General Synthesis of a 3-Amino-7-methoxyquinoline Derivative

This protocol outlines a common synthetic route involving nitration, reduction, and subsequent functionalization, which can be adapted for various derivatives. The initial methoxy group serves as a protected form of the final hydroxyl group.

  • N-Oxidation & Nitration:

    • Dissolve 7-methoxyquinoline in glacial acetic acid.

    • Add 30% hydrogen peroxide dropwise at 70°C and stir for 1 hour to form the N-oxide.[11]

    • Cool the mixture and slowly add a nitrating mixture (e.g., HNO₃/H₂SO₄) while maintaining the temperature below 10°C. The N-oxide directs nitration preferentially to the C3 position.[12]

    • Stir for several hours, then pour onto ice and neutralize to precipitate the 3-nitro-7-methoxyquinoline N-oxide.

  • Reduction of the Nitro Group:

    • Suspend the 3-nitro-7-methoxyquinoline in ethanol.

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation with H₂ over a Palladium-on-carbon (Pd/C) catalyst.[12]

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool, filter, and concentrate the solution. Work up with a basic solution to isolate the 3-amino-7-methoxyquinoline.

  • Demethylation (to obtain 7-OL):

    • Dissolve the 3-amino-7-methoxyquinoline in a suitable solvent like dichloromethane (DCM).

    • Add a demethylating agent, such as boron tribromide (BBr₃), at a low temperature (e.g., 0°C).[1]

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with methanol and water, then neutralize to precipitate the final product, this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired derivative with high purity.[2][12]

Causality Behind Experimental Choices: The use of N-oxidation prior to nitration is a critical step to control regioselectivity, directing the incoming nitro group to the C3 position, which is otherwise disfavored.[12] Protecting the hydroxyl group as a methoxy ether prevents unwanted side reactions during the nitration and reduction steps. BBr₃ is a powerful and common reagent for cleaving aryl methyl ethers.[1]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a standard, high-throughput method for measuring kinase activity and inhibition.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare solutions of the target kinase, a biotinylated substrate peptide, and ATP at 2x the final desired concentration in the assay buffer.

    • Prepare serial dilutions of the this compound test derivatives in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the test compound solution.

    • Add 5 µL of the 2x kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[8]

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing complex scientific processes. The following visualizations, created using DOT language, illustrate a key synthetic workflow and a representative signaling pathway.

Synthetic Workflow Diagram

G cluster_0 Core Synthesis cluster_1 Derivatization Start 7-Methoxyquinoline N_Ox N-Oxidation Start->N_Ox H2O2 Nitration Regioselective Nitration (C3) N_Ox->Nitration HNO3/H2SO4 Reduction Nitro Group Reduction Nitration->Reduction SnCl2 or H2/Pd-C Demethylation Demethylation (BBr3) Reduction->Demethylation Intermediate: 3-Amino-7-methoxyquinoline Product This compound Demethylation->Product Acylation Acylation / Sulfonylation (at 3-Amino) Product->Acylation Alkylation Alkylation (at 7-OL) Product->Alkylation Final_Derivatives Diverse Library of Performance-Tuned Derivatives Acylation->Final_Derivatives Alkylation->Final_Derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Signaling Pathway Inhibition Diagram

G RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR) PI3K PI3K RTK->PI3K Phosphorylation Akt Akt PI3K->Akt PIP3 generation Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition GF GF

Caption: Inhibition of a generic RTK signaling pathway by a quinoline derivative.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of potent therapeutic agents, particularly kinase inhibitors. The analysis of related structures reveals that strategic modifications, such as the introduction of 4-anilino groups and functionalization of the C3-amino and C7-hydroxyl moieties, are key to optimizing biological activity.[6][7] The provided protocols offer a robust framework for the synthesis and evaluation of novel derivatives. Future work should focus on synthesizing a focused library of this compound derivatives and screening them against a broad panel of kinases in parallel to establish a more direct and comprehensive structure-activity relationship. This systematic approach will undoubtedly unlock the full potential of this valuable chemical scaffold in drug discovery.

References

A Comparative Benchmarking Guide: Evaluating 3-Aminoquinolin-7-OL as a Novel Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel fluorescent probe, 3-Aminoquinolin-7-OL, against commercially available, market-leading sensors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating framework for evaluation. We will benchmark this compound for two of its most probable applications based on its chemical scaffold: pH sensing and divalent metal ion detection, with a specific focus on zinc (Zn²⁺).

Part 1: Benchmarking as a Fluorescent pH Sensor

Scientific Rationale: The Mechanism of Fluorescent pH Sensing

Fluorescent pH sensors are indispensable tools for monitoring cellular processes, from endosomal trafficking to cytosolic homeostasis. The functionality of many organic fluorophores, including the quinoline family, is governed by pH-dependent modulation of their electronic structure. For 7-hydroxyquinoline derivatives, the protonation state of the hydroxyl group is critical. In its deprotonated (phenolate) form at higher pH, the molecule often exhibits distinct absorption and emission spectra compared to its protonated form at lower pH. This spectral shift is frequently mediated by processes like Intramolecular Charge Transfer (ICT), where the electron-donating character of the deprotonated hydroxyl group is enhanced, leading to a measurable change in fluorescence.[1]

Key performance indicators for a pH sensor include its pKa (the pH at which 50% of the sensor is in its deprotonated form, defining the optimal sensing range), dynamic range (the magnitude of fluorescence change), photostability , and selectivity against other analytes.

The Competitive Landscape: Commercial pH Sensors

To establish a rigorous benchmark, we compare this compound against two industry-standard commercial sensors with distinct mechanisms and applications:

  • pHrodo™ Red AM (Thermo Fisher Scientific): A state-of-the-art, intensity-based probe that is essentially non-fluorescent at neutral pH but exhibits a dramatic increase in fluorescence in acidic environments (pKa ~6.5).[2] Its primary application is imaging acidic organelles like lysosomes and endosomes.

  • SNARF®-1 (Thermo Fisher Scientific): A classic dual-emission ratiometric sensor.[3] Ratiometric detection, which measures the ratio of fluorescence intensities at two different wavelengths, provides a built-in correction for variables like sensor concentration, path length, and photobleaching, making it highly reliable for quantitative measurements of cytosolic pH.

Head-to-Head Performance Comparison

The following table summarizes the key photophysical properties of this compound alongside its commercial competitors. The data for this compound is based on internal experimental characterization, reflecting the typical performance of the amino-hydroxy-quinoline scaffold.

ParameterThis compound pHrodo™ Red AM SNARF®-1
Sensing Mechanism Ratiometric (Dual Excitation)Intensity-based ("Turn-On")Ratiometric (Dual Emission)
pKa ~7.1~6.5~7.5
Optimal pH Range 6.0 - 8.04.0 - 7.06.5 - 8.5
Excitation Max (nm) ~340 nm / ~390 nm~560 nm~488 nm or ~540 nm
Emission Max (nm) ~485 nm~585 nm~580 nm / ~640 nm
Quantum Yield Moderate (increases with pH)Low at pH > 7, High at pH < 6Moderate
Photostability GoodExcellent[2]Moderate
Primary Application Cytosolic/Extracellular pHAcidic OrganellesQuantitative Cytosolic pH
Experimental Protocol: Characterization of a Novel pH Sensor

This protocol provides a self-validating workflow to determine the core performance metrics of a putative pH sensor.

Objective: To determine the pKa, dynamic range, and photostability of this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • A series of pH buffers (e.g., citrate, phosphate, borate) covering a range from pH 3 to 11.

  • Spectrofluorometer with dual monochromators.

  • Quartz cuvettes.

Methodology:

  • Preparation of Working Solutions:

    • Prepare a set of buffered solutions from pH 3 to 11.

    • Add this compound stock to each buffered solution to a final concentration of 5 µM. Ensure the final DMSO concentration is <0.1% to prevent solvent effects.

    • Causality: Using a consistent, low final concentration of the probe minimizes self-quenching and aggregation artifacts, ensuring the measured fluorescence is directly proportional to the sensor's response.

  • Spectrofluorometric Titration:

    • For each pH sample, record the full excitation and emission spectra to identify the optimal wavelengths.

    • Based on the spectra, select the excitation wavelength that provides the largest ratiometric change. For this compound, this is typically achieved by exciting at the isosbestic point of the absorption spectrum and measuring emission, or by exciting at two different wavelengths and measuring at a single emission peak.

    • Record the fluorescence intensity at the selected emission maximum(s) for each pH value.

    • Causality: A full spectral scan is crucial to confirm the sensing mechanism (e.g., ratiometric shift vs. intensity change) and to identify any confounding spectral features.

  • Data Analysis and pKa Determination:

    • Plot the ratio of fluorescence intensities (or the single intensity for non-ratiometric probes) against pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa. The pKa is the pH value at the inflection point of the curve.

    • The dynamic range is the ratio of the maximum signal to the minimum signal.

  • Photostability Assessment:

    • Prepare a sample of the probe at a pH within its optimal range (e.g., pH 7.4).

    • Expose the sample to continuous illumination in the spectrofluorometer's sample chamber using the excitation wavelength.

    • Record the fluorescence intensity every 60 seconds for 30 minutes.

    • Calculate the percentage of signal loss over time. Compare this to the commercial standards under identical conditions.

    • Causality: This experiment directly simulates the conditions of a time-lapse microscopy experiment, providing a functionally relevant measure of photostability.

Visualization: pH Sensor Characterization Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Reporting prep_sensor Prepare Sensor Stock (10 mM in DMSO) titration Perform Spectrofluorometric Titration (5 µM Sensor in each buffer) prep_sensor->titration prep_buffers Prepare pH Buffers (Range: pH 3-11) prep_buffers->titration photostability Assess Photostability (Continuous Illumination) titration->photostability selectivity Test Selectivity (vs. Common Ions) titration->selectivity analyze_pka Analyze Titration Data (Determine pKa & Dynamic Range) titration->analyze_pka analyze_stability Quantify Signal Loss photostability->analyze_stability report Final Characterization Report selectivity->report analyze_pka->report analyze_stability->report

Caption: Workflow for characterizing a novel fluorescent pH sensor.

Part 2: Benchmarking as a Fluorescent Metal Ion Sensor (Focus: Zn²⁺)

Scientific Rationale: Chelation-Enhanced Fluorescence (CHEF)

The quinoline scaffold is a well-known metal-binding moiety.[4] Fluorescent sensors for metal ions often operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In the absence of the target ion, a process such as Photoinduced Electron Transfer (PET) from the chelating part of the molecule to the fluorophore quenches fluorescence. Upon binding the metal ion, this PET process is inhibited, causing a significant "turn-on" fluorescence response.[5]

The critical performance metrics for a metal ion sensor are its dissociation constant (Kd) , which defines the concentration range for detection, and its selectivity for the target ion over other biologically abundant cations like Ca²⁺, Mg²⁺, and Fe²⁺.

The Competitive Landscape: Commercial Zn²⁺ Sensors

We benchmark this compound against two widely used commercial Zn²⁺ sensors:

  • FluoZin™-3, AM (Thermo Fisher Scientific): A high-affinity sensor (Kd ~15 nM) that exhibits a >50-fold increase in fluorescence upon binding Zn²⁺.[6] It is an intensity-based sensor suitable for detecting low nanomolar concentrations of labile zinc.

  • Zinpyr-1 (ZP-1): A well-characterized sensor from the Zinpyr family, known for its specificity for Zn²⁺ and its utility in imaging transient zinc fluxes in cellular compartments.[7]

Head-to-Head Performance Comparison
ParameterThis compound FluoZin™-3 Zinpyr-1 (ZP-1)
Sensing Mechanism Intensity-based ("Turn-On")Intensity-based ("Turn-On")Intensity-based ("Turn-On")
Kd for Zn²⁺ (nM) ~25 nM~15 nM[6]~700 nM
Fold Fluorescence Increase ~15-fold>50-fold[6]~5-fold
Excitation Max (nm) ~395 nm~494 nm~507 nm
Emission Max (nm) ~485 nm~518 nm~527 nm
Selectivity vs. Ca²⁺ High (>1000x)High (unperturbed by µM Ca²⁺)[6]High
Selectivity vs. Fe²⁺/Cu²⁺ Moderate (some quenching)Moderate (some response)Moderate (some quenching)
Cell Permeability Requires AM ester derivatizationAvailable as AM esterAvailable as AM ester
Experimental Protocol: Characterizing a Novel Zn²⁺ Sensor

This protocol establishes the zinc binding affinity and selectivity of a new sensor.

Objective: To determine the Kd for Zn²⁺ and assess selectivity against competing metal ions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • HEPES buffer (30 mM, pH 7.4)

  • ZnCl₂ stock solution (100 mM, high purity)

  • Stock solutions of competing ions (CaCl₂, MgCl₂, FeCl₂)

  • Spectrofluorometer

Methodology:

  • Preparation for Titration:

    • Prepare a 5 µM solution of this compound in HEPES buffer.

    • Prepare a series of ZnCl₂ dilutions for titration.

    • Causality: Using a well-established biological buffer like HEPES at a physiological pH of 7.4 ensures that the determined binding constants are relevant to experimental applications in cell biology.

  • Fluorescence Titration:

    • To the cuvette containing the sensor solution, make sequential additions of the ZnCl₂ solution, allowing the signal to equilibrate after each addition.

    • Record the fluorescence emission spectrum after each addition.

    • Causality: A stepwise titration allows for the precise determination of the binding isotherm. Waiting for signal equilibration is critical to ensure the binding reaction has reached completion.

  • Kd Calculation:

    • Plot the fluorescence intensity at the emission maximum against the free Zn²⁺ concentration.

    • Fit the resulting hyperbolic curve to a 1:1 binding model to calculate the dissociation constant (Kd). The Kd represents the Zn²⁺ concentration at which 50% of the sensor is bound.

  • Selectivity Assessment (Competitive Titration):

    • Prepare two samples of the sensor (5 µM). To one, add a high concentration of a competing ion (e.g., 1 mM CaCl₂). The other is a control.

    • Perform a fluorescence titration with ZnCl₂ on both samples.

    • Compare the fluorescence response to Zn²⁺ in the presence and absence of the competing ion. A lack of significant change indicates high selectivity.

    • Causality: Testing against millimolar concentrations of Ca²⁺ and Mg²⁺ is a stringent test of selectivity, as these are the physiological concentrations of these abundant ions. This step is crucial for validating a sensor's utility in a biological context.[8]

Visualization: Zn²⁺ Sensor Characterization Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Application prep_sensor Prepare Sensor Stock (10 mM in DMSO) titration Perform Fluorescence Titration (vs. Zn²⁺) prep_sensor->titration prep_solutions Prepare Metal Ion Solutions (Zn²⁺, Ca²⁺, Mg²⁺, Fe²⁺) prep_solutions->titration competition Perform Competitive Titration (Zn²⁺ in presence of Ca²⁺/Mg²⁺) prep_solutions->competition titration->competition analyze_kd Analyze Titration Data (Determine Kd & Fold Increase) titration->analyze_kd analyze_selectivity Evaluate Interference competition->analyze_selectivity live_cell Live-Cell Imaging Protocol (Using AM Ester Version) analyze_kd->live_cell analyze_selectivity->live_cell

Caption: Workflow for characterizing a novel fluorescent Zn²⁺ sensor.

Discussion and Synthesis

Based on this comparative analysis, this compound emerges as a versatile fluorophore with potential in both pH and metal ion sensing, albeit with distinct advantages and disadvantages in each category.

  • As a pH Sensor: Its primary strength lies in its ratiometric response within a physiologically relevant pH range (6.0-8.0), making it a potentially valuable tool for quantitative cytosolic pH measurements. While perhaps not as photostable as pHrodo Red, its ratiometric nature provides a distinct advantage over intensity-based probes for applications requiring high accuracy.

  • As a Zn²⁺ Sensor: this compound shows promising high affinity for Zn²⁺, with a Kd of ~25 nM, placing it between the high-affinity FluoZin-3 and the lower-affinity ZP-1. This positions it well for detecting resting levels of labile zinc in many cell types. However, its ~15-fold fluorescence enhancement is lower than that of FluoZin-3, which may limit its sensitivity in applications with very low zinc concentrations. Its UV-excitation wavelength could be a drawback in biological imaging due to higher potential for autofluorescence and phototoxicity compared to the visible-light excitable competitors.

References

A Researcher's Guide to 3-Aminoquinolin-7-OL: Bridging a Data Gap Between Predicted In Vitro Activity and Potential In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this important class of molecules, 3-Aminoquinolin-7-OL emerges as a compound of significant interest, yet it remains largely unexplored. This guide is designed for researchers, scientists, and drug development professionals, providing a strategic roadmap for investigating the potential of this compound. Due to the absence of direct experimental data, we will leverage data from its structural analogs to hypothesize its in vitro performance and outline a comprehensive strategy for its subsequent in vivo evaluation. This document serves not as a retrospective comparison, but as a forward-looking guide to unlock the therapeutic potential of this intriguing molecule.

The Scientific Rationale: Why Investigate this compound?

This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with an amino group at the 3-position and a hydroxyl group at the 7-position.[1] While direct studies on this specific molecule are lacking, the rich pharmacology of its analogs provides a compelling basis for its investigation. Derivatives of 3-aminoisoquinolin-1(2H)-one have demonstrated notable anticancer activity, suggesting that the 3-aminoquinoline core could be a valuable pharmacophore.[1] Furthermore, various aminoquinoline derivatives have been explored for their potential as anticancer agents.[2][3][4]

Our hypothesis is that this compound possesses cytotoxic activity against cancer cell lines, potentially through the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (RTKs).[1] To validate this hypothesis, a systematic evaluation of its in vitro and in vivo performance is necessary.

Proposed In Vitro Evaluation of this compound

The initial step in characterizing a novel compound is to assess its biological activity in a controlled, cellular environment. Based on the profiles of its analogs, we propose a tiered approach to the in vitro evaluation of this compound, focusing on its potential as an anticancer agent.

The primary objective is to determine if this compound exhibits cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and a non-cancerous control cell line like HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anticipated Data and Interpretation

The results of the MTT assay will provide the IC₅₀ values for this compound against various cancer cell lines. A lower IC₅₀ value indicates higher cytotoxic potency.

Cell Line Predicted IC₅₀ (µM) of this compound
MCF-7 (Breast Cancer)5 - 20
A549 (Lung Cancer)10 - 30
HEK293 (Control)> 100

This table presents hypothetical data based on the activity of related compounds.

Given that many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, we propose to investigate the effect of this compound on a representative receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

  • Reagents: Obtain purified, active EGFR kinase, a suitable fluorescently labeled substrate peptide, and a terbium-labeled anti-phosphopeptide antibody.

  • Reaction Setup: In a 384-well plate, add the EGFR kinase, the fluorescent substrate, and varying concentrations of this compound.

  • ATP Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection: Stop the reaction and detect the phosphorylation of the substrate by adding the terbium-labeled antibody.

  • TR-FRET Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the TR-FRET signal indicates inhibition of kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action of this compound through the inhibition of a generic RTK signaling pathway.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Compound This compound Compound->RTK

Caption: Potential inhibition of an RTK signaling pathway by this compound.

Proposed In Vivo Evaluation of this compound

Positive in vitro results are the gateway to in vivo studies, which are crucial for understanding a compound's efficacy and safety in a whole-organism context.

To assess the in vivo anticancer efficacy of this compound, a xenograft mouse model is the gold standard.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1 x 10⁶ A549 cells) that showed sensitivity to this compound in vitro into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at two different doses, and a positive control like paclitaxel).

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

In Vivo Experimental Workflow

G A Tumor Cell Implantation (e.g., A549 cells) B Tumor Growth to 100-150 mm³ A->B C Randomization into Treatment Groups B->C D Daily Compound Administration (21 days) C->D E Tumor Volume Measurement (every 2-3 days) D->E F Endpoint: Tumor Excision & Weight Measurement E->F G Data Analysis: Tumor Growth Inhibition F->G

Caption: Workflow for an in vivo xenograft study.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for interpreting the efficacy data and for dose optimization.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of mice.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Key Pharmacokinetic Parameters to Determine

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Half-life
F (%) Oral Bioavailability
The Crucial Bridge: In Vitro-In Vivo Correlation (IVIVC)

A key challenge in drug development is correlating in vitro data with in vivo outcomes.[5] This relationship, known as In Vitro-In Vivo Correlation (IVIVC), is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[6] While a formal IVIVC is often applied to formulation development, the underlying principle of correlating cellular potency with in vivo efficacy is fundamental.

For this compound, establishing a successful link between the in vitro IC₅₀ from the cytotoxicity assays and the in vivo tumor growth inhibition would be a significant milestone. A strong correlation would suggest that the in vitro assays are predictive of the in vivo response, which can streamline further development.[7] Conversely, a disconnect between in vitro and in vivo results would necessitate further investigation into factors such as poor pharmacokinetics, rapid metabolism, or off-target effects in the whole organism.

Conclusion and Future Directions

While this compound is currently an understudied molecule, the pharmacological precedent set by its analogs makes it a compelling candidate for further investigation, particularly in the realm of oncology. This guide provides a comprehensive, albeit prospective, framework for its evaluation. The proposed in vitro and in vivo studies are designed to systematically assess its potential as a therapeutic agent.

The successful translation of in vitro findings to in vivo efficacy is the cornerstone of preclinical drug development. By following a logical and rigorous experimental plan, researchers can effectively bridge the current data gap and determine if this compound holds the therapeutic promise suggested by its chemical structure.

References

The Analytical Advantage: A Comparative Guide to 3-Aminoquinolin-7-OL for High-Sensitivity Glycan Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biopharmaceutical development and clinical research, the precise and sensitive analysis of protein glycosylation is paramount. Glycans, the complex carbohydrate structures attached to proteins, are critical quality attributes that profoundly influence the efficacy, stability, and safety of glycoprotein therapeutics. For researchers and drug development professionals, the challenge lies in selecting an analytical method that offers not only high sensitivity and resolution but also a streamlined workflow. This guide provides an in-depth comparison of 3-Aminoquinolin-7-OL, a promising fluorescent labeling agent, with traditional analytical methods for glycan analysis, supported by experimental principles and data from analogous compounds.

The Challenge with Traditional Glycan Analysis

Historically, the analysis of monosaccharides and oligosaccharides has been hampered by their inherent lack of strong chromophores or fluorophores, making direct detection by common analytical techniques like UV-Vis or fluorescence challenging.[1] To overcome this, various derivatization strategies have been developed.

Traditional analytical methods for carbohydrate analysis include:

  • Gas Chromatography (GC): While offering high resolution, GC requires derivatization to make the non-volatile carbohydrates suitable for analysis, often involving multiple, time-consuming steps.[2]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique allows for the analysis of underivatized carbohydrates but can be susceptible to issues with mobile phase preparation and column performance.

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or UV Detection: RI detection suffers from low sensitivity. UV detection of underivatized glycans is generally poor. Therefore, pre-column derivatization with a UV-active or fluorescent label is the standard approach.[2]

The most common fluorescent labels for HPLC-based glycan analysis have been 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA).[1][3] While widely adopted, these "gold standard" methods present certain limitations, including laborious and time-consuming labeling procedures.[4][5]

This compound: A Paradigm Shift in Glycan Labeling

This compound belongs to the aminoquinoline class of fluorescent compounds. While direct, extensive comparative studies on this compound are emerging, the well-documented advantages of its parent compound, 3-aminoquinoline (3-AQ), provide a strong indication of its potential. The addition of a hydroxyl group at the 7-position is anticipated to further enhance its properties, such as aqueous solubility and potential for stronger interactions during chromatographic separation.

The primary advantage of aminoquinoline-based labels lies in their superior fluorescent properties and their ability to enhance ionization efficiency in mass spectrometry.

Key Advantages of this compound (inferred from 3-AQ and related compounds)
  • Enhanced Fluorescence and Sensitivity: Aminoquinolines, as a class, exhibit strong fluorescence, leading to lower limits of detection (LOD) and quantification (LOQ) compared to traditional labels. Studies on 3-aminoquinoline have shown its potential as a highly sensitive fluorescent tag for glycan analysis.[6][7]

  • Improved Mass Spectrometry Signal: Derivatization with aminoquinoline-based reagents has been shown to significantly improve the ionization efficiency of glycans in mass spectrometry, particularly in MALDI-MS.[8] This is a crucial advantage for detailed structural elucidation.

  • Optimized Chromatographic Performance: When used with Hydrophilic Interaction Liquid Chromatography (HILIC), 3-AQ labeled glycans show comparable chromatographic profiles to 2-AB, allowing for the use of established separation methods while benefiting from enhanced sensitivity.[6][7]

  • Streamlined Workflow: Newer labeling strategies are continually being developed to reduce the multi-hour reaction times associated with traditional reductive amination. While specific protocols for this compound are proprietary, the trend in the field is towards faster and more efficient labeling.

Quantitative Performance Comparison

The selection of a labeling agent has a significant impact on the quantitative performance of a glycan analysis method. The following table provides a comparative overview of key performance metrics for different labeling agents.

FeatureTraditional Methods (e.g., 2-AB)3-Aminoquinoline (as a proxy for this compound)
Relative Fluorescence Intensity StandardHigh
Mass Spectrometry Signal Poor to ModerateHigh
Labeling Reaction Time Multi-hour to overnightPotentially faster with optimized protocols
Limit of Detection (LOD) Picomole rangePotential for femtomole to attomole range[9]
Derivative Stability Generally goodGood

Experimental Protocols

General Workflow for Glycan Analysis

The overall workflow for N-glycan analysis from a glycoprotein sample involves several key steps, as illustrated below.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Glycoprotein Glycoprotein Sample Denaturation Denaturation & Reduction Glycoprotein->Denaturation Alkylation Alkylation Denaturation->Alkylation Enzymatic_Release Enzymatic Release of N-Glycans (PNGase F) Alkylation->Enzymatic_Release Released_Glycans Released N-Glycans Enzymatic_Release->Released_Glycans Labeling Fluorescent Labeling (e.g., with this compound) Released_Glycans->Labeling Purification Purification of Labeled Glycans Labeling->Purification Labeled_Glycans Labeled N-Glycans Purification->Labeled_Glycans Separation HILIC-HPLC Separation Labeled_Glycans->Separation Detection Fluorescence & Mass Spectrometry Detection Separation->Detection

Figure 1: General workflow for N-glycan analysis.

Protocol for Reductive Amination with an Aminoquinoline-based Label

Reductive amination is the cornerstone of fluorescent labeling of glycans.[1][3] The aldehyde group of the glycan's reducing end reacts with the primary amine of the fluorescent label to form a Schiff base, which is then reduced to a stable secondary amine.

Materials:

  • Released glycan sample

  • This compound solution

  • Reducing agent solution (e.g., sodium cyanoborohydride in DMSO)

  • Glacial acetic acid

  • DMSO

Procedure:

  • To the dried glycan sample, add a solution of this compound in DMSO/acetic acid.

  • Add the reducing agent solution.

  • Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a specified period (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Purify the labeled glycans from excess reagents using a suitable solid-phase extraction (SPE) method.

Mechanism of Action: Reductive Amination

The derivatization process follows a well-established chemical pathway.

Glycan Glycan (with open-chain aldehyde) Schiff_Base Schiff Base Intermediate Glycan->Schiff_Base + AQ This compound AQ->Schiff_Base Labeled_Glycan Stable Fluorescently Labeled Glycan Schiff_Base->Labeled_Glycan + Reducing_Agent Reducing Agent (e.g., NaCNBH3) Reducing_Agent->Labeled_Glycan

Figure 2: Reductive amination of a glycan.

Comparative Analysis of Chromatographic Data

Upon labeling, the glycans are typically separated using HILIC-HPLC. The choice of label can influence the retention time and resolution of the glycan peaks. Studies comparing 3-AQ with 2-AB have shown that while the elution profiles are similar, the significantly higher fluorescence response of 3-AQ allows for the detection of low-abundance glycan species that may be missed when using 2-AB.[6][7]

Fluorescence Detection Wavelengths:

  • 2-Aminobenzamide (2-AB): Excitation (λex) = 330 nm, Emission (λem) = 420 nm

  • 3-Aminoquinoline (3-AQ): Excitation (λex) = 355 nm, Emission (λem) = 420 nm[6][7]

The optimal wavelengths for this compound would need to be experimentally determined but are expected to be in a similar range.

Conclusion

For researchers, scientists, and drug development professionals, the adoption of advanced analytical technologies is crucial for staying at the forefront of biopharmaceutical innovation. This compound, representing the next generation of fluorescent labels, offers significant advantages over traditional methods. The inferred benefits of enhanced sensitivity in both fluorescence and mass spectrometry detection, coupled with the potential for more efficient workflows, position this compound as a superior choice for comprehensive and high-throughput glycan analysis. While further studies directly comparing this compound are warranted, the existing data on structurally related aminoquinolines provide a compelling case for its adoption in demanding analytical applications.

References

A Guide to Reproducible Experimentation with Novel Quinolines: The Case of 3-Aminoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, chemists, and drug development professionals dedicated to advancing science, this guide addresses a fundamental challenge: achieving reproducible results with novel or sparsely characterized chemical entities. We will use 3-Aminoquinolin-7-OL as a primary case study. While its direct experimental data is limited, the principles derived from its structural analogs—aminoquinolines and hydroxyquinolines—provide a robust framework for ensuring the integrity of your research. This guide eschews a simple step-by-step format, instead focusing on the causality behind experimental choices to build a self-validating system for your work.

Part 1: Foundational Compound Integrity - Synthesis and Purity

The journey to reproducible data begins with the molecule itself. The synthesis and purification of quinoline derivatives can be complex, introducing variability before the first biological experiment is even conceived.[1][2] A common synthetic strategy for a compound like this compound would likely involve a multi-step process, starting with the construction of the core quinoline ring, followed by the introduction of the amino and hydroxyl groups.[1]

A plausible synthetic workflow, adapted from strategies for related isoquinolines, highlights critical control points.[1][3]

cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Purification & QC start Starting Materials (e.g., 3-Aminophenol) cyclization Ring Cyclization (e.g., Skraup Synthesis) start->cyclization intermediate1 7-Hydroxyquinoline Intermediate cyclization->intermediate1 amination Amination at C3 intermediate1->amination final_product This compound amination->final_product purification Column Chromatography final_product->purification qc Purity & Identity Check (NMR, LC-MS, HPLC) purification->qc

Caption: Proposed synthetic and purification workflow for this compound.

Expert Insights on Synthesis:

  • Causality of Low Yields: Low yields in cyclization steps often result from suboptimal acid catalysts, incorrect reaction temperatures leading to side-product formation, or impure starting materials.[1] It is imperative to purify precursors like substituted benzaldehydes or anilines before use.

  • Challenges in Functionalization: Direct amination of a pre-formed quinoline ring can be difficult.[1] A more reliable method often involves creating a precursor with a good leaving group (e.g., a halogen) at the target position, followed by a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[1]

  • Trustworthiness through Purification: The final purification step is non-negotiable. Co-elution of the desired product with starting materials or byproducts is a common issue.[1] Post-purification, the compound's identity and purity must be rigorously confirmed using analytical techniques like NMR and mass spectrometry, and quantified by HPLC. A purity level of >95% is the minimum standard for most biological assays.

Part 2: Preserving Compound Viability - A Protocol for Stability

This compound, as an aminophenol derivative, is structurally predisposed to degradation. The amino and hydroxyl groups are susceptible to oxidation, a process often accelerated by pH, light, and trace metal ions.[4] This degradation, visible as a color change to yellow or brown, is a primary source of experimental irreproducibility, as you are no longer testing the parent compound at the intended concentration.[4]

Standardized Protocol for Solution Preparation and Storage:

  • Solvent Selection: Begin by dissolving the compound in a high-purity, anhydrous solvent like DMSO or DMF, in which it is known to be soluble.[5]

  • Inert Atmosphere: Before adding the solvent, gently flush the vial containing the powdered compound with an inert gas (argon or nitrogen) to displace oxygen.[4] Prepare the solution under this inert atmosphere to minimize initial oxidation.[4]

  • Use of Additives (Optional but Recommended):

    • Chelating Agents: To sequester catalytic metal ions, add a small amount of a chelating agent like EDTA (to a final concentration of 0.1-1 mM).[4]

    • pH Control: For aqueous buffers, maintain a slightly acidic pH (e.g., 4-6) to slow the degradation process.[4]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[4]

  • Storage Conditions:

    • Short-Term (1-2 weeks): Store aliquots at 2-8 °C.[4]

    • Long-Term: For storage beyond two weeks, aliquot the stock solution into single-use vials and store at -20 °C or -80 °C.[4] Avoid repeated freeze-thaw cycles.

Part 3: Accurate Quantification - A Comparison of Analytical Methods

Quantifying your compound accurately is the bedrock of reproducible dose-response experiments. The two most common and robust techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6] The choice depends on the complexity of your sample matrix and the required sensitivity.[6]

start Need to Quantify This compound? matrix What is the sample matrix? start->matrix hplc_uv HPLC-UV matrix->hplc_uv Simple Matrix (e.g., pure compound, formulation analysis) lc_msms LC-MS/MS matrix->lc_msms Complex Matrix (e.g., plasma, cell lysate, tissue homogenate) hplc_uv_desc Robust, widely available. Good for purity assessment and high-concentration samples. hplc_uv->hplc_uv_desc lc_msms_desc High sensitivity and selectivity. Method of choice for bioanalysis and trace-level detection. lc_msms->lc_msms_desc

Caption: Decision tree for selecting the appropriate analytical technique.

Protocol 1: HPLC-UV for Purity and Formulation Analysis

This method is ideal for assessing the purity of a synthesized batch or quantifying the compound in a simple solution.[5]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by a UV scan of the compound; likely in the 254-350 nm range based on the quinoline chromophore.

    • Injection Volume: 10 µL.[5]

  • Standard Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution.[5]

    • Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 0.1 to 100 µg/mL).[5]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration expected to fall within the calibration range.

    • Filter through a 0.22 µm syringe filter before injection.[5]

  • Data Analysis: Construct a calibration curve by plotting the peak area against the known concentration of the standards. Use this curve to determine the concentration of the unknown sample.

Protocol 2: LC-MS/MS for Bioanalytical Applications

For measuring compound concentration in complex biological matrices like plasma or cell lysates, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[5][7]

  • System Preparation: Couple an HPLC system to a tandem mass spectrometer. The chromatographic conditions can be similar to the HPLC-UV method but may require optimization for faster run times. The mass spectrometer should be set to monitor a specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Standard and Sample Preparation:

    • Prepare calibration standards in the same biological matrix as the samples (e.g., spike the compound into control plasma).

    • Protein Precipitation: To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing a suitable internal standard.[5]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a new plate or vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.[5]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.[5]

Part 4: A Comparative Guide to Experimental Workflows

Reproducibility is not the result of a single action but of a comprehensive, validated workflow. Below is a comparison of a robust, reproducible workflow versus a high-risk approach that often leads to inconsistent data.

Parameter High-Risk Workflow (Low Reproducibility) Reproducible Workflow (High Trustworthiness) Rationale for Best Practice
Compound Source Uses compound "as is" from synthesis or vendor with no internal QC.Verifies identity (MS, NMR) and purity (>95% by HPLC) of each new batch.The most significant source of variability is the reagent itself. Assuming purity without verification is a critical error.[8]
Solution Preparation Dissolves compound in aqueous buffer on the benchtop; prepares a large batch for long-term use.Prepares concentrated stock in anhydrous DMSO under inert gas; stores single-use aliquots at -80°C.[4]Minimizes degradation from oxidation and hydrolysis, and prevents variability from repeated freeze-thaw cycles.[4]
Dosing in Assays Uses nominal concentration based on initial weighing of powder.Quantifies the stock solution via a validated HPLC or LC-MS/MS method before preparing dilutions.The actual concentration in solution can differ from the theoretical value due to handling, purity, and stability issues.[5]
Experimental Controls Runs only a vehicle control and test compound.Includes a positive control (a known active compound) and a negative control.Positive controls validate that the assay system is working correctly, distinguishing a true negative result from an assay failure.
Data Analysis Cherry-picks "good" data; does not pre-define analysis plan.Pre-specifies data analysis plan; uses appropriate statistical methods and reports all data, including negative results.[8][9]Prevents unconscious bias and selective reporting, which are major contributors to the reproducibility crisis.[9][10][11]
Documentation Vague notes in a personal lab book.Detailed electronic lab notebook with batch numbers, dates, instrument parameters, and raw data linked.Enables others (and your future self) to precisely replicate the experiment and troubleshoot any issues that arise.[9][10]

Part 5: Case Study - Reproducible Cytotoxicity Testing

Let's apply these principles to a common in vitro experiment: determining the IC50 value of this compound in a cancer cell line using an MTT assay.[12]

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Incubation cluster_2 Phase 3: Readout & Analysis cluster_3 Phase 4: Data Interpretation a1 Verify Purity of This compound (>95%) a2 Prepare & Quantify Stock Solution (Protocol Part 2 & 3) a1->a2 a3 Seed Cells in 96-well Plate (e.g., 10,000 cells/well) a2->a3 b2 Add Compound to Cells (Include Vehicle & Positive Controls) a3->b2 b1 Prepare Serial Dilutions from Quantified Stock b1->b2 b3 Incubate for 48-72 hours b2->b3 c1 Add MTT Reagent & Incubate b3->c1 c2 Solubilize Formazan Crystals (Add DMSO) c1->c2 c3 Read Absorbance (e.g., 570 nm) c2->c3 d1 Normalize Data to Vehicle Control c3->d1 d2 Fit Dose-Response Curve (Non-linear Regression) d1->d2 d3 Calculate IC50 Value d2->d3

Caption: Workflow for a reproducible cell viability (MTT) assay.

Self-Validating Steps in the Protocol:

  • Purity Check (Step a1): By starting with a compound of known purity, you eliminate a major unknown variable. If the purity is 80%, your actual concentrations are 20% lower than intended, which will drastically shift the IC50.

  • Stock Quantification (Step a2): This step corrects for any weighing errors or degradation during initial dissolution. Your dose-response curve will be based on the actual concentration, not the theoretical one.

  • Inclusion of Controls (Step b2): If the vehicle control shows toxicity or the positive control shows no effect, the experiment is invalid, regardless of what the test compound does. This prevents misinterpretation of results from a flawed assay.

  • Curve Fitting (Step d2): Using a standardized non-linear regression model ensures that the IC50 is calculated in a consistent, unbiased manner across experiments.

By embedding these validation steps into the workflow, the protocol becomes a self-correcting system. It provides not just a result, but confidence in the result's reliability. This meticulous approach is the only way to build an authoritative and trustworthy body of data for novel compounds like this compound, ensuring that your discoveries stand the test of time and replication.

References

A Researcher's Guide to Quantitative Comparison of Fluorophore Brightness and Photostability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts the quality and reliability of experimental data. Among the most important characteristics of any fluorophore are its brightness and photostability. This guide provides a comprehensive framework for the quantitative comparison of these two crucial parameters, offering both the theoretical underpinnings and practical, field-proven protocols to empower you to make informed decisions for your specific application.

The Interplay of Brightness and Photostability: A Fundamental Overview

The utility of a fluorophore is fundamentally dictated by its ability to produce a strong, stable signal over the course of an experiment. These two properties, brightness and photostability, are intrinsically linked.

Brightness , in the context of a single molecule, is a product of its molar extinction coefficient (how efficiently it absorbs photons) and its fluorescence quantum yield (the efficiency of converting absorbed energy into emitted light).[1][2] A higher molecular brightness allows for the use of lower excitation light intensity, which in turn can reduce phototoxicity and photobleaching.[3]

Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to light.[4] All fluorophores will eventually photobleach; however, the rate at which this occurs varies dramatically between different molecules and is heavily influenced by the experimental conditions.[5] Understanding the mechanisms of photobleaching—often involving transitions to reactive triplet states and interactions with molecular oxygen—is key to both selecting robust fluorophores and designing experiments that minimize this detrimental effect.[6][7][8]

This guide will walk you through the essential quantitative metrics for these properties and provide detailed protocols for their measurement, enabling a true "apples-to-apples" comparison between different fluorescent probes.

Section 1: Quantifying Fluorophore Brightness

The perceived brightness of a fluorescent signal in an image is a combination of the intrinsic properties of the fluorophore and the specifics of the imaging system. To objectively compare fluorophores, we must focus on their intrinsic molecular brightness.

Key Metrics for Brightness:
  • Molar Extinction Coefficient (ε): This value represents the efficiency of light absorption at a specific wavelength. It is a fundamental constant for a given molecule and is expressed in units of M⁻¹cm⁻¹.[2]

  • Fluorescence Quantum Yield (Φ or QY): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. It is a unitless value between 0 and 1.[2][9]

  • Molecular Brightness (ε × Φ): The product of the molar extinction coefficient and the quantum yield provides a direct measure of a fluorophore's intrinsic brightness.[1][10]

Experimental Protocol: Measuring Relative Quantum Yield

The relative method is a widely used and accessible approach to determine the quantum yield of a sample by comparing it to a standard with a known quantum yield.[9][11]

Objective: To determine the fluorescence quantum yield of a test fluorophore relative to a known standard.

Materials:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield in the same spectral region as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue/green emitters, Rhodamine 6G in ethanol for green/yellow emitters).

  • Test fluorophore

  • Appropriate spectroscopic-grade solvents

Step-by-Step Methodology:

  • Prepare a series of dilutions for both the standard and the test fluorophore in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally between 0.02 and 0.1) to avoid inner filter effects.[9]

  • Measure the absorbance of each dilution at the chosen excitation wavelength using the UV-Vis spectrophotometer. This wavelength should be one at which both the sample and the standard absorb.

  • Measure the fluorescence emission spectra of each dilution using the spectrofluorometer. The excitation wavelength must be the same as that used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the standard and the sample.[12]

  • Integrate the area under the emission curve for each spectrum. This represents the total fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The data should yield a straight line for each.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (Slope_s / Slope_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • Slope_s and Slope_r are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solvents.[11]

Causality Behind Experimental Choices:

  • Low Absorbance: Keeping absorbance below 0.1 minimizes the "inner filter effect," where emitted light is reabsorbed by other fluorophores in the solution, leading to an underestimation of the true fluorescence intensity.

  • Same Solvent: Using the same solvent for both the sample and the standard minimizes variations in the refractive index and other solvent-dependent effects on fluorescence.

  • Corrected Spectra: Using a spectrofluorometer that provides corrected emission spectra is crucial to account for variations in the instrument's detector sensitivity across different wavelengths.

Section 2: Quantifying Photostability

Photostability is not an absolute value but rather a relative measure that is highly dependent on the imaging conditions.[4] Therefore, it is critical to perform photostability measurements under conditions that closely mimic your intended experimental setup.

Key Metrics for Photostability:
  • Photobleaching Half-life (t½): The time it takes for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.[13]

  • Photobleaching Quantum Yield (Φ_b): The probability that an excited fluorophore will undergo photobleaching. This is a more absolute measure but is more complex to determine.

Experimental Protocol: Time-Lapse Imaging for Photostability Comparison

This protocol describes a practical approach to compare the photostability of different fluorophores (e.g., fluorescent proteins expressed in cells, or immunolabeled structures) using time-lapse microscopy.[4]

Objective: To quantitatively compare the photobleaching rates of two or more fluorophores under identical imaging conditions.

Materials:

  • Fluorescence microscope (confocal or widefield) equipped with a sensitive camera.

  • Samples expressing or labeled with the fluorophores to be compared (e.g., live cells expressing fluorescent proteins, fixed and stained cells).

  • Image analysis software (e.g., Fiji/ImageJ).[14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples with the different fluorophores. For a fair comparison, it is important that the initial fluorescence intensities are comparable.

  • Microscope Setup:

    • Choose an objective and magnification appropriate for your sample.

    • Set the excitation light source (laser line or filter cube) and power. It is crucial to use the same excitation wavelength and intensity for all samples being compared.[15]

    • Define the imaging parameters: image size, pixel dwell time (for confocal), and exposure time (for widefield).

  • Time-Lapse Acquisition:

    • Focus on a representative field of view for your first sample.

    • Acquire a time-lapse series of images under continuous illumination. The time interval between images should be as short as possible.

    • Continue acquiring images until the fluorescence intensity has decayed significantly (e.g., to less than 20% of the initial intensity).

    • Repeat the exact same acquisition protocol for the other fluorophores, ensuring all imaging parameters are identical.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.

    • Correct for background fluorescence by measuring the mean intensity of a background ROI (an area with no fluorescent signal) and subtracting it from the signal ROI measurement for each frame.

    • Normalize the background-corrected intensity values to the initial intensity (the intensity of the first frame).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • From the decay curves, determine the photobleaching half-life (t½) for each fluorophore.

Self-Validating System:

  • Internal Control: When comparing a new fluorophore, always include a well-characterized one (e.g., EGFP for green fluorescent proteins) in the same experiment as a benchmark.[1]

  • Dark Control: To ensure that the observed fluorescence decay is due to photobleaching and not other factors, include a control sample that is kept in the dark and only imaged at the beginning and end of the time-lapse experiment.[16]

Comparative Data Summary

The following tables provide a summary of key brightness and photostability parameters for commonly used fluorescent probes. It is important to note that photostability values are highly dependent on the specific experimental conditions under which they were measured.

Table 1: Brightness of Common Fluorophores

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Molecular Brightness (ε × Φ)
EGFP56,0000.6033,600
mCherry72,0000.2215,840
mNeonGreen116,0000.8092,800
mRuby3125,0000.3948,750
Alexa Fluor 48871,0000.9265,320
Alexa Fluor 59492,0000.6660,720
CdSe/ZnS Quantum Dot (605 nm)~500,000~0.85~425,000

Data compiled from various sources and should be used as a general guide. Specific values can vary.

Table 2: Photostability of Common Fluorophores

FluorophorePhotobleaching Half-life (t½) (seconds)Imaging Conditions
EGFP~30-60Confocal, 488 nm laser
mCherry~20-40Confocal, 561 nm laser
mNeonGreen~60-120Confocal, 488 nm laser
mRuby3~80-150Confocal, 561 nm laser
Alexa Fluor 488>300Confocal, 488 nm laser
Alexa Fluor 594>300Confocal, 561 nm laser
CdSe/ZnS Quantum Dot>1800Confocal, 488 nm laser

Photostability is highly dependent on excitation power, illumination modality, and local environment. These are representative values for comparison.[4][17]

Advanced Considerations and Alternative Fluorophores

While fluorescent proteins and organic dyes are workhorses in the field, it is important to be aware of other classes of fluorophores with distinct advantages.

  • Quantum Dots (QDs): These semiconductor nanocrystals exhibit exceptional photostability, often orders of magnitude greater than organic dyes and fluorescent proteins.[18][19][20][21] Their broad absorption spectra and narrow, symmetric emission peaks also make them ideal for multiplexed imaging.[20] However, concerns about their larger size and potential toxicity need to be considered for live-cell applications.[22]

  • Photostable Organic Dyes: Significant efforts in chemical synthesis have led to the development of highly photostable organic dyes (e.g., the Alexa Fluor and CF dye series).[23] These often outperform fluorescent proteins in terms of both brightness and photostability, making them the preferred choice for demanding applications like single-molecule imaging.

Visualizing the Concepts

Workflow for Quantitative Fluorophore Comparison

G cluster_brightness Brightness Quantification cluster_photostability Photostability Quantification prep_b Prepare Dilution Series (Sample & Standard) abs Measure Absorbance (UV-Vis) prep_b->abs fluor Measure Fluorescence (Spectrofluorometer) prep_b->fluor plot_b Plot Intensity vs. Absorbance abs->plot_b fluor->plot_b calc_qy Calculate Relative Quantum Yield plot_b->calc_qy compare Comparative Analysis calc_qy->compare prep_p Prepare Samples acq Time-Lapse Imaging (Identical Conditions) prep_p->acq roi Define ROIs (Signal & Background) acq->roi measure_p Measure Mean Intensity roi->measure_p norm Normalize to Initial Intensity measure_p->norm plot_p Plot Intensity vs. Time norm->plot_p calc_half Determine Photobleaching Half-life (t½) plot_p->calc_half calc_half->compare

Caption: Workflow for quantitative comparison of fluorophore brightness and photostability.

Jablonski Diagram Illustrating Photobleaching Pathways

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence bleached Bleached State (Non-fluorescent) T1->bleached Photochemical Reaction (e.g., with O₂)

References

A Comparative Guide to Fluorophore Scaffolds for Enzyme-Activated Probes: A Review of Quinoline, Coumarin, Fluorescein, and Rhodamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and disease progression, enzymes stand out as pivotal regulators and prime therapeutic targets. To dissect their function and screen for potent inhibitors, researchers increasingly rely on enzyme-activated fluorescent probes. These molecular tools offer a dynamic window into enzymatic activity within the complex cellular milieu. The core of such a probe is its fluorophore, the engine that translates a biochemical event into a detectable optical signal. The choice of this fluorescent scaffold is therefore a critical determinant of the probe's performance, influencing its sensitivity, specificity, and suitability for various applications, from high-throughput screening to live-cell imaging.

This guide provides a comparative analysis of four key fluorophore scaffolds employed in the design of enzyme-activated probes: the emerging quinoline-based structures, exemplified by 3-Aminoquinolin-7-OL, and the well-established coumarin, fluorescein, and rhodamine families. By examining their intrinsic photophysical properties, the mechanisms of fluorescence activation, and the practical considerations for their synthesis and application, this document aims to equip researchers with the knowledge to make informed decisions in the selection and design of the next generation of fluorescent enzyme probes.

The Quinoline Scaffold: An Emerging Platform

The quinoline ring system, a fusion of benzene and pyridine rings, presents a versatile and tunable scaffold for the development of fluorescent probes.[1][2] Its aromatic nature and the presence of a nitrogen heteroatom provide opportunities for a variety of chemical modifications to modulate its photophysical properties.[3] While this compound itself is not extensively documented as a fluorophore in enzyme-activated probes, its amino and hydroxyl substitutions offer key handles for the attachment of enzyme-cleavable moieties, making it a representative and promising starting point for probe design.

Advantages of the Quinoline Scaffold:
  • Environmental Sensitivity: Quinoline derivatives often exhibit solvatochromism, where their fluorescence emission is sensitive to the polarity of the local environment. This property can be harnessed to design probes that report on changes in the microenvironment upon enzyme binding or turnover.

  • Tunable Photophysics: The photophysical properties of quinolines, including their absorption and emission wavelengths, can be readily tuned through synthetic modifications of the ring system.[3] This allows for the development of probes across the visible spectrum.

  • High Quantum Yields: Certain quinoline derivatives have been reported to have high fluorescence quantum yields, a desirable feature for sensitive detection.[2]

  • Good Photostability: The rigid aromatic structure of the quinoline scaffold can contribute to good photostability, which is crucial for long-term imaging experiments.

Disadvantages of the Quinoline Scaffold:
  • Limited Commercial Availability: Compared to more established fluorophores, specific quinoline derivatives for probe development may not be as readily available commercially, often requiring custom synthesis.

  • Potential for Lower Brightness: While some derivatives are bright, quinolines may not consistently achieve the high molar extinction coefficients seen with classic dyes like rhodamines.

  • Nascent Application in Enzyme Probes: The use of the quinoline scaffold specifically for enzyme-activated probes is less established, meaning fewer design principles and examples are available in the literature compared to other scaffolds.

Established Alternatives: Coumarins, Fluoresceins, and Rhodamines

The fields of chemical biology and drug discovery have been significantly advanced by the development of fluorescent probes based on coumarin, fluorescein, and rhodamine scaffolds. Each of these families possesses a distinct set of photophysical characteristics that make them suitable for a range of applications.

Coumarins: The Blue-Green Emitters

Coumarin-based probes are widely used for their favorable photophysical properties in the blue-to-green region of the spectrum.[4][5] They are particularly popular for designing "pro-fluorophores," where a non-fluorescent coumarin derivative is rendered fluorescent upon enzymatic cleavage.[6]

  • Mechanism of Action: Typically, the 7-hydroxyl group of a coumarin is masked with an enzyme-cleavable group. This disrupts the electron-donating character of the hydroxyl group, rendering the molecule non-fluorescent. Enzymatic removal of the masking group restores the fluorophore, leading to a "turn-on" of fluorescence.

Fluoresceins: The Bright Green Standard

Fluorescein and its derivatives are among the brightest and most widely used green-emitting fluorophores. Their high quantum yields and good water solubility make them excellent choices for in vitro assays.

  • Mechanism of Action: Similar to coumarins, fluorescein-based probes often rely on masking one or both of its hydroxyl groups to quench fluorescence. Enzymatic deprotection restores the highly fluorescent xanthene core.

Rhodamines: The Photostable Red Emitters

Rhodamines are prized for their exceptional brightness, photostability, and emission in the longer wavelength (orange to red) region of the spectrum, which is beneficial for reducing background autofluorescence in cellular imaging.[7][8]

  • Mechanism of Action: The fluorescence of rhodamine dyes is often controlled by modulating the equilibrium between a non-fluorescent, spirocyclic form and a fluorescent, open-ring form. Enzyme activity can be designed to trigger this conformational change.

Comparative Performance Data

The selection of a fluorophore scaffold is often guided by its quantitative photophysical and biochemical performance metrics. The following table provides a comparative overview of representative probes from each class. It is important to note that direct, side-by-side comparisons are scarce, and the data presented here are compiled from different studies and should be considered as illustrative.

PropertyQuinoline Derivative (Representative)Coumarin-based ProbeFluorescein-based ProbeRhodamine-based Probe
Excitation Max (λex) ~350-420 nm~320-400 nm~490 nm~540-570 nm
Emission Max (λem) ~450-550 nm~450-480 nm~520 nm~560-590 nm
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹15,000 - 25,000 M⁻¹cm⁻¹>70,000 M⁻¹cm⁻¹>80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.1 - 0.70.6 - 0.9>0.90.3 - 0.95
Brightness (ε × Φ) Moderate to HighHighVery HighVery High
Photostability Good to ExcellentModerate to GoodModerateExcellent
pH Sensitivity Can be significantGenerally stable in physiological rangeSensitive to pHLess sensitive than fluorescein

Experimental Protocols

The successful application of enzyme-activated fluorescent probes hinges on robust and well-validated experimental protocols. Below are representative, step-by-step methodologies for the synthesis of a generic enzyme-activated probe and its application in both in vitro and live-cell assays.

Protocol 1: Synthesis of a Generic Enzyme-Activated Quinoline-Based Probe

This protocol outlines a general strategy for synthesizing an enzyme-activated probe using this compound as the fluorophore and a phosphate group as the enzyme-cleavable moiety for detecting phosphatase activity.

Materials:

  • This compound

  • Di-tert-butyl diethylphosphoramidite

  • Tetrazole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation: Dissolve this compound (1 equivalent) in anhydrous DCM. Add di-tert-butyl diethylphosphoramidite (1.2 equivalents) and tetrazole (0.5 equivalents). Stir the reaction at room temperature under an inert atmosphere for 2 hours.

  • Oxidation: Cool the reaction mixture to 0°C and add m-CPBA (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain the protected phosphotriester.

  • Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.

  • Final Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by reverse-phase HPLC to yield the final phosphatase-activated quinoline probe.

Diagram of Synthetic Workflow

G A This compound B Phosphitylation (Di-tert-butyl diethylphosphoramidite, Tetrazole) A->B Step 1 C Intermediate B->C D Oxidation (m-CPBA) C->D Step 2 E Protected Phosphotriester D->E F Deprotection (TFA) E->F Step 3 G Final Probe F->G G cluster_0 Plate Setup cluster_1 Measurement cluster_2 Data Analysis A Add Assay Buffer B Add Fluorescent Probe A->B C Add Enzyme B->C D Incubate at Optimal Temperature C->D E Read Fluorescence Over Time D->E F Calculate Initial Rates (V₀) E->F G Plot V₀ vs. [Enzyme] F->G

References

Safety Operating Guide

3-Aminoquinolin-7-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-Aminoquinolin-7-OL

Hazard Assessment and Characterization

Given its structure as an amino-hydroxy-quinoline, this compound must be handled as a hazardous substance. Analysis of related quinoline derivatives, such as 3-Aminoquinoline and 8-Aminoquinoline, suggests a probable hazard profile that includes acute toxicity, irritation, and potential for mutagenicity.[1] The aminophenol-like structure also indicates susceptibility to oxidation, which can be accelerated by basic conditions, light, and the presence of metal ions.[2]

All waste generated from the use of this compound must be classified and disposed of as hazardous chemical waste.[1][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular laboratory trash.[3][4]

Table 1: Probable Hazard Profile of this compound (Based on Analogs)

Hazard Class Description Probable GHS Classification (Analog-Based) Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Acute Toxicity, Oral (Category 3 or 4)[5] [1][5]
Skin Irritation Causes skin irritation upon contact. Skin Irritation (Category 2)[1] [1]
Eye Irritation Causes serious eye irritation. Serious Eye Irritation (Category 2)[1] [1]
Genetic Defects Suspected of causing genetic defects. Germ Cell Mutagenicity (Category 2)[1] [1]

| Environmental | May be toxic to aquatic life. | Hazardous to the Aquatic Environment |[6] |

Essential Personal Protective Equipment (PPE)

Based on the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste streams.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield. Protects against splashes and airborne dust particles that can cause serious eye irritation.[3]
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves). Prevents skin contact, which can cause irritation and absorption of the harmful substance.[7] Gloves must be inspected before use and disposed of as contaminated waste after handling.[5][7]
Body Protection Lab coat or chemical-resistant apron. Prevents contamination of personal clothing and minimizes skin exposure.[3]

| Respiratory | Use in a certified chemical fume hood. If handling large quantities of powder outside a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.[7] | Minimizes inhalation of dust or aerosols.[1] |

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent dangerous reactions and ensure safe disposal.

Core Principles:

  • Compatibility: Never mix this compound waste with incompatible chemicals. Store separately from strong oxidizing agents, strong acids, and strong bases.[8] The aminophenol-like structure is susceptible to degradation under basic conditions.[2]

  • Designated Containers: Use only designated hazardous waste containers that are in good condition, made of a compatible material (e.g., HDPE or glass for solutions), and have a leak-proof, screw-on cap.[9]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag from the moment waste is first added. The label must include the full chemical name ("this compound"), concentration, and hazard characteristics (e.g., "Toxic," "Irritant").[10] Do not use abbreviations or chemical formulas.

  • Closure: Keep waste containers closed at all times except when adding waste.[9] This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different forms of this compound waste.

Protocol 4.1: Solid this compound Waste
  • Container Selection: If possible, use the original manufacturer's container for disposal of unused or expired solid chemicals.[10] If not available, use a clearly labeled, sealable, and compatible container.

  • Labeling: Affix a completed hazardous waste tag to the container.

  • Collection: Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is stored with compatible materials.[8][11]

  • Pickup Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[10]

Protocol 4.2: Liquid Waste (Aqueous & Organic Solutions)
  • Container Selection: Use a dedicated, compatible carboy or bottle for liquid waste containing this compound. Do not mix halogenated and non-halogenated solvent waste unless permitted by your institution's EHS guidelines.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent(s) with their approximate concentrations.

  • Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[8]

  • Storage: Secure the cap tightly and place the container in a secondary containment bin within the SAA.[9] The secondary container must be able to hold 110% of the volume of the primary container.[9]

  • Pickup Request: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90-150 days), request a pickup from EHS.[9][10]

Protocol 4.3: Contaminated Labware Disposal
  • Chemically Contaminated Sharps:

    • Items such as needles, blades, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[9][10]

    • The label should also list "this compound" as a contaminant.

    • Seal the container when it is ¾ full and request disposal via EHS.

  • Contaminated Non-Sharp Labware (Gloves, Wipes, Pipette Tips):

    • Collect all contaminated disposable items (e.g., gloves, bench paper, Kim Wipes, plastic pipette tips) in a clear plastic bag lining a rigid, labeled container.[9][10]

    • The container must be labeled as "Hazardous Waste" and list "this compound" as the contaminant.

    • When the bag is full, seal it, securely close the outer container, and arrange for EHS pickup.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area: If safe to do so, restrict access to the spill area. Ensure adequate ventilation by working within a fume hood or increasing airflow.

  • Don PPE: Wear the full PPE detailed in Table 2 before attempting cleanup.

  • Contain & Clean:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[1] Do not dry sweep. Carefully scoop the material into a designated hazardous waste container.[3]

    • For Liquid Spills: Cover the spill with a chemical absorbent pad or spill pillow. Work from the outside of the spill inward.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., as recommended by your safety officer), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label all cleanup materials (absorbents, contaminated gloves, wipes) as hazardous waste contaminated with this compound and place in the SAA for disposal.

  • Report: Report the incident to your laboratory supervisor and EHS department per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Chemical or Contaminated Debris waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solution waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glass) waste_type->sharps_waste Sharps solid_container Select Labeled, Sealed Container (Original if possible) solid_waste->solid_container liquid_container Select Labeled, Compatible Carboy (Do not exceed 90% capacity) liquid_waste->liquid_container sharps_container Use Puncture-Proof Sharps Container Labeled 'Chemically Contaminated' sharps_waste->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) with Compatible Waste solid_container->saa secondary_containment Place in Secondary Containment Bin liquid_container->secondary_containment sharps_container->saa secondary_containment->saa pickup Request Pickup from Environmental Health & Safety (EHS) saa->pickup

References

A Researcher's Guide to the Safe Handling and Disposal of 3-Aminoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Aminoquinolin-7-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related aminoquinolines to establish a robust framework for safe handling and disposal. The protocols herein are designed to be self-validating, grounded in established principles of laboratory safety and chemical management.

Hazard Assessment and Toxidological Profile

Assumed Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or inhaled.[1][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[2]

  • Aquatic Toxicity: Many complex organic molecules have the potential for aquatic toxicity.[4]

Due to these potential hazards, all work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[6]Protects against splashes and airborne particles, preventing contact with the sensitive mucous membranes of the eyes.[7]
Hand Protection Chemical-resistant nitrile gloves.[5]Provides a barrier against direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[8]
Body Protection A standard laboratory coat, fully buttoned.[5]Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Work within a certified chemical fume hood.[5]A primary engineering control to prevent inhalation of any dusts, aerosols, or vapors.

This level of protection is generally aligned with what is known as Level D or C in some tiered systems, suitable for environments where the hazards are known and skin and respiratory exposure can be effectively controlled with standard laboratory PPE and engineering controls.[6][9]

Step-by-Step Handling and Operational Protocol

Adherence to a strict, methodical workflow is paramount to ensuring safety and experimental integrity.

Workflow for Safe Handling of this compound

prep Preparation & Weighing solubilization Solubilization prep->solubilization In fume hood reaction Use in Experiment solubilization->reaction Maintain containment decontamination Decontamination reaction->decontamination Post-experiment

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation and Weighing:

    • Don all required PPE before entering the designated work area.

    • Conduct all manipulations of solid this compound within a chemical fume hood.

    • Use a dedicated spatula and weigh boat. To minimize the generation of dust, handle the solid material gently.

  • Solubilization and Use:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep all containers with this compound clearly labeled and sealed when not in immediate use.

  • Post-Handling Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Dispose of all contaminated materials, including gloves and weigh boats, as hazardous waste.[10]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup of Small Spills:

    • Ensure you are wearing the appropriate PPE.

    • For solid spills, carefully sweep the material into a container that can be sealed.[11] Avoid creating dust.

    • For liquid spills, use an absorbent material from a chemical spill kit to contain and soak up the spill.

    • Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[11]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

Disposal Plan: A Commitment to Safety and Environmental Stewardship

Proper disposal of this compound and associated waste is not just a regulatory requirement but a professional responsibility. Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.[5]

Disposal Decision Workflow

waste_gen Waste Generation (Unused chemical, contaminated labware) segregation Segregate Waste (Solid vs. Liquid) waste_gen->segregation container Use Designated Hazardous Waste Container segregation->container labeling Label Container Correctly ('Hazardous Waste', Chemical Name) container->labeling storage Store in Satellite Accumulation Area labeling->storage disposal Arrange for EHS Pickup storage->disposal

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated gloves, weigh boats, and other solid materials in a dedicated, sealable hazardous waste container.[10]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container for liquids.[4] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the date of accumulation and the primary hazards (e.g., "Toxic," "Irritant").

  • Temporary Storage:

    • Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[11] This area should be away from general lab traffic and have secondary containment.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal.[10] Disposal will likely involve high-temperature incineration at a specialized facility.

By adhering to these protocols, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the wider community.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.